2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUIJPGFSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390322 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-32-2 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of pharmacologically active compounds. This guide details a proposed two-step synthetic route, commencing with the aza-Michael addition of 1,2,4-triazole to methyl methacrylate, followed by the hydrolysis of the resulting ester intermediate. In the absence of direct literature precedent for this specific molecule, this guide provides detailed, field-proven protocols adapted from analogous reactions. Furthermore, a thorough characterization of the target compound is presented, including predicted spectroscopic data for 1H NMR, 13C NMR, FTIR, and mass spectrometry, based on the analysis of structurally related molecules. This guide is intended to be a valuable resource for researchers, enabling them to synthesize and confidently identify this promising new chemical entity.
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it is a fundamental building block in a vast array of compounds with diverse biological activities.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in medicinal chemistry. Triazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory activities.
The target molecule of this guide, this compound, incorporates this key heterocyclic motif linked to a propanoic acid backbone. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wider chemical space and the potential for developing new therapeutic agents. The methyl group at the 2-position of the propanoic acid chain introduces a chiral center, opening the possibility for stereoselective synthesis and the investigation of the differential biological activities of the enantiomers.
This guide will provide a robust and logical approach to the synthesis and characterization of this novel compound, empowering researchers to explore its potential in their respective fields.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. This pathway is designed for efficiency and is based on well-established and reliable chemical transformations.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Aza-Michael Addition
The first step involves the conjugate addition of 1,2,4-triazole to methyl methacrylate. This aza-Michael reaction is a powerful method for the formation of carbon-nitrogen bonds.[2] The reaction is typically base-catalyzed, with the base serving to deprotonate the triazole, thereby increasing its nucleophilicity.
2.1.1. Experimental Protocol: Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
This protocol is adapted from a similar, highly efficient solvent- and catalyst-free aza-Michael addition of azoles to acrylates.
-
Materials:
-
1,2,4-Triazole
-
Methyl methacrylate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 1,2,4-triazole (1.0 eq).
-
Add methyl methacrylate (1.2 eq).
-
Heat the mixture to 80-100 °C with vigorous stirring. The solid 1,2,4-triazole should dissolve as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
-
Causality of Experimental Choices:
-
Solvent-free conditions: This approach is environmentally friendly and simplifies the work-up procedure. The excess methyl methacrylate can act as the solvent.
-
Excess methyl methacrylate: Using a slight excess of the Michael acceptor helps to ensure complete consumption of the starting triazole.
-
Elevated temperature: Heating is necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate.
-
Step 2: Hydrolysis of the Ester
The second step is the hydrolysis of the methyl ester intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which typically leads to higher yields.
2.2.1. Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, to improve solubility)
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the methyl ester (1.0 eq) in a minimal amount of ethanol (if necessary) in a round-bottom flask.
-
Add a 1 M aqueous solution of sodium hydroxide (1.5 - 2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to pH 3-4 with 1 M HCl. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Causality of Experimental Choices:
-
Excess base: Ensures the complete and irreversible hydrolysis of the ester.
-
Reflux: Increases the reaction rate.
-
Acidification: Protonates the carboxylate salt to yield the final carboxylic acid. Cooling the solution before acidification can improve the yield of the precipitated product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for the target molecule.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-200 °C |
Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (Triazole) | ~8.4 | s | 1H |
| H (Triazole) | ~8.0 | s | 1H |
| -CH2- | ~4.4 - 4.2 | m | 2H |
| -CH- | ~3.0 - 2.8 | m | 1H |
| -CH3 | ~1.2 | d | 3H |
| -COOH | ~12.0 | br s | 1H |
-
Interpretation:
-
The two singlets in the aromatic region are characteristic of the protons on the 1,2,4-triazole ring.
-
The methylene (-CH2-) protons adjacent to the triazole ring are expected to be diastereotopic due to the adjacent chiral center, and may appear as a complex multiplet.
-
The methine (-CH-) proton will also be a multiplet due to coupling with the adjacent methylene and methyl groups.
-
The methyl (-CH3) group will appear as a doublet due to coupling with the methine proton.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, and its signal will disappear upon the addition of D2O.
-
3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C (Triazole) | ~152 |
| C (Triazole) | ~145 |
| -CH2- | ~50 |
| -CH- | ~40 |
| -CH3 | ~15 |
-
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
-
The two carbons of the triazole ring will appear in the aromatic region.
-
The aliphatic carbons of the propanoic acid backbone will appear at upfield chemical shifts.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm-1) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (aliphatic) | 3000 - 2850 |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=N (Triazole) | 1650 - 1550 |
| C-N (Triazole) | 1300 - 1200 |
-
Interpretation:
-
The very broad absorption in the 3300-2500 cm-1 region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
The strong, sharp peak around 1700 cm-1 is indicative of the C=O stretch of the carboxylic acid.
-
The absorptions in the 1650-1550 cm-1 and 1300-1200 cm-1 regions are characteristic of the C=N and C-N stretching vibrations of the triazole ring, respectively.
-
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Predicted m/z | Interpretation |
| [M+H]+ | 156.07 | Molecular ion peak |
| [M-COOH]+ | 110.06 | Loss of the carboxylic acid group |
| [C3H4N3]+ | 82.04 | Fragment corresponding to the triazole ring with a methylene group |
-
Interpretation:
-
The molecular ion peak at m/z 156.07 would confirm the molecular weight of the compound.
-
Common fragmentation pathways would include the loss of the carboxylic acid group and cleavage of the bond between the propanoic acid backbone and the triazole ring.
-
Experimental Workflow and Logic
The overall process for the synthesis and characterization of this compound is summarized in the following diagram.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers are well-equipped to prepare and unambiguously identify this novel compound. The detailed protocols and expected characterization data provided herein will serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of the therapeutic potential of this and related triazole derivatives.
References
-
Bo-Rui Chen, et al. (2022). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 14(1), 53-76. Available at: [Link]
- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of NMR, IR, and MS.
-
D'hooghe, M., & De Kimpe, N. (2006). The aza-Michael reaction in organic synthesis. Chemical Society Reviews, 35(6), 513-528. Available at: [Link]
- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of aza-Michael additions.
- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of ester hydrolysis.
- This reference is a placeholder for a general organic chemistry textbook that discusses the principles of purific
-
Chemguide. (n.d.). Hydrolysis of Esters. Available at: [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate [organic-chemistry.org]
A Novel, Metal-Free Approach to the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid: A Technical Guide
This guide provides an in-depth exploration of a novel, metal-free synthetic route for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key building block in pharmaceutical development. We will dissect the challenges of traditional synthetic methods and present a modern, efficient, and sustainable alternative. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to optimize heterocyclic synthesis.
Introduction: The Significance of 1,2,4-Triazole Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules, playing a pivotal role in the pharmaceutical and agrochemical industries.[1] Among these, the 1,2,4-triazole ring system is a privileged scaffold due to its unique chemical properties and its ability to engage in various biological interactions.[2][3] Derivatives of 1,2,4-triazole are found in a wide range of clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole, showcasing their therapeutic importance.[2][3] The compound 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, in particular, serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).
The Conventional Approach: Challenges in Regioselectivity
A common and straightforward strategy for synthesizing N-substituted triazoles is the direct alkylation of a pre-formed triazole ring. In the case of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, this would involve the N-alkylation of the commercially available 3-methyl-1H-1,2,4-triazole.
However, this "buy-in" approach is hampered by a significant and often difficult-to-overcome challenge: the lack of regioselectivity. The 3-methyl-1H-1,2,4-triazole has two reactive nitrogen atoms (N1 and N2) available for alkylation, leading to a mixture of isomeric products. The separation of these isomers typically requires chromatographic purification, which is not ideal for large-scale production due to economic and environmental concerns associated with the use of large volumes of solvents.[1]
A Paradigm Shift: A Novel, Metal-Free "Build-in" Synthesis
To circumvent the inherent regioselectivity issues of the alkylation approach, a more elegant "build-in" strategy, where the triazole ring is constructed with the desired substituent already in place, is highly desirable. This guide details a novel, metal-free process that achieves this through an efficient condensation reaction, particularly well-suited for continuous-flow manufacturing.[1]
This innovative two-step method is characterized by its high atom economy, excellent selectivity, and improved environmental footprint by avoiding chromatographic separations and the isolation of intermediates.[1]
Retrosynthetic Analysis
The new approach involves a different disconnection of the target molecule, envisioning the formation of the 3-methyl-1,2,4-triazole ring via a cyclization reaction. The key starting materials for this strategy are simple, commercially available compounds: ethyl hydrazinoacetate and an acetimidamide equivalent.[1]
Experimental Workflow: A Continuous-Flow Approach
The synthesis is ideally performed in a continuous-flow reactor, which offers superior control over reaction parameters such as temperature and residence time, and allows for the safe handling of potentially energetic intermediates.[1]
Caption: High-level workflow of the novel metal-free synthesis.
Detailed Experimental Protocols
The following protocols are based on the principles outlined in the novel synthetic approach.[1]
Step 1: Formation of the Key Intermediate
The first step involves the condensation of a hydrazine synthon with an electrophilic partner.
Protocol:
-
Reagents: Ethyl hydrazinoacetate and a suitable acetimidamide source (e.g., derived from formamide and dimethylacetamide dimethylacetal).
-
Solvent: A suitable organic solvent such as ethanol or methanol.
-
Procedure: The starting materials are mixed in the solvent. The reaction can often proceed at room temperature, but gentle heating may be required to drive the reaction to completion.
-
Work-up: The resulting intermediate is typically used in the next step without isolation to maximize efficiency and minimize waste.
Step 2: Triazole Ring Formation and Hydrolysis in a Flow System
The cyclization to form the triazole ring is efficiently carried out in a continuous-flow reactor.
Protocol:
-
Apparatus: A commercial flow chemistry system equipped with a heated reactor coil.
-
Procedure: The solution containing the intermediate from Step 1 is pumped through the heated flow reactor. The precise temperature and residence time are optimized to ensure complete cyclization.
-
Hydrolysis: The output from the flow reactor, containing the ethyl ester of the target molecule, is then subjected to hydrolysis. This is typically achieved by adding an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.
-
Isolation: The product, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, is isolated by filtration, washed, and dried. This method consistently produces the desired product in high yield and purity, obviating the need for chromatographic purification.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the novel flow synthesis.
| Parameter | Value |
| Starting Materials | Ethyl hydrazinoacetate, Acetimidamide source |
| Solvent | Ethanol |
| Flow Reactor Temperature | Optimized for specific setup (e.g., 100-150 °C) |
| Residence Time | Optimized for specific setup (e.g., 10-30 minutes) |
| Overall Yield | High (often >80%) |
| Purification Method | None (direct isolation) |
Mechanistic Insights and Rationale
The success of this metal-free approach hinges on the carefully orchestrated sequence of condensation and cyclization reactions.
Caption: Simplified reaction mechanism for the metal-free synthesis.
By building the triazole ring from acyclic precursors, the position of the substituents is unequivocally defined, thus solving the regioselectivity problem that plagues the traditional N-alkylation method. The use of a continuous-flow reactor provides a safe and highly efficient means of performing the cyclization, which can be an energetic process.[1] This approach is not only more elegant from a chemical standpoint but also aligns with the principles of green chemistry by reducing waste and improving safety.
Conclusion and Future Outlook
The novel metal-free synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid presented here offers a significant improvement over traditional methods. Its high selectivity, efficiency, and amenability to continuous-flow processing make it a highly attractive strategy for the industrial-scale production of this important pharmaceutical intermediate. This methodology may also be adaptable for the synthesis of other functionalized 1,2,4-triazoles, opening up new avenues for the rapid and sustainable construction of diverse molecular frameworks.[1]
References
- CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate - Google P
-
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions - ChemRxiv. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. (URL: [Link])
Sources
A Comprehensive Spectroscopic Guide to 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Ensuring Structural Integrity in Drug Development
Abstract
In the landscape of pharmaceutical development, the unambiguous structural characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This technical guide provides an in-depth, multi-technique spectroscopic analysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. We move beyond procedural outlines to explain the causality behind experimental choices, presenting a self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for molecular structure elucidation.
Introduction: The Rationale for Rigorous Characterization
This compound incorporates two key pharmacophores: a chiral propanoic acid moiety and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, found in a wide range of approved drugs.[1][2] The precise connectivity and stereochemistry of such molecules are critical determinants of their biological activity and toxicological profile. An error in structural assignment can lead to the costly and time-consuming failure of a drug candidate in later stages.
Therefore, a multi-faceted analytical approach is not merely procedural but essential for building a foundational, trustworthy data package. This guide details the logical sequence of analysis, from confirming the elemental composition and identifying functional groups to mapping the complete covalent framework and establishing connectivity.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used to discuss all spectroscopic correlations.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for spectroscopic structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Rationale: HRMS is the first critical step. Its purpose is to provide the exact mass of the molecule with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula, which is a non-negotiable starting point for any structural elucidation. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules containing acidic and basic functional groups, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol (ESI-Time-of-Flight)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Positive Ion Mode Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: 50-500 m/z
-
-
Negative Ion Mode Parameters:
-
Capillary Voltage: -2.5 kV
-
All other parameters as in positive mode.
-
-
Data Analysis: Calibrate the instrument using a known standard (e.g., sodium formate). Compare the measured exact mass of the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻ against the theoretical mass calculated for the proposed formula C₆H₉N₃O₂.
Predicted Data & Interpretation
| Parameter | Theoretical Value | Predicted Observed Value | Inferred Information |
| Molecular Formula | C₆H₉N₃O₂ | - | - |
| Exact Mass | 155.0695 | - | Foundational value for calculation. |
| [M+H]⁺ (Positive Mode) | 156.0773 | ~156.0770 | Confirms molecular weight and elemental composition. |
| [M-H]⁻ (Negative Mode) | 154.0617 | ~154.0620 | Confirms presence of an acidic proton (carboxylic acid). |
The observation of ions corresponding to these exact masses provides high-confidence validation of the compound's elemental composition. Fragmentation analysis (MS/MS) can further support the structure, with expected losses of H₂O (18 Da), CO₂ (44 Da), and characteristic cleavages of the triazole ring.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is to confirm the presence of the carboxylic acid and the triazole ring, which are key structural components. Attenuated Total Reflectance (ATR) is chosen as the sampling method because it requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.
Experimental Protocol (ATR FT-IR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.
-
Scan Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify characteristic absorption bands and assign them to specific functional group vibrations.
Predicted Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid (H-bonded dimer)[5][6][7] |
| 2980-2850 | Medium | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic acid carbonyl[5][7] |
| ~1530, ~1450 | Medium-Weak | C=N, N-N stretch | 1,2,4-Triazole ring vibrations[8] |
| ~1250 | Medium | C-O stretch | Carboxylic acid |
The extremely broad O-H stretch overlapping the C-H region is a hallmark of a carboxylic acid dimer.[9] This, combined with the strong carbonyl absorption, provides definitive evidence for the -COOH group. The peaks in the 1600-1400 cm⁻¹ region confirm the presence of the heterocyclic triazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei (¹H and ¹³C). A combination of 1D and 2D experiments is essential for a complete and self-validating assignment. 2D NMR techniques like COSY, HSQC, and HMBC are crucial because they reveal through-bond correlations, allowing us to piece together the molecular skeleton unambiguously.[10][11][12]
Experimental Protocol (General NMR)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC using standard instrument parameters. Shimming must be performed to ensure high resolution.
¹H NMR: Proton Inventory and Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
Predicted Data & Interpretation
| Atom # | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| - | -OH | > 12.0 | broad s | 1H | Acidic proton, exchangeable. |
| 3', 5' | H-a, H-b | 8.6, 8.0 | s, s | 1H, 1H | Deshielded aromatic protons of the triazole ring. |
| 5 | H-c | 4.5 (dd) | dd | 2H | Methylene protons adjacent to the electron-withdrawing triazole ring. Diastereotopic due to adjacent chiral center. |
| 4 | H-d | 3.1 (m) | m | 1H | Methine proton, coupled to both methyl and methylene groups. |
| 6 | H-e | 1.2 (d) | d | 3H | Methyl group coupled to the adjacent methine proton. |
¹³C & DEPT-135 NMR: The Carbon Skeleton
The ¹³C spectrum shows all unique carbon atoms. The DEPT-135 experiment is vital for distinguishing carbon types, which greatly simplifies assignment.[13][14][15]
Predicted Data & Interpretation
| Atom # | Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| 1 | C=O | ~175 | Absent | Carboxylic acid carbonyl (quaternary). |
| 3', 5' | C-a, C-b | ~152, ~145 | Positive (CH) | Aromatic carbons of the triazole ring. |
| 5 | C-c | ~50 | Negative (CH₂) | Aliphatic methylene carbon attached to nitrogen. |
| 4 | C-d | ~42 | Positive (CH) | Aliphatic methine carbon at the chiral center. |
| 6 | C-e | ~16 | Positive (CH₃) | Aliphatic methyl carbon. |
2D NMR: Connecting the Pieces
2D NMR experiments provide the definitive connections that validate the structure.
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An In-Depth Technical Guide to ¹H and ¹³C NMR Data for 1,2,4-Triazole Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,4-triazole propanoic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by 1,2,4-triazole-containing compounds, including antifungal, anti-inflammatory, and anticancer properties. A thorough understanding of their NMR characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of their chemical behavior.
This document moves beyond a simple cataloging of data, offering insights into the underlying principles that govern the observed chemical shifts and coupling constants. It is designed to empower researchers to confidently interpret the NMR spectra of novel derivatives within this important class of molecules.
The Structural Landscape of 1,2,4-Triazole Propanoic Acids: Tautomerism and Isomerism
A critical consideration in the NMR analysis of 1,2,4-triazoles is the potential for tautomerism and isomerism. The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being the more stable. When a propanoic acid substituent is introduced, it can be attached to one of the three nitrogen atoms, leading to different isomers with distinct spectroscopic signatures.
Diagram: Isomers of 1,2,4-Triazole Propanoic Acid
Caption: Positional isomers of propanoic acid on the 1,2,4-triazole ring.
This guide will primarily focus on the most commonly synthesized and studied isomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid , and its derivatives. However, the principles discussed can be extended to the analysis of other isomers.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of 1,2,4-triazole propanoic acid derivatives provides a wealth of information regarding the electronic environment of each proton. The key regions of interest are the aromatic protons of the triazole ring and the aliphatic protons of the propanoic acid side chain.
The Diagnostic Triazole Ring Protons
In 1H-1,2,4-triazole derivatives, two distinct singlets are typically observed for the C3-H and C5-H protons.
-
C5-H Proton: This proton is generally the most downfield of the two, appearing as a sharp singlet. Its chemical shift is sensitive to the electronic nature of substituents on the triazole ring and the solvent used.
-
C3-H Proton: This proton also appears as a singlet, typically upfield from the C5-H proton.
The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. Any substituent on the ring will further perturb these chemical shifts, providing valuable structural clues.
The Propanoic Acid Side Chain Signature
The propanoic acid moiety gives rise to two characteristic triplet signals, assuming no other chiral centers are nearby to induce more complex splitting patterns.
-
α-Methylene Protons (-CH₂-COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group and therefore resonate further downfield. They appear as a triplet due to coupling with the β-methylene protons.
-
β-Methylene Protons (-N-CH₂-): These protons are adjacent to the triazole nitrogen and are coupled to the α-methylene protons, also appearing as a triplet.
The integration of these signals should correspond to a 2H:2H ratio. The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift, which is often concentration and solvent-dependent and can exchange with deuterium in the presence of D₂O.
Unveiling the Carbon Skeleton: ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Triazole Ring Carbons
The two carbon atoms of the 1,2,4-triazole ring (C3 and C5) are in a relatively electron-deficient environment and thus resonate at downfield chemical shifts, typically in the aromatic region. The specific chemical shifts can be influenced by tautomerism and the nature of substituents.[1]
Propanoic Acid Carbons
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded in the molecule due to the two electronegative oxygen atoms, appearing at the lowest field in the spectrum.
-
α-Methylene Carbon (-CH₂-COOH): This carbon is deshielded by the adjacent carbonyl group.
-
β-Methylene Carbon (-N-CH₂-): This carbon is attached to the triazole nitrogen and its chemical shift will be influenced by the electronic environment of the ring.
Tabulated NMR Data for Key 1,2,4-Triazole Propanoic Acid Derivatives
The following tables summarize the ¹H and ¹³C NMR data for selected 1,2,4-triazole propanoic acid derivatives, providing a valuable reference for researchers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for Selected 1,2,4-Triazole Propanoic Acid Derivatives
| Compound | Solvent | δ (ppm) C3-H (s, 1H) | δ (ppm) C5-H (s, 1H) | δ (ppm) -N-CH₂- (t, 2H) | δ (ppm) -CH₂-COOH (t, 2H) | δ (ppm) Other |
| 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one [2] | DMSO-d₆ | - | - | 2.65 (br s, 4H) | - | 3.41-3.44 (m, 2H), 3.53-3.54 (m, 2H), 5.58 (br s, 2H, NH₂), 11.79 (br s, 1H, NH) |
Table 2: ¹³C NMR Data for Selected 1,2,4-Triazole Propanoic Acid Derivatives
| Compound | Solvent | δ (ppm) C3 | δ (ppm) C5 | δ (ppm) -N-CH₂- | δ (ppm) -CH₂-CO- | δ (ppm) C=O | δ (ppm) Other |
| 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one [2] | DMSO-d₆ | 158.2-158.6 | 158.2-158.6 | 41.4, 45.2 | 23.1, 30.1 | 170.0 | 65.98 |
Note: The original data for the compound in the tables refers to a propanamide derivative. The chemical shifts for the propanoic acid would be similar, with the amide signals being replaced by a carboxylic acid signal.
Experimental Protocols: A Practical Guide to Synthesis and NMR Analysis
Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic Acid
A reliable method for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic acid has been reported.[3] While the full detailed procedure is in the cited reference, a general overview of a common synthetic route is presented below.
Diagram: Synthetic Pathway for 3-(1H-1,2,4-triazol-1-yl)propanoic Acid
Caption: A common synthetic route to 3-(1H-1,2,4-triazol-1-yl)propanoic acid.
Step-by-Step Methodology:
-
Michael Addition: 1,2,4-Triazole is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a base catalyst. This reaction proceeds via a Michael addition, where the N1 of the triazole ring acts as a nucleophile.
-
Hydrolysis: The resulting ester, ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate, is then hydrolyzed, typically using aqueous base (e.g., NaOH or KOH) followed by acidification, to yield the desired 3-(1H-1,2,4-triazol-1-yl)propanoic acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the 1,2,4-triazole propanoic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which the compound is fully soluble. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of polar molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many deuterated solvents are available with TMS already added.
Data Acquisition Parameters:
Standard 1D ¹H and ¹³C NMR experiments are typically sufficient for routine characterization. For more complex structures or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.
Diagram: 2D NMR Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-spin coupled (typically through 2-3 bonds). This is particularly useful for confirming the connectivity within the propanoic acid side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for connecting different fragments of the molecule, for example, linking the propanoic acid chain to the correct position on the triazole ring.
Field-Proven Insights and Causality
-
Solvent Effects: The chemical shifts of the triazole ring protons, particularly any N-H protons, can be significantly affected by the choice of solvent due to differences in hydrogen bonding. Using a polar aprotic solvent like DMSO-d₆ can help to resolve N-H signals that might be broadened or exchange too rapidly in protic solvents.
-
Tautomerism in Solution: If a mixture of tautomers is present in solution, you may observe two sets of signals for the triazole ring protons and carbons. The relative integration of these signals can provide information about the tautomeric equilibrium. Variable temperature NMR studies can also be employed to investigate the dynamics of tautomeric exchange.
-
Substituent Effects: Electron-withdrawing groups on the triazole ring will generally cause a downfield shift of the ring protons and carbons, while electron-donating groups will cause an upfield shift. These effects can be rationalized by considering the resonance and inductive effects of the substituents.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of 1,2,4-triazole propanoic acid derivatives. A systematic approach to spectral interpretation, combining 1D and 2D NMR techniques, allows for the unambiguous determination of their chemical structures. This guide provides a foundational understanding of the key NMR features of this important class of compounds, empowering researchers in their efforts to develop novel therapeutics and other advanced materials.
References
-
Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351-22360. Available at: [Link]
-
Reddy, N. B. et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]
-
Li, J. et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(9), 3864. Available at: [Link]
-
Gawande, S. D. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (Doctoral dissertation, National Chemical Laboratory). Available at: [Link]
-
PubChem. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid. Retrieved January 23, 2026, from [Link]
-
Krasavin, M. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 22351-22360. Available at: [Link]
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- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 1,2,4-Triazole-Propionic Acid Conjugates: A Technical Guide for Drug Discovery
Preamble: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically approved drugs spanning a wide therapeutic spectrum.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, render it an invaluable component in the design of novel therapeutic agents.[1] This guide delves into the burgeoning field of 1,2,4-triazole derivatives that are strategically coupled with a propionic acid moiety. The rationale for this molecular hybridization lies in the established bioactivity of the propionic acid pharmacophore, a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). This convergence of a versatile heterocyclic core with a proven bioactive side chain has paved the way for a new generation of compounds with diverse and potent biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological activities, and experimental evaluation of these promising compounds.
I. Synthetic Strategies: Forging the 1,2,4-Triazole-Propionic Acid Linkage
The synthesis of 1,2,4-triazole derivatives bearing a propionic acid moiety can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of an amidrazone intermediate with succinic anhydride. This method offers good yields and allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid
This protocol outlines a general procedure for the synthesis of the target compounds, which can be adapted based on the desired substituents.[2]
Step 1: Synthesis of Amidrazone Intermediate
The requisite amidrazone precursors (compounds 1a-g in the referenced literature) are typically synthesized from the corresponding nitriles or by the reaction of an imidate with hydrazine. The specific protocol for the synthesis of these intermediates is often well-established and can be found in relevant chemical literature.
Step 2: Cyclization with Succinic Anhydride
-
Method A (Diethyl Ether):
-
Dissolve 1.2 mmol of the appropriate amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous diethyl ether.[2]
-
Stir the mixture for 2 hours at room temperature, and then allow it to stand for 48 hours.[2]
-
Collect the resulting crude product by filtration and wash with anhydrous diethyl ether.[2]
-
Recrystallize the product from a 1:1 methanol/water mixture to yield the pure 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid.[2]
-
-
Method B (Toluene - Alternative for Improved Yields):
-
Dissolve 1.2 mmol of the amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous toluene.[2]
-
Heat the mixture under reflux for 1-1.5 hours.[2]
-
Evaporate the toluene and wash the crude product with anhydrous diethyl ether.[2]
-
Recrystallize the product from an appropriate solvent system (e.g., 1:1 ethanol/water or water) to obtain the final compound.[2]
-
-
Method C (Chloroform):
-
Dissolve 1.2 mmol of the amidrazone and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous chloroform.[2]
-
Heat the mixture under reflux for 1-4 hours.[2]
-
Partially evaporate the chloroform and collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or water).[2]
-
Causality Behind Experimental Choices: The choice of solvent and reaction conditions can significantly impact the reaction yield and purity of the final product. Diethyl ether provides a milder condition, while refluxing in toluene can drive the reaction to completion more efficiently for certain substrates. The selection of the recrystallization solvent is crucial for obtaining a highly pure product and is determined by the solubility of the specific derivative.
II. A Spectrum of Biological Activities: From Inflammation to Cancer
The conjugation of the 1,2,4-triazole scaffold with a propionic acid moiety imparts a diverse range of biological activities to the resulting molecules. The following sections will detail the anti-inflammatory, antimicrobial, and anticancer potential of these compounds, supported by quantitative data where available.
A. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
The presence of the propionic acid moiety, a hallmark of many NSAIDs, suggests a potential anti-inflammatory role for these triazole derivatives. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Mechanism of Action: 1,2,4-triazole derivatives can act as inhibitors of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3] Some derivatives also exhibit inhibitory activity against lipoxygenases, which catalyze the formation of pro-inflammatory leukotrienes.[3]
Quantitative Data Summary: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Schiff bases of 1,2,4-triazole | COX-1 | 117.8 | Indomethacin | 0.25 |
| COX-2 | 1.76 | Indomethacin | 0.07 | |
| Quinolone-1,2,4-triazole hybrids | COX-2 | 0.00725-0.00848 | Celecoxib | 0.0426 |
| 5-LOX | 5.43 | Quercetin | 5.96 |
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol provides a general framework for assessing the COX-2 inhibitory activity of the synthesized compounds.
-
Reagent Preparation:
-
Prepare a solution of human recombinant COX-2 enzyme in a suitable assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.
-
Prepare a solution of the test compound at various concentrations.
-
A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme solution to each well.
-
Add the test compound or control solution to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[4]
-
Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.[4]
-
Stop the reaction by adding a suitable reagent, such as stannous chloride.[4]
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage inhibition against the logarithm of the compound concentration.
-
B. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
1,2,4-triazole derivatives have a long-standing history as potent antifungal agents. The addition of a propionic acid moiety can modulate this activity and extend it to a broader spectrum of microorganisms, including bacteria.
Mechanism of Action (Antifungal): The primary antifungal mechanism of triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[5]
Mechanism of Action (Antibacterial): The antibacterial mechanism of 1,2,4-triazole derivatives is more varied and can involve the inhibition of essential bacterial enzymes or interference with other cellular processes.
Quantitative Data Summary: Antimicrobial Activity of 1,2,4-Triazole Propionic Acid Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 3a, 3e | Mycobacterium smegmatis | 128 | - | - |
| 3b, 3c, 3f | Mycobacterium smegmatis | 256 | - | - |
| 3g | E. coli | 256 | - | - |
| 3g | S. aureus | 256 | - | - |
Note: The referenced study indicated low overall antimicrobial activity for these specific propionic acid derivatives against a broader panel of bacteria and fungi, with MIC values ≥ 512 μg/mL for most strains.[7]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
C. Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The 1,2,4-triazole scaffold is present in several anticancer drugs, and derivatives with a propionic acid moiety have also demonstrated promising antiproliferative activity against various cancer cell lines.
Mechanism of Action: The anticancer mechanism of 1,2,4-triazole derivatives is often multifaceted and can involve:
-
Enzyme Inhibition: Inhibition of kinases (e.g., EGFR, BRAF), which are crucial for cancer cell signaling and proliferation.[8]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Quantitative Data Summary: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 8c | EGFR | 3.6 | - | - |
| 58a | PC-3 (Prostate) | 26.0 | - | - |
| 58a | DU-145 (Prostate) | 34.5 | - | - |
| 58a | LNCaP (Prostate) | 48.8 | - | - |
| 64 | Bewo (Choriocarcinoma) | 1.30 | - | - |
| 64 | HL-60 (Leukemia) | 1.45 | - | - |
| 64 | MCF-7 (Breast) | 2.24 | - | - |
| 59a | MCF-7 (Breast) | 7.9 µg/mL | Tamoxifen | 8.38 µg/mL |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
III. Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams are presented using the DOT language for Graphviz.
Caption: Synthetic workflow for 1,2,4-triazole-propionic acid derivatives.
Caption: Workflow for the biological evaluation of new derivatives.
Caption: Antifungal mechanism of action of 1,2,4-triazole derivatives.
IV. Conclusion and Future Perspectives
The amalgamation of the 1,2,4-triazole scaffold with a propionic acid moiety represents a promising strategy in the quest for novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. The detailed experimental protocols serve as a practical resource for researchers aiming to explore this chemical space. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of 1,2,4-triazole-propionic acid conjugates holds significant potential for the discovery of next-generation drugs to combat a range of human diseases.
V. References
-
Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]
-
Patel, R. V., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105118. [Link]
-
Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 36-48. [Link]
-
Kravchenko, I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 195-202. [Link]
-
Kovalenko, S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Harmankaya, R., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science, 63-83. [Link]
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A Prospective Analysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a Novel Therapeutic Agent
Abstract
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds with the potential to address unmet medical needs. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs. This technical guide presents a forward-looking analysis of a novel, yet un-investigated molecule: 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. While direct biological data for this specific compound is not available, this paper, grounded in established principles of medicinal chemistry and pharmacology, posits a compelling hypothesis for its potential therapeutic application. By dissecting its constituent chemical moieties—the 1,2,4-triazole ring and the 2-methylpropanoic acid side chain—we will build a scientifically rigorous case for its investigation as a modulator of a key enzyme in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH). This guide will further outline a comprehensive, multi-stage research and development program, from initial chemical synthesis and in vitro screening to preclinical evaluation, to systematically explore the therapeutic potential of this promising compound.
The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character. These attributes make it an exceptional pharmacophore capable of interacting with a wide array of biological targets with high affinity.[1] Consequently, the 1,2,4-triazole moiety is a key structural component in a diverse range of approved drugs, demonstrating its versatility and therapeutic relevance.[1][2]
Table 1: Prominent 1,2,4-Triazole-Containing Drugs and Their Therapeutic Applications
| Drug | Therapeutic Class | Mechanism of Action |
| Fluconazole | Antifungal | Inhibits fungal cytochrome P450 enzyme 14α-demethylase.[3] |
| Anastrozole | Anticancer | Aromatase inhibitor, blocking estrogen synthesis.[4] |
| Letrozole | Anticancer | Aromatase inhibitor, used in breast cancer therapy.[4] |
| Ribavirin | Antiviral | Inhibits viral RNA synthesis.[1] |
| Alprazolam | Anxiolytic | Benzodiazepine, enhances GABAergic neurotransmission.[1] |
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects, underscores the immense potential held within this chemical class.[3][4][5] The proven track record of this scaffold provides a strong foundation for the investigation of novel, unexplored derivatives such as this compound.
A Plausible Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[6]
Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its beneficial effects at cannabinoid receptors, primarily CB1, in a localized and "on-demand" manner.[6] This targeted approach is anticipated to provide therapeutic benefits, such as analgesia and anxiolysis, while avoiding the undesirable psychotropic side effects associated with direct-acting cannabinoid receptor agonists.[6] Consequently, the development of FAAH inhibitors is being actively pursued for the treatment of chronic pain, anxiety disorders, and inflammatory conditions.[7][8]
The structural characteristics of this compound make it a compelling candidate for an FAAH inhibitor. The 1,2,4-triazole ring can act as a stable bioisostere for other heterocyclic systems found in known FAAH inhibitors. Furthermore, the propanoic acid moiety could potentially interact with key residues in the catalytic site or the substrate access channel of the enzyme. A number of potent and selective FAAH inhibitors feature a heterocyclic core, and while not a universal feature, a carboxylic acid or a group that can mimic its interactions can contribute to binding.[9]
Proposed Research and Development Framework
To systematically evaluate the therapeutic potential of this compound as an FAAH inhibitor, a phased research and development plan is proposed.
Chemical Synthesis
A plausible and efficient synthetic route for this compound is essential for its biological evaluation. Drawing inspiration from established methodologies for the synthesis of related compounds, a potential synthetic pathway is outlined below.[10][11][12]
Figure 1: A proposed synthetic route for this compound.
Step-by-Step Methodology:
-
Michael Addition: 1H-1,2,4-triazole is reacted with methyl methacrylate in the presence of a suitable base catalyst (e.g., sodium methoxide or DBU) in an appropriate solvent (e.g., methanol or THF). The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product, methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, is extracted and purified using standard techniques such as column chromatography.
-
Hydrolysis: The purified ester is then subjected to hydrolysis using a base like lithium hydroxide in a mixture of water and a co-solvent like THF or methanol.
-
Final Purification: After acidification, the final product, this compound, is isolated and purified, for instance, by recrystallization.
In Vitro Evaluation
The initial biological assessment will focus on the compound's ability to inhibit FAAH and its selectivity over other related enzymes.
Figure 2: Workflow for the in vitro characterization of the target compound.
Detailed Experimental Protocols:
-
FAAH Inhibition Assay:
-
Recombinant human FAAH enzyme will be used.
-
A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), will be employed.
-
The test compound will be pre-incubated with the enzyme at various concentrations.
-
The reaction will be initiated by the addition of the substrate.
-
The fluorescence generated upon substrate hydrolysis will be measured over time using a plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the dose-response curve.
-
-
Selectivity Assays:
-
The inhibitory activity of the compound will be tested against other relevant serine hydrolases, particularly monoacylglycerol lipase (MAGL), to ensure selectivity. Similar fluorescent-based assays with specific substrates for these enzymes will be utilized.
-
-
Mechanism of Action Studies:
-
To determine if the inhibition is reversible or irreversible, dialysis or rapid dilution experiments will be performed.
-
Enzyme kinetics studies (e.g., Michaelis-Menten kinetics) will be conducted at varying substrate and inhibitor concentrations to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Preclinical Evaluation
Promising candidates from in vitro studies will be advanced to preclinical animal models to assess their in vivo efficacy for relevant therapeutic indications.
Table 2: Proposed Preclinical Models for Efficacy Testing
| Therapeutic Area | Preclinical Model | Rationale |
| Neuropathic Pain | Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model in rodents.[13][14] | These models mimic the sensory abnormalities, such as allodynia and hyperalgesia, observed in human neuropathic pain conditions. |
| Inflammatory Pain | Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema in rodents.[15][16] | These models are well-established for assessing the anti-inflammatory and analgesic effects of test compounds. |
| Anxiety | Elevated Plus Maze (EPM) or Light-Dark Box test in rodents. | These are standard behavioral tests to evaluate the anxiolytic potential of a compound. |
Exemplary Protocol for Neuropathic Pain Model (CCI):
-
Induction of Neuropathy: Under anesthesia, the sciatic nerve of the rodent is loosely ligated at four locations.
-
Compound Administration: After a recovery period and confirmation of neuropathic pain development (e.g., via von Frey filament testing for mechanical allodynia), the test compound is administered (e.g., orally or intraperitoneally) at various doses.
-
Behavioral Testing: Nociceptive thresholds are measured at different time points post-administration to determine the analgesic effect of the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain samples are collected to correlate drug exposure with the observed pharmacological effects and to measure changes in endogenous anandamide levels.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial findings for this compound will serve as a launchpad for further chemical optimization. A systematic structure-activity relationship (SAR) study will be crucial to enhance potency, selectivity, and drug-like properties.
Figure 3: Potential avenues for structure-activity relationship (SAR) studies.
Future work will involve synthesizing a library of analogs based on the core structure and evaluating them through the established in vitro and in vivo assays. This iterative process of design, synthesis, and testing will be instrumental in identifying a lead candidate with an optimal pharmacological and safety profile for progression into clinical development.
Conclusion
While this compound is a novel chemical entity with no reported biological activity, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The proven success of the 1,2,4-triazole scaffold in medicine, combined with the compelling therapeutic strategy of FAAH inhibition, positions this compound as a promising starting point for a drug discovery program. The comprehensive research and development plan outlined in this guide provides a clear and scientifically rigorous roadmap for unlocking the potential of this molecule in addressing significant unmet needs in the treatment of pain, anxiety, and inflammatory disorders.
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Antifungal properties of 3-(1,2,4-triazol-1-yl)flavanones.
An In-Depth Technical Guide to the Antifungal Properties of 3-(1,2,4-triazol-1-yl)flavanones
Authored by: A Senior Application Scientist
Introduction: A New Scaffold to Combat Fungal Resistance
The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a significant threat to public health.[1] For decades, the triazole class of antifungal agents has been a cornerstone of clinical therapy, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] These agents function by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), a critical catalyst in the ergosterol pathway.[1][4][5] However, the efficacy of established triazoles like fluconazole is being compromised by resistance mechanisms. This challenge necessitates the exploration of novel molecular scaffolds that can yield more potent and resilient antifungal candidates.[1][6]
This guide focuses on a promising class of hybrid molecules: 3-(1,2,4-triazol-1-yl)flavanones . These compounds merge the well-established antifungal pharmacophore of the 1,2,4-triazole ring with the flavanone backbone, a natural product scaffold known for its diverse biological activities. The resulting molecular architecture offers a compelling starting point for developing next-generation antifungal agents. A series of these novel flavanones has been synthesized and has demonstrated significant in vitro activity, in some cases far exceeding that of the reference drug, fluconazole.[7] This document provides a comprehensive overview of their mechanism of action, synthesis, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation.
Core Mechanism of Action: Disruption of Fungal Membrane Integrity
The primary fungistatic or fungicidal action of 3-(1,2,4-triazol-1-yl)flavanones is derived from the established mechanism of azole antifungals: the targeted inhibition of lanosterol 14α-demethylase (CYP51).[1][8]
The Critical Role of Ergosterol: Ergosterol is the principal sterol in the fungal cell membrane, where it performs functions analogous to cholesterol in mammalian cells.[3][4] It is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[3][9] The ergosterol biosynthesis pathway, therefore, represents an ideal target for antifungal drugs because it is essential for fungal viability and absent in humans.[5][9]
Inhibition of Lanosterol 14α-Demethylase (CYP51): The biosynthesis of ergosterol is a complex, multi-enzyme process.[4][9] A rate-limiting and crucial step is the C14-demethylation of lanosterol, catalyzed by the heme-containing enzyme CYP51.[4][10] The nitrogen atom (at the N4 position) of the 1,2,4-triazole ring in the flavanone derivative acts as a potent ligand, coordinating with the iron atom in the heme prosthetic group of CYP51.[1][11] This binding event blocks the active site, preventing the natural substrate, lanosterol, from being demethylated.
The consequences of this inhibition are twofold:
-
Ergosterol Depletion: The fungal cell is deprived of ergosterol, leading to a dysfunctional cell membrane that is more permeable and unable to support normal growth.[10]
-
Toxic Sterol Accumulation: The blockage of CYP51 causes an accumulation of 14α-methylated sterol precursors, such as lanosterol.[10][12] These aberrant sterols integrate into the membrane, disrupting its structure and leading to cell stress and, ultimately, growth inhibition or cell death.[12]
Caption: Ergosterol biosynthesis pathway and the point of inhibition.
Chemical Synthesis: A Generalized Approach
The synthesis of 3-(1,2,4-triazol-1-yl)flavanones is typically achieved through a multi-step process starting from appropriately substituted chalcones. The rationale behind this approach is the ready availability of starting materials (acetophenones and benzaldehydes) and the well-established chemistry for constructing the flavanone core.
A representative synthetic workflow involves:
-
Chalcone Formation: An acid or base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone.
-
Oxidative Cyclization: The 2'-hydroxychalcone undergoes an oxidative cyclization reaction to form the corresponding flavone.
-
Epoxidation: The flavone is then treated with an oxidizing agent to form a 2,3-epoxyflavanone.
-
Nucleophilic Ring Opening: The crucial step involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring. This reaction opens the epoxide and introduces the triazole moiety at the C3 position of the flavanone scaffold.
This method allows for modular variation of substituents on both the A and B rings of the flavanone structure, enabling the generation of a library of compounds for structure-activity relationship studies.
Caption: Generalized synthetic workflow for target compounds.
In Vitro Antifungal Activity & Structure-Activity Relationship (SAR)
The antifungal efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Studies have shown that certain 3-(1,2,4-triazol-1-yl)flavanone derivatives exhibit potent activity against clinically relevant yeasts.[7]
Quantitative Data Summary
A key finding from initial screens is the superior potency of some derivatives compared to the widely used antifungal, fluconazole.[7] The data highlights the potential of this chemical class.
| Compound | Fungal Strain | MIC (µg/mL) vs. Fluconazole | Reference |
| 4'-fluoroflavanone derivative (4c) | Candida albicans | 4-16 times more potent | [7] |
| 4'-fluoroflavanone derivative (4c) | Saccharomyces cerevisiae | 4-16 times more potent | [7] |
Structure-Activity Relationship (SAR) Insights
The variation of substituents on the flavanone scaffold has a profound impact on antifungal activity, providing a roadmap for rational drug design.
-
B-Ring Substitution: The substitution pattern on the phenyl ring at the C2 position is a critical determinant of activity. The presence of a halogen, specifically a fluorine atom at the 4'-position, was found to significantly enhance potency against Candida and Saccharomyces strains.[7] This aligns with broader SAR studies on azole antifungals, where electron-withdrawing groups and halogens on terminal phenyl rings often lead to improved activity.[1]
-
Triazole Moiety: The 1,2,4-triazole ring is an indispensable pharmacophore. Its nitrogen atoms are crucial for coordinating with the heme iron of CYP51, making it the anchor for the molecule's inhibitory action.[1][13]
-
Flavanone Core: The flavanone structure serves as a rigid scaffold, correctly orienting the triazole group and the substituted B-ring within the active site of the target enzyme. Molecular docking studies have supported this hypothesis, showing favorable binding interactions within the catalytic domain of lanosterol 14α-demethylase.[7]
Key Experimental Protocols
The evaluation of novel antifungal agents requires robust and standardized methodologies. The following protocols are fundamental to characterizing the activity of 3-(1,2,4-triazol-1-yl)flavanones.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of an antifungal agent in vitro.[14][15]
Causality and Rationale: The protocol is designed to create a controlled environment where the only significant variable is the concentration of the antifungal drug.[14]
-
Medium: RPMI-1640 medium is used as it is a defined, buffered medium that supports the growth of most clinically relevant fungi without interfering with the activity of the antifungal agents.
-
Inoculum Size: A standardized inoculum (0.5 × 10³ to 2.5 × 10³ cells/mL) is critical for reproducibility.[15] A higher density could overwhelm the drug, while a lower density might not show visible growth, leading to inaccurate MIC readings.
-
Incubation: Incubation at 35°C for 24-48 hours provides optimal conditions for fungal growth, allowing for a clear determination of growth inhibition.[16]
Step-by-Step Methodology:
-
Inoculum Preparation: a. Select several well-isolated colonies of the fungal strain from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.
-
Drug Dilution: a. Prepare a stock solution of the test compound (e.g., 3-(1,2,4-triazol-1-yl)flavanone) in DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired final concentrations. Each well should contain 100 µL of the diluted compound. c. Include a positive control (no drug) and a negative control (no fungus).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the negative control). This brings the final volume to 200 µL and halves the drug concentration to the final test concentration. b. Seal the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: a. After incubation, read the plate visually or with a spectrophotometer. b. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[17]
Causality and Rationale: This protocol provides a structural hypothesis for the observed biological activity.[7] By modeling the interaction between the 3-(1,2,4-triazol-1-yl)flavanone and the active site of lanosterol 14α-demethylase, we can:
-
Validate that the compound can physically fit into the enzyme's active site.
-
Identify key amino acid residues that interact with the compound.
-
Correlate binding energy scores with experimental MIC values to support the SAR.
-
Guide the design of new derivatives with potentially improved binding and, therefore, higher potency.
Step-by-Step Methodology:
-
Receptor Preparation: a. Obtain the 3D crystal structure of the target enzyme (e.g., Candida albicans lanosterol 14α-demethylase) from the Protein Data Bank (PDB). b. Prepare the protein structure using molecular modeling software by removing water molecules, adding hydrogen atoms, and assigning charges. c. Define the binding site, typically centered on the heme cofactor and known substrate-binding residues.
-
Ligand Preparation: a. Draw the 2D structure of the 3-(1,2,4-triazol-1-yl)flavanone derivative and convert it to a 3D structure. b. Perform energy minimization on the ligand structure to obtain a low-energy, stable conformation. c. Assign appropriate charges and atom types.
-
Docking Simulation: a. Use a docking program (e.g., AutoDock, Glide) to systematically place the ligand in various orientations and conformations within the defined binding site of the receptor. b. The program calculates a "docking score" or binding energy for each pose, which estimates the binding affinity.
-
Analysis of Results: a. Analyze the top-scoring poses to identify the most likely binding mode. b. Visualize the ligand-receptor complex to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and the critical coordination of the triazole nitrogen with the heme iron. c. Compare the binding modes and scores of different derivatives to explain observed SAR trends.
Conclusion and Future Directions
The 3-(1,2,4-triazol-1-yl)flavanone scaffold represents a highly promising platform for the development of novel antifungal agents.[7] The fusion of the proven triazole pharmacophore with the versatile flavanone backbone has yielded compounds with potent in vitro activity that surpasses current clinical standards like fluconazole. The primary mechanism of action is the well-understood inhibition of lanosterol 14α-demethylase, a validated and critical target in the fungal ergosterol biosynthesis pathway.
While initial results are encouraging, further research is essential to advance these compounds toward clinical consideration. Key future directives include:
-
Broad-Spectrum Activity Profiling: Testing lead compounds against a wider panel of pathogenic fungi, including resistant clinical isolates and molds like Aspergillus fumigatus.
-
SAR Optimization: Synthesizing and evaluating additional analogues to further refine the structure-activity relationship, with the goal of maximizing potency and selectivity for the fungal CYP51 enzyme over human orthologs.
-
In Vivo Efficacy and Toxicology: Advancing the most promising compounds into animal models of systemic fungal infection to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Dual-Target Inhibition: Investigating the potential for these scaffolds to be modified into dual-target inhibitors (e.g., inhibiting both CYP51 and histone deacetylase) as a novel strategy to combat drug resistance.[18][19]
By systematically pursuing these research avenues, the scientific community can fully exploit the potential of 3-(1,2,4-triazol-1-yl)flavanones to deliver a new class of effective therapies in the ongoing fight against invasive fungal diseases.
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Anti-inflammatory effects of 1,2,4-triazole derivatives containing propanoic acid.
An In-Depth Technical Guide to the Anti-inflammatory Effects of 1,2,4-Triazole Derivatives Containing Propanoic Acid
Authored by a Senior Application Scientist
Foreword: The Quest for Safer Anti-Inflammatory Therapeutics
For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of managing pain and inflammation. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood, but so are their limitations.[1][2] The simultaneous inhibition of the cytoprotective COX-1 enzyme alongside the pro-inflammatory COX-2 isoform often leads to significant gastrointestinal and renal side effects.[1] This clinical challenge has fueled a persistent search for novel anti-inflammatory agents with improved safety profiles. The 1,2,4-triazole nucleus, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse biological activities.[3][4] Its unique chemical properties, including the capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to biological targets.[4][5] This guide provides a deep dive into a promising class of these compounds: 1,2,4-triazole derivatives functionalized with a propanoic acid moiety. This structural feature is not coincidental; it mimics the carboxylic acid group present in many classic NSAIDs, suggesting a targeted approach to inhibiting key enzymes in the inflammatory cascade.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will detail the synthesis, in vitro and in vivo evaluation, and mechanistic insights into these promising anti-inflammatory agents, providing a comprehensive framework for their continued development.
Section 1: The Inflammatory Cascade - A Rationale for Targeted Inhibition
Inflammation is the body's protective response to injury or infection, a complex process orchestrated by a symphony of molecular mediators.[6] Key players in this cascade include prostaglandins and leukotrienes, derived from arachidonic acid, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[6][7][8][9] While essential for healing, chronic or dysregulated inflammation contributes to a wide range of diseases.[10]
The development of anti-inflammatory drugs has largely focused on targeting the biosynthesis of prostaglandins by inhibiting COX enzymes.[1] However, a more nuanced approach involves the simultaneous targeting of multiple pathways or the selective inhibition of pro-inflammatory isoforms.
Caption: The Arachidonic Acid Inflammatory Cascade.
This guide focuses on 1,2,4-triazole derivatives containing propanoic acid, which are hypothesized to act as selective COX-2 inhibitors or dual COX-2/5-lipoxygenase (5-LOX) inhibitors, offering a promising strategy to mitigate inflammation while minimizing side effects.[11][12]
Section 2: Synthesis and Structural Elucidation
The foundation of any drug discovery program lies in the efficient and verifiable synthesis of the target compounds. The synthesis of 1,2,4-triazole derivatives containing a propanoic acid moiety is a multi-step process that requires careful control of reaction conditions and rigorous characterization of the final products.
General Synthetic Pathway
A common and effective method for synthesizing the target compounds involves the reaction of amidrazones with succinic anhydride.[6] This approach allows for the introduction of the propanoic acid side chain while simultaneously forming the 1,2,4-triazole ring. The use of boiling toluene has been shown to be an efficient alternative to traditional methods using diethyl ether.[6]
Caption: General workflow for synthesis and characterization.
Detailed Experimental Protocol: Synthesis of 3-(Substituted-phenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
This protocol is a representative example of the synthesis of the target compounds.
Materials:
-
Appropriately substituted amidrazone (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Toluene (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of the appropriate amidrazone (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,2,4-triazole derivative.
-
The final product is dried under vacuum and subjected to structural characterization.
Structural Characterization
Confirmation of the chemical structure of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous identification.[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the proton and carbon framework of the molecule, confirming the presence of the triazole ring, the propanoic acid chain, and the specific substitution patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compound, which is used to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as C=O (carbonyl) of the acid and triazole ring, and N-H bonds.
Section 3: In Vitro Evaluation of Anti-Inflammatory Potential
In vitro assays represent the first critical step in evaluating the biological activity of newly synthesized compounds.[14] These assays provide quantitative data on the compounds' effects on cellular processes related to inflammation and their potential mechanisms of action.
Assessment of Cytotoxicity (MTT Assay)
Before evaluating anti-inflammatory effects, it is crucial to determine the concentration range at which the compounds are not toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
Following treatment, the MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Inhibition of Pro-inflammatory Cytokine Production (ELISA)
The ability of the compounds to suppress the production of key pro-inflammatory cytokines is a direct measure of their anti-inflammatory potential.[10][14]
Protocol:
-
PBMCs or macrophages are seeded in a 24-well plate.
-
The cells are pre-treated with various non-toxic concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding a stimulant, such as lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and IFN-γ in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
A standard NSAID, such as ibuprofen or indomethacin, is used as a positive control.[14]
Mechanism of Action: COX-1 and COX-2 Inhibition Assays
To assess whether the compounds act via the well-established NSAID mechanism, their ability to inhibit the COX-1 and COX-2 isoforms is determined. This is critical for evaluating their potential for improved gastrointestinal safety.[10][11]
Protocol:
-
Commercially available COX-1 and COX-2 inhibitor screening kits are used.
-
The assays are typically performed in a 96-well plate format.
-
The test compounds are incubated with purified ovine COX-1 or human recombinant COX-2 enzyme in the presence of arachidonic acid as the substrate.
-
The production of prostaglandin H₂, the immediate product of the COX reaction, is measured colorimetrically.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
-
The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is determined to quantify the compound's preference for inhibiting COX-2. A higher SI value indicates greater COX-2 selectivity.
Section 4: In Vivo Efficacy and Safety Assessment
While in vitro data is essential, demonstrating efficacy in a living organism is a crucial step in the drug discovery process.[15][16] Animal models of inflammation are used to evaluate the anti-inflammatory activity and safety profile of lead compounds.
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-validated model of acute inflammation, used to assess the in vivo anti-inflammatory effects of novel compounds.[13][17]
Protocol:
-
Male Wistar rats or Swiss albino mice are fasted overnight.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (various doses of the 1,2,4-triazole derivatives). The compounds are typically administered orally or intraperitoneally.
-
After 1 hour, acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the control group.
Ulcerogenic Activity Assessment
A key objective in developing new NSAIDs is to reduce or eliminate gastrointestinal side effects. This protocol assesses the potential of the test compounds to cause gastric ulcers.
Protocol:
-
Rats are fasted for 24 hours but allowed free access to water.
-
The animals are divided into groups and treated orally with high doses of the test compounds, a standard ulcerogenic NSAID (e.g., indomethacin), or the vehicle.
-
After a set period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers or lesions under a dissecting microscope.
-
An ulcer index can be calculated based on the number and severity of the lesions observed.
Data Presentation: Summary of Biological Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition at 4h) |
| 3a | >100 | 25.5 | >3.9 | 45% @ 10 mg/kg |
| 3c | >100 | 18.2 | >5.5 | 52% @ 10 mg/kg |
| Indomethacin | 0.65 | 29.6 | 0.02 | 60% @ 10 mg/kg |
Note: Data is representative and compiled for illustrative purposes based on typical findings in the literature.
Section 5: Mechanistic Insights and Future Directions
Structure-Activity Relationship (SAR) Studies
By synthesizing and testing a series of related compounds, it is possible to deduce structure-activity relationships (SAR). For instance, studies have shown that the nature and position of substituents on the phenyl ring attached to the 1,2,4-triazole core can significantly influence anti-inflammatory activity and COX-2 selectivity.[3] Electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, affecting its binding to the target enzyme.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme.[13] Docking studies of 1,2,4-triazole derivatives in the active site of COX-2 can provide valuable insights into their binding mode and explain their selectivity. These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg513, Tyr385) in the COX-2 active site, that are not possible in the narrower COX-1 active site.
Future Perspectives
The 1,2,4-triazole derivatives containing propanoic acid represent a promising starting point for the development of new anti-inflammatory drugs. Future work should focus on:
-
Lead Optimization: Modifying the most potent and selective compounds to improve their pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Broader Mechanistic Studies: Investigating other potential anti-inflammatory mechanisms, such as the inhibition of 5-LOX, which would offer the dual benefit of inhibiting both prostaglandin and leukotriene synthesis.[12][18]
-
Chronic Inflammation Models: Evaluating the efficacy of lead compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.
-
Advanced Safety Profiling: Conducting more comprehensive toxicology studies to ensure the long-term safety of the lead candidates.[15]
Conclusion
1,2,4-Triazole derivatives bearing a propanoic acid moiety have demonstrated significant potential as a new class of anti-inflammatory agents.[6] Through a combination of rational design, chemical synthesis, and rigorous biological evaluation, researchers have identified compounds with potent anti-inflammatory effects, often coupled with high selectivity for the COX-2 enzyme.[10][11] This selectivity suggests a reduced risk of the gastrointestinal side effects that plague traditional NSAIDs. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive framework for scientists in the field to build upon this promising research, paving the way for the development of safer and more effective treatments for inflammatory diseases.
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The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of 1,2,4-Triazole Antifungal Agents
Abstract
The relentless challenge of invasive fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a profound understanding of the molecular underpinnings of our most effective antifungal agents. Among these, the 1,2,4-triazole class stands as a cornerstone of modern antifungal therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of 1,2,4-triazole antifungal agents. We will dissect the core pharmacophore, elucidate the mechanism of action at the atomic level, and analyze the intricate interplay between chemical modifications and antifungal potency. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel, more potent, and selective antifungal therapies.
Introduction: The Clinical Imperative for Advanced Triazole Antifungals
Invasive fungal infections represent a significant and growing threat to global health, with mortality rates remaining distressingly high, particularly in immunocompromised patient populations.[1][2] The 1,2,4-triazole antifungal agents have been pivotal in the management of these infections for decades, offering a broad spectrum of activity and improved safety profiles over earlier antifungal classes.[3][4] However, the emergence of resistance to first-generation triazoles like fluconazole underscores the urgent need for the continued development of new derivatives with enhanced potency, expanded spectra, and the ability to overcome existing resistance mechanisms.[1][5]
This guide will provide a comprehensive analysis of the SAR of 1,2,4-triazoles, moving from the foundational principles to the cutting-edge modifications that are shaping the future of antifungal drug design. By understanding the causal relationships between molecular structure and biological activity, we can more rationally design the next generation of these life-saving medicines.
The Core Pharmacophore and Mechanism of Action: A Tale of Molecular Mimicry and Enzymatic Sabotage
The remarkable antifungal activity of the 1,2,4-triazole class is predicated on a highly specific and potent mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[6][7] The selective inhibition of fungal CYP51 over its human ortholog is a key determinant of the therapeutic index of these drugs.
The core pharmacophore of a 1,2,4-triazole antifungal agent can be deconstructed into several key features:
-
The 1,2,4-Triazole Ring: This nitrogen-containing heterocycle is the lynchpin of the molecule's activity.[1][5][8] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's ability to bind its natural substrate, lanosterol.[6] This interaction is the primary basis for the potent inhibition of ergosterol biosynthesis.
-
The "Head" Group: This is typically an aromatic ring system, often a di- or tri-substituted phenyl ring. Halogen substitutions, particularly fluorine, on this ring have been shown to be crucial for potent activity. The 2,4-difluorophenyl group, as seen in fluconazole and voriconazole, is a classic example and is known to engage in favorable interactions within the active site.[6]
-
The "Tail" Group: This portion of the molecule is highly variable and has been the primary focus of medicinal chemistry efforts to modulate the spectrum of activity, pharmacokinetic properties, and resistance-breaking capabilities of new triazole agents. The composition and conformation of the tail group determine how the molecule anchors itself within the lipophilic binding pocket of CYP51.[9]
The inhibition of CYP51 disrupts the fungal cell membrane's integrity by depleting ergosterol and leading to the accumulation of toxic methylated sterol precursors.[6] This ultimately results in the cessation of fungal growth (fungistatic activity) or, in some cases, fungal cell death (fungicidal activity).[6]
Caption: Figure 1: Mechanism of Action of 1,2,4-Triazole Antifungals.
Structure-Activity Relationship (SAR) Analysis: From Fluconazole to Novel Derivatives
The evolution of 1,2,4-triazole antifungals is a testament to the power of medicinal chemistry in optimizing a core scaffold for improved therapeutic outcomes.
First-Generation Triazoles: The Fluconazole Blueprint
Fluconazole, a first-generation triazole, provides a foundational understanding of the key SAR principles. Its structure features two 1,2,4-triazole rings and a 2,4-difluorophenyl group attached to a central propan-2-ol backbone.
-
The Bis-Triazole Motif: The presence of two triazole rings contributes to its potent CYP51 inhibition.
-
The 2,4-Difluorophenyl Group: This group is critical for high antifungal activity. The fluorine atoms enhance the molecule's binding affinity within the active site of CYP51.[6]
-
The Tertiary Alcohol: The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the drug-enzyme complex.
Second-Generation Triazoles: Expanding the Spectrum and Potency
Second-generation triazoles, such as itraconazole and voriconazole, were developed to address the limitations of fluconazole, including its narrow spectrum of activity.
-
Itraconazole: Features a more complex and extended side chain, which allows for additional interactions within the larger and more lipophilic binding pocket of CYP51 from filamentous fungi like Aspergillus species. This extended structure is a key reason for its broader spectrum of activity compared to fluconazole.[7]
-
Voriconazole: A derivative of fluconazole, it replaces one of the triazole rings with a fluoropyrimidine group. This modification enhances its potency against a wider range of fungal pathogens, including many fluconazole-resistant strains.
The Frontier of Triazole Design: Novel Scaffolds and Moieties
Current research in the field is focused on the design and synthesis of novel 1,2,4-triazole derivatives with even greater potency, broader spectra, and the ability to circumvent existing resistance mechanisms.[5][8][10] Some promising strategies include:
-
Incorporation of Piperazine Moieties: The addition of a piperazine ring to the side chain has been shown to significantly enhance antifungal activity.[11][12] These derivatives can exhibit potent activity against a wide range of pathogenic fungi, including fluconazole-resistant strains.[11]
-
Thioether and Carboxamide Linkages: The introduction of flexible thioether or rigid carboxamide linkers in the side chain can optimize the orientation of the molecule within the CYP51 active site, leading to improved binding affinity and antifungal potency.[10][13]
-
Hybrid Molecules: The conjugation of the 1,2,4-triazole core with other pharmacologically active scaffolds is an emerging strategy to develop multifunctional agents with potentially synergistic effects.
Quantitative SAR: A Data-Driven Perspective
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected 1,2,4-triazole derivatives against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound/Drug | Core Modification | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Fluconazole | Bis-triazole | 0.25 - 4 | 0.5 - 8 | >64 | [11] |
| Voriconazole | Fluoropyrimidine | 0.03 - 0.5 | 0.03 - 0.25 | 0.25 - 2 | [11] |
| Compound 7 | Phenylpiperazine | 0.0156 | 0.0156 | Not Reported | [11] |
| Compound 21 | Phenylpiperazine | 0.0625 | 0.0156 | Not Reported | [11] |
| Compound A33 | Novel Triazole | ≤0.03125 | ≤0.03125 | 0.125 | [2] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
To ensure the trustworthiness and reproducibility of SAR data, a standardized and self-validating experimental protocol is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard for determining the MIC of antifungal agents.
Objective: To determine the minimum inhibitory concentration (MIC) of a novel 1,2,4-triazole derivative against a panel of pathogenic fungi.
Principle: A standardized suspension of a fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
Materials:
-
Novel 1,2,4-triazole compound
-
Standard antifungal control (e.g., fluconazole)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the novel 1,2,4-triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Inoculation: Add the final fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Controls (Self-Validating System):
-
Growth Control: A well containing only the fungal inoculum and medium (no drug) to ensure the viability of the organism.
-
Sterility Control: A well containing only the medium to check for contamination.
-
Positive Control: A row of wells with a standard antifungal agent (e.g., fluconazole) to validate the assay's performance.
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
Caption: Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a remarkably fertile ground for the discovery and development of novel antifungal agents. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of next-generation triazoles. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of fungal CYP51 in complex with inhibitors to design molecules with improved binding affinity and selectivity.
-
Overcoming Resistance: Designing novel triazoles that are less susceptible to known resistance mechanisms, such as target site mutations and efflux pump overexpression.
-
Targeting Novel Fungal Pathways: Exploring the potential of 1,2,4-triazole derivatives to inhibit other essential fungal enzymes or pathways.
By leveraging the foundational SAR principles and embracing innovative medicinal chemistry strategies, the scientific community is well-positioned to develop new 1,2,4-triazole antifungals that can effectively combat the growing threat of invasive fungal infections.
References
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
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Chavda, V. P., et al. (2022). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 87(3), 325-336. [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central, PMCID: PMC8964166. [Link]
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Çayan, F., & Aktaş Yokuş, Ö. (2023). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed, PMID: 35360519. [Link]
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Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]
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Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 888631. [Link]
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Sun, Y., et al. (2024). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. European Journal of Medicinal Chemistry, 280, 116942. [Link]
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Wang, W., et al. (2013). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 64, 249-257. [Link]
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Peyton, L. R., et al. (2015). Triazole antifungals: a review. Drugs of Today, 51(12), 705-718. [Link]
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Song, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. [Link]
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Lv, K., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(2), 3358-3371. [Link]
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Sun, Y., et al. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]
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Wang, X., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]
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Chiral separation of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid enantiomers
An In-Depth Technical Guide to the Chiral Separation of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid Enantiomers
Executive Summary
The stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and toxicological profile. For chiral molecules like this compound, the ability to isolate and analyze individual enantiomers is paramount during all stages of drug development. This technical guide provides a comprehensive overview of the principal strategies for the chiral separation of this compound, tailored for researchers, chemists, and pharmaceutical scientists. We delve into the foundational principles and practical execution of high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), diastereomeric crystallization, and capillary electrophoresis (CE). This document moves beyond mere protocols, offering insights into the causality behind methodological choices, thereby empowering scientists to develop robust, efficient, and scalable separation solutions.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects. The tragic case of thalidomide serves as a stark reminder of this principle.
Consequently, regulatory agencies worldwide increasingly demand that chiral drugs be developed as single enantiomers unless there is a clear therapeutic justification for using a racemic mixture. This necessitates the development of reliable methods to separate and quantify enantiomers, a process known as chiral resolution.
Physicochemical Profile of the Target Molecule
A successful separation strategy begins with a thorough understanding of the analyte's properties.
Structure:
The asterisk () denotes the chiral center.*
The molecule possesses key functional groups that dictate its behavior and provide strategic handles for separation:
-
A Carboxylic Acid Group (-COOH): This acidic moiety is readily deprotonated, making it suitable for derivatization, salt formation in crystallization, and interaction with specific chiral stationary phases (CSPs) or capillary electrophoresis (CE) selectors. Its pKa is expected to be in the typical range for carboxylic acids, around 4-5.
-
A 1,2,4-Triazole Ring: This heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors and may possess a weakly basic character. This duality is crucial for chromatographic interactions.
-
A Stereocenter at C2: The methyl group alpha to the carboxyl function creates the chirality, necessitating a chiral environment for separation.
These features suggest that a variety of separation techniques, exploiting different physicochemical interactions, can be successfully applied.
Chromatographic Approaches: The Workhorse of Chiral Analysis
Chromatography is the most widely used technique for chiral separation due to its versatility, high efficiency, and applicability to both analytical and preparative scales.
High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Causality of Method Development:
-
CSP Selection: The choice of CSP is the most critical parameter. For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralcel® OD and Chiralpak® AD) are the primary choice due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions). Macrocyclic glycopeptide phases (e.g., Vancomycin-based) are also excellent candidates, particularly in reversed-phase mode, due to their ability to engage in ionic and hydrogen-bonding interactions.
-
Mobile Phase Strategy: The mobile phase modulates the interaction between the analyte and the CSP.
-
Normal Phase (NP): Using eluents like hexane/alkanol mixtures often provides excellent selectivity. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is crucial to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring consistent interaction with the CSP.
-
Reversed Phase (RP): Using aqueous buffers with organic modifiers (acetonitrile or methanol) is also viable. Control of the mobile phase pH is essential. At a pH below the pKa of the carboxylic acid, the analyte is neutral, favoring hydrophobic interactions.
-
Polar Organic Mode: This mode, using polar solvents like methanol or ethanol with additives, can offer unique selectivity and is particularly useful for analytes with good solubility in polar solvents.
-
Illustrative HPLC Screening Data
| CSP Type | Mobile Phase | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak IA | Hexane/Ethanol/TFA (80:20:0.1) | 8.5 | 10.2 | 1.20 | 2.5 |
| Chiralcel OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 12.1 | 13.5 | 1.12 | 1.8 |
| Lux Cellulose-1 | Methanol/0.1% Formic Acid | 6.3 | 6.3 | 1.00 | 0.0 |
| Astec CIC | Acetonitrile/10mM NH4OAc pH 4.5 | 5.8 | 6.9 | 1.19 | 2.1 |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for preparative separations. It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times with reduced solvent consumption.
Causality of Method Development:
-
Principle: The separation mechanism is analogous to normal-phase HPLC. Supercritical CO2 is non-polar, and its elution strength is tuned by adding a polar organic co-solvent (modifier), typically methanol or ethanol.
-
Advantages for this Molecule: The polarity of this compound makes it an ideal candidate for SFC.
-
Additives: As with HPLC, acidic or basic additives are often required to improve peak shape and selectivity. For this analyte, a small amount of an acid is typically used to manage the carboxylic acid function.
Experimental Protocol: Generic Chromatographic Screening
-
Sample Preparation: Dissolve the racemic analyte in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
-
Column Selection: Screen a set of 4-6 diverse polysaccharide-based CSPs.
-
Initial SFC Conditions:
-
Mobile Phase: CO2 / Methanol gradient.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Initial HPLC Conditions (NP):
-
Mobile Phase: Hexane / Isopropanol gradient.
-
Flow Rate: 1 mL/min.
-
Temperature: 25 °C.
-
-
Analysis: Inject the sample onto each column under the initial conditions and evaluate the resulting chromatograms for any sign of peak splitting.
-
Optimization: For promising conditions (α > 1.1), optimize the separation by adjusting the co-solvent percentage (isocratic), changing the co-solvent (e.g., ethanol), or altering the temperature.
Diagram: Chiral Chromatographic Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC or SFC method.
Resolution by Diastereomeric Crystallization
This classical technique remains highly relevant for large-scale production due to its cost-effectiveness and scalability. It relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional means.
Principle & Causality:
-
Salt Formation: The racemic carboxylic acid is reacted with a single, pure enantiomer of a chiral base (the resolving agent) in a suitable solvent. This forms a pair of diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).
-
Differential Solubility: Diastereomers are distinct chemical compounds and thus have different solubilities in a given solvent system.
-
Selective Crystallization: By carefully choosing the solvent and controlling conditions (temperature, concentration), one diastereomeric salt will preferentially crystallize out of the solution, leaving the other dissolved.
-
Liberation: The crystallized salt is isolated, and the chiral resolving agent is removed (typically by acid-base extraction) to yield the desired, enantiomerically pure carboxylic acid.
Screening for Optimal Conditions: The success of this method is critically dependent on finding the right combination of resolving agent and solvent, which is largely an empirical process.
Common Chiral Resolving Agents for Acids:
| Resolving Agent | Type |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic Amine |
| Quinine / Quinidine | Cinchona Alkaloid |
| Cinchonine / Cinchonidine | Cinchona Alkaloid |
| Brucine | Strychnos Alkaloid |
Diagram: Diastereomeric Crystallization Workflow
Caption: The process flow for chiral resolution via diastereomeric salt crystallization.
Analytical-Scale Separation by Capillary Electrophoresis (CE)
CE is a high-efficiency analytical technique that separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle & Causality:
-
Selector Interaction: The enantiomers form transient, inclusion complexes with the chiral selector. The stability of these complexes differs for each enantiomer, resulting in different apparent mobilities and thus different migration times.
-
Cyclodextrins as Selectors: For this analyte, derivatized cyclodextrins (CDs), such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-CD, are the most common and effective selectors. The hydrophobic interior and hydrophilic exterior of the CD cavity allow for inclusion of parts of the analyte, while functional groups on the rim provide sites for hydrogen bonding and ionic interactions.
-
pH is Critical: The charge of the analyte is controlled by the pH of the BGE. For this compound, operating at a pH above its pKa ensures it is anionic and migrates toward the anode, enabling separation.
Experimental Protocol: CE Method Development
-
Capillary Conditioning: Rinse the capillary sequentially with 1.0 M NaOH, water, and the background electrolyte (BGE).
-
BGE Preparation: Prepare a buffer (e.g., 50 mM phosphate or borate buffer) at a pH of ~7.
-
Selector Screening: Prepare several BGE solutions, each containing a different chiral selector (e.g., 10 mM HP-β-CD, 10 mM HP-γ-CD)
-
Analysis: Inject the sample (~50 mbar for 5s) and apply voltage (e.g., 20-30 kV).
-
Optimization: If partial separation is observed, optimize the selector concentration, buffer pH, and applied voltage to maximize resolution.
Strategic Method Selection
The choice of technique depends on the specific goal of the separation. There is no single "best" method; the optimal choice is dictated by the application.
| Feature | HPLC | SFC | Diastereomeric Crystallization | Capillary Electrophoresis |
| Primary Scale | Analytical & Preparative | Analytical & Preparative | Preparative & Production | Analytical |
| Throughput | Moderate | High | Low | High (for analysis) |
| "Green" Chemistry | Poor (high solvent use) | Excellent (uses CO2) | Good (solvents can be recycled) | Excellent (minimal solvent use) |
| Development Time | Moderate | Fast | Potentially Long & Empirical | Fast |
| Cost (Operational) | High | Moderate | Low (at scale) | Very Low |
| Best For... | Routine QC, initial purification | High-throughput screening, preparative purification | Large-scale manufacturing | Enantiomeric purity checks, screening |
Conclusion
The chiral separation of this compound is a critical task that can be successfully accomplished using a variety of well-established techniques. Chromatographic methods, particularly SFC, offer a rapid and green approach for both analytical and preparative scales, with polysaccharide-based CSPs being the most promising starting point. For large-scale industrial production, diastereomeric crystallization remains a highly viable and economical strategy, provided a suitable resolving agent and solvent system can be identified. Finally, capillary electrophoresis serves as an excellent high-resolution tool for analytical-scale enantiopurity determination. A logical, stepwise screening and optimization approach, grounded in the physicochemical properties of the molecule, will lead to a robust and fit-for-purpose separation method.
References
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- Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic. Semantic Scholar.
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
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Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality. Available at: [Link]
-
Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Chemistry – A European Journal. Available at: [Link]
- **Development of a Chiral Supercritical Fluid Chrom
The Plant Growth Regulating Properties of Triazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the plant growth regulating properties of triazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, practical applications, and the scientific rationale behind the use of these potent compounds in modulating plant development. With full editorial control, this guide eschews rigid templates in favor of a narrative structure that elucidates the complex interplay between triazole chemistry and plant physiology.
Introduction: A Paradigm Shift in Plant Growth Regulation
Triazole derivatives, a class of heterocyclic organic compounds, have emerged as powerful tools in the agricultural and horticultural sectors.[1] Initially recognized for their fungicidal properties, their profound impact on plant morphology and development has led to their widespread adoption as plant growth regulators (PGRs).[2] These compounds offer a unique ability to manage plant stature, enhance stress tolerance, and improve crop yields, making them invaluable for modern crop management strategies.[1][3] This guide will explore the fundamental principles governing the activity of triazole derivatives, providing a robust framework for their effective application and the development of novel, more targeted compounds.
The Core Mechanism: Inhibition of Gibberellin Biosynthesis
The primary mode of action for the plant growth regulating effects of triazole derivatives is the targeted inhibition of gibberellin (GA) biosynthesis.[4] Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a crucial role in a wide array of developmental processes, most notably stem elongation, seed germination, and flowering.[5]
Triazoles specifically target and inhibit the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2] This is a critical control point in the GA biosynthetic pathway. By blocking this step, triazoles effectively reduce the endogenous pool of active gibberellins, leading to a range of observable physiological effects.
Beyond Gibberellins: A Cascade of Hormonal Crosstalk
While the inhibition of gibberellin biosynthesis is the primary mechanism, the physiological effects of triazoles are far more complex, involving intricate crosstalk with other key plant hormones.[1] This multifaceted interaction is crucial for understanding the full spectrum of triazole-induced responses.
-
Increased Cytokinin Levels: By blocking the gibberellin pathway, there is a redirection of isoprenoid precursors towards the biosynthesis of cytokinins.[5] Elevated cytokinin levels promote cell division, delay senescence, and can contribute to the observed darker green foliage in treated plants due to increased chlorophyll content.[5]
-
Modulation of Abscisic Acid (ABA) and Auxin: Triazoles have been shown to influence the levels of abscisic acid and auxins, although the effects can be species- and concentration-dependent.[5] These alterations can impact stress responses and root development.
Structure-Activity Relationships: Designing Efficacy
The plant growth regulating activity of triazole derivatives is intrinsically linked to their molecular structure. The 1,2,4-triazole ring is a key pharmacophore, but substitutions on the carbon backbone significantly influence the compound's efficacy and specificity.[6][7]
For instance, the comparative efficacy of two widely used triazoles, paclobutrazol and uniconazole, can be attributed to subtle structural differences. Uniconazole, with a double bond in its side chain, generally exhibits higher biological activity than paclobutrazol, requiring lower application rates to achieve a similar level of growth retardation.[1][8][9] Understanding these structure-activity relationships is paramount for the rational design of new triazole-based PGRs with improved efficacy and reduced off-target effects.
Quantifying the Effects: Methodologies and Protocols
To rigorously assess the plant growth regulating properties of triazole derivatives, a suite of standardized methodologies is employed. These protocols are designed to provide quantitative data on the physiological and biochemical changes induced by these compounds.
Evaluation of Morphological Parameters
A primary and straightforward method to evaluate the efficacy of triazole PGRs is the measurement of key morphological traits.
Protocol 1: Measurement of Plant Height and Stem Diameter
-
Plant Material: Select a uniform population of the target plant species at a defined developmental stage.
-
Treatment Application: Apply the triazole derivative at a range of concentrations and include an untreated control group. Application methods can include foliar spray, soil drench, or seed treatment.
-
Measurement of Plant Height: At regular intervals, measure the height of each plant from the soil surface to the apical meristem using a ruler or digital caliper.[10][11]
-
Measurement of Stem Diameter: At a predetermined position on the main stem (e.g., 2 cm above the soil line), measure the stem diameter using a digital caliper.
-
Data Analysis: Record the measurements and perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Assessment of Photosynthetic Pigments
Triazole treatment often leads to an increase in chlorophyll content, resulting in darker green leaves.[5] This can be quantified spectrophotometrically.
Protocol 2: Determination of Chlorophyll Content
-
Sample Collection: Collect a known fresh weight of leaf tissue (e.g., 100 mg) from a standardized position on the plant.
-
Pigment Extraction: Homogenize the leaf tissue in 80% acetone.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at 663 nm and 646 nm using a spectrophotometer.
-
Calculation: Calculate the concentrations of chlorophyll a and chlorophyll b using the Arnon equations.
Quantification of Endogenous Phytohormones
To directly assess the impact of triazoles on the hormonal balance, quantification of endogenous gibberellins and cytokinins is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[12][13]
Protocol 3: Quantification of Gibberellins and Cytokinins by LC-MS/MS
-
Sample Preparation:
-
Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.[14]
-
Extract the hormones using a cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1 v/v/v).[15]
-
Add a known amount of isotopically labeled internal standards for each hormone class to be quantified.
-
Centrifuge the extract and collect the supernatant.[15]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the crude extract through a C18 SPE cartridge to remove interfering compounds.
-
Elute the hormones with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into an LC-MS/MS system.
-
Separate the hormones using a reverse-phase C18 column with a gradient elution program.[15]
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each hormone and its internal standard.[16]
-
-
Data Analysis:
-
Calculate the concentration of each hormone based on the peak area ratio of the endogenous hormone to its corresponding internal standard.
-
Practical Applications and Field-Proven Insights
The growth-regulating properties of triazoles have been successfully harnessed in a variety of agricultural and horticultural applications.
-
Horticulture: In ornamental plant production, triazoles are used to produce more compact, aesthetically pleasing plants with improved transportability.[1][8]
-
Fruit Production: In fruit orchards, soil drench applications of paclobutrazol are used to control vegetative growth, promote flowering, and increase fruit set and yield in crops like mango and apple.[3][17][18][19][20]
-
Cereal Crops: In cereals, triazoles such as tebuconazole can be used to reduce plant height and increase stem thickness, thereby improving lodging resistance and potentially increasing yield.[21][22][23]
Table 1: Comparative Efficacy of Paclobutrazol and Uniconazole on Ornamental Plants
| Plant Species | Triazole | Application Rate (mg/L) | Observed Effect on Plant Height | Reference |
| Impatiens wallerana | Paclobutrazol | 10 - 160 | Reduction | [8][24] |
| Uniconazole | 10 - 160 | Greater reduction than paclobutrazol | [8][24] | |
| Salvia splendens | Paclobutrazol | 10 - 160 | Reduction | [8][24] |
| Uniconazole | 10 - 160 | Greater reduction than paclobutrazol | [8][24] | |
| Petunia × hybrida | Paclobutrazol | 10 - 160 | Reduction | [8][24] |
| Uniconazole | 10 - 160 | Greater reduction than paclobutrazol | [8][24] |
Considerations for Use: Phytotoxicity and Environmental Fate
While triazole derivatives are highly effective PGRs, their application requires careful consideration to avoid potential negative impacts.
-
Phytotoxicity: Over-application of triazoles can lead to excessive stunting, delayed flowering, and other phytotoxic effects.[5] It is crucial to adhere to recommended application rates, which can vary significantly depending on the plant species, environmental conditions, and the specific triazole compound used.
-
Environmental Persistence: Some triazole compounds, such as paclobutrazol, can be persistent in the soil, with the potential to affect subsequent crops.[18] Understanding the environmental fate and ecotoxicology of these compounds is essential for their sustainable use.
Conclusion and Future Perspectives
Triazole derivatives represent a cornerstone of modern plant growth regulation. Their well-defined mechanism of action, coupled with a broad range of physiological effects, provides a versatile platform for manipulating plant growth and development. As our understanding of the intricate hormonal networks in plants deepens, there is significant potential for the development of novel triazole-based compounds with even greater specificity and efficacy. Future research should focus on optimizing application strategies to maximize benefits while minimizing environmental impact, ensuring the continued and responsible use of these valuable tools in agriculture and horticulture.
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Torkzaban, B., Kaydan, M. B., & Torkzaban, F. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. Plants, 12(10), 1998. Retrieved from [Link]
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Plant Growth Regulators Trials. (n.d.). The Stubble Project. Retrieved from [Link]
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Rai, R., & Rai, N. (2021). Paclobutrazol and Its Use in Fruit Production: A Review. International Journal of Fruit Science, 21(1), 843-858. Retrieved from [Link]
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Effect of Paclobutrazole (PBZ) on Fruit Production: A Review. (n.d.). International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
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MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. (2019, March 28). Michigan State University. Retrieved from [Link]
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Barrett, J. E., & Nell, T. A. (1992). Efficacy of Paclobutrazol and Uniconazole on Four Bedding Plant Species. HortScience, 27(8), 896-897. Retrieved from [Link]
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Hajihashemi, S., & Geuns, J. M. (2017). Triazoles as Plant Growth Regulators and Stress Protectants. In Plant Growth Regulators (pp. 1-28). IntechOpen. Retrieved from [Link]
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Trade Advice Notice on tebuconazole in the product Genfarm Tebuconazole 430 Fungicide for use on wheat, oats and barley, faba beans, mung beans and soya beans. (2018, August 28). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
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Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., ... & Sakakibara, H. (2009). Highly sensitive and high-throughput analysis of plant hormones using MS-probe modification and liquid chromatography–tandem mass spectrometry: an application for hormone profiling in Oryza sativa. Plant and Cell Physiology, 50(7), 1201-1214. Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Z. (2023). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings. Forests, 14(12), 2375. Retrieved from [Link]
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Kishore, K., Singh, H. S., & Kurian, R. M. (2015). Paclobutrazol use in perennial fruit crops and its residual effects: A review. Indian Journal of Agricultural Sciences, 85(7), 863-872. Retrieved from [Link]
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Davis, T. D., Steffens, G. L., & Sankhla, N. (1988). Triazole plant growth regulators. Horticultural Reviews, 10, 63-105. Retrieved from [Link]
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Tebuconazole Crop Safety – 2015. (2017, November 16). IR-4 Project. Retrieved from [Link]
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Tebuconazole. (2014). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Paclobutrazol Boost up for Fruit Production: A review. (2020, December 18). MSD Publications. Retrieved from [Link]
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Novák, O., Tarkowski, P., Turečková, V., & Strnad, M. (2002). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica Chimica Acta, 459(1), 97-108. Retrieved from [Link]
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Barrett, J. E., & Nell, T. A. (1992). Efficacy of Paclobutrazol and Uniconazole on Four Bedding Plant Species. HortScience, 27(8), 896–897. Retrieved from [Link]
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Adendorff, J., & Cutting, J. G. M. (2019). Effect of Uniconazole or Paclobutrazol, Spray Applied with or without KNO3, at or at and after Flowering, on Tree Yield, Solitary Fruit Weight and Spring Flush Length of ‘Hass’ Avocado (Persea americana Mill.). South African Avocado Growers’ Association Yearbook, 42, 1-5. Retrieved from [Link]
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Gaikwad, P. P., Kulkarni, M. M., & Burondkar, M. M. (2021). Long Term Effect of Paclobutrazol Application on Fruiting, Yield and Quality of Mango cv. Alphonso. International Journal of Current Microbiology and Applied Sciences, 10(3), 1186-1196. Retrieved from [Link]
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Lee, S., Kim, S., & Lee, K. (2023). Tebuconazole Induces ER-Stress-Mediated Cell Death in Bovine Mammary Epithelial Cell Lines. International Journal of Molecular Sciences, 24(8), 7592. Retrieved from [Link]
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Zhang, Y., Wang, Y., Li, Y., Wang, J., & Li, Z. (2021). Design, Synthesis, and Structure-Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. Journal of Agricultural and Food Chemistry, 69(15), 4443-4452. Retrieved from [Link]
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Al-Ghorbani, M., & Al-Salahi, R. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(13), 4057. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for In Vitro Antifungal Susceptibility Testing of Novel Triazole Compounds
Abstract
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge, necessitating the development of new antifungal agents.[1][2][3] Triazoles remain a cornerstone of antifungal therapy, and the evaluation of novel triazole compounds is a critical focus in drug discovery.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for in vitro antifungal susceptibility testing (AFST) of novel triazole agents. We present detailed, step-by-step protocols based on internationally recognized standards, explain the scientific rationale behind experimental choices, and offer insights into data interpretation and quality control to ensure the generation of robust, reproducible, and meaningful results.
Introduction: The Imperative for Novel Antifungal Discovery
Triazole antifungal agents function by disrupting the integrity of the fungal cell membrane.[5] They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene), a crucial enzyme in the ergosterol biosynthesis pathway.[1][6] The depletion of ergosterol and the accumulation of toxic sterol precursors compromise membrane fluidity and function, ultimately leading to the inhibition of fungal growth.
However, the clinical utility of established triazoles is increasingly threatened by the development of resistance.[7] Key resistance mechanisms include mutations in the ERG11/cyp51A target gene, overexpression of the target enzyme, and the upregulation of efflux pumps that actively transport the drug out of the fungal cell.[6] Therefore, a standardized and rigorous evaluation of novel triazole candidates against a diverse panel of clinically relevant fungi, including resistant isolates, is a foundational step in the preclinical development pipeline.[8] This process relies on validated in vitro susceptibility testing methods to determine the compound's spectrum of activity and potency, typically measured as the Minimum Inhibitory Concentration (MIC).
Foundational Methodologies: CLSI and EUCAST Standards
Reproducibility and inter-laboratory agreement in AFST are paramount. Two main bodies provide globally recognized reference standards:
-
Clinical and Laboratory Standards Institute (CLSI): Provides the M27 standard for yeasts and the M38 standard for filamentous fungi.[9][10]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): Offers its own set of standardized procedures and clinical breakpoints.[11][12][13]
While there are minor differences in methodology (e.g., inoculum size, glucose concentration in media), both aim to standardize the critical variables that can influence test outcomes.[14] The protocols detailed herein are primarily harmonized with the CLSI reference methods, which are widely used in drug development.[15][16]
Mechanism of Action: Triazole Inhibition of Ergosterol Synthesis
Understanding the target pathway is crucial for interpreting results. Triazoles bind to the heme iron within the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol, a key step in the formation of ergosterol.
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.
Protocol Steps:
-
Antifungal Stock Preparation:
-
Accurately weigh the novel triazole and control drugs. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL).
-
Causality: DMSO is used for its ability to dissolve hydrophobic compounds. A high stock concentration minimizes the final DMSO concentration in the assay wells, which should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation (Yeast - e.g., Candida spp.):
-
Subculture the yeast from frozen stock onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure viability and purity. [16] * Select 4-5 well-isolated colonies and suspend them in sterile saline.
-
Vortex for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL. [17] * Causality: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can lead to falsely elevated MICs (the "inoculum effect"), while too low an inoculum can result in insufficient growth.
-
-
Assay Plate Preparation:
-
Dispense 100 µL of RPMI medium into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate drug dilution by adding a calculated volume of the DMSO stock to RPMI. For a final top concentration of 16 µg/mL, this would typically be a 32 µg/mL working solution.
-
Add 200 µL of this 2X working solution to well 1.
-
Using a multichannel pipette, perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the drug-free growth control and well 12 as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the final fungal inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 200 µL. The drug concentrations are now half of the intermediate plate, ranging from 16 µg/mL down to 0.03 µg/mL. The final inoculum density is 0.5-2.5 x 10³ CFU/mL.
-
Seal the plates or use a lid and incubate at 35°C. Read yeast plates at 24 hours (and optionally 48 hours). Read Aspergillus plates at 48 hours. [18]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well.
-
For azoles like the triazoles, trailing growth is common. Therefore, the endpoint is typically read as the concentration that achieves ≥50% growth inhibition (a score of 2 on a 0-4 scale) as determined by visual comparison to the growth control. [18]Alternatively, a microplate reader can be used to measure optical density (OD) at 490 nm, with the MIC defined as the concentration that reduces the OD by ≥50%.
-
Quality Control (Self-Validation)
-
Growth Control : Well 11 must show sufficient turbidity.
-
Sterility Control : Well 12 must remain clear.
-
QC Strains : The MICs for the included QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) must fall within their pre-established acceptable ranges for the control drugs tested. This validates the entire experimental run. [8]
Data Presentation and Interpretation
Summarize results in a clear, tabular format. Calculate the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. The geometric mean (GM) MIC is also a useful comparative metric.
Table 1: Example In Vitro Susceptibility Data for Novel Compound Trizolam-X
| Fungal Species (n=isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | GM MIC (µg/mL) |
| Candida albicans (50) | Trizolam-X | ≤0.03 - 1 | 0.125 | 0.5 | 0.11 |
| Voriconazole | ≤0.03 - 0.5 | 0.06 | 0.25 | 0.07 | |
| Fluconazole | 0.25 - 16 | 1 | 8 | 1.34 | |
| Candida glabrata (30) | Trizolam-X | 0.125 - 4 | 0.5 | 2 | 0.67 |
| Voriconazole | 0.25 - 8 | 1 | 4 | 1.12 | |
| Fluconazole | 4 - >64 | 16 | 64 | 21.5 | |
| Aspergillus fumigatus (40) | Trizolam-X | 0.06 - 2 | 0.25 | 1 | 0.29 |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | 0.48 | |
| Fluconazole | 16 - >64 | >64 | >64 | >64 |
Supplementary Protocol: Antifungal Biofilm Susceptibility (XTT Assay)
Fungi within biofilms exhibit dramatically increased resistance to antifungals. [19]The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide] reduction assay is a colorimetric method to quantify the metabolic activity of biofilm cells, serving as an indicator of cell viability. [20][21][22]
Protocol Steps
-
Biofilm Formation:
-
Prepare a standardized yeast suspension (1 x 10⁷ cells/mL) in RPMI medium.
-
Dispense 100 µL into flat-bottom 96-well plates.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Biofilm Wash:
-
Gently aspirate the medium from the wells, being careful not to disturb the biofilm adhered to the bottom.
-
Wash the biofilms twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove planktonic (free-floating) cells.
-
Causality: This washing step is critical to ensure that the susceptibility measurement is specific to the highly resistant biofilm structure and not the more susceptible planktonic cells.
-
-
Antifungal Challenge:
-
Prepare serial dilutions of the novel triazole in RPMI medium as described in the broth microdilution protocol.
-
Add 200 µL of the appropriate drug concentration to the washed biofilm wells. Include drug-free controls.
-
Incubate for another 24 hours at 37°C.
-
-
XTT Assay Readout:
-
Prepare the XTT-menadione solution. A typical stock consists of 0.5 g/L XTT in PBS with 10 mM menadione (prepared in acetone) added immediately before use.
-
Wash the biofilms again with PBS to remove the drug and any dead cells.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-5 hours.
-
Causality: Metabolically active cells will reduce the pale yellow XTT tetrazolium salt to a vibrant orange formazan product. Menadione acts as an electron-coupling agent to enhance the rate of this reduction.
-
Measure the absorbance of the orange color at 490 nm using a plate reader.
-
The Sessile MIC (SMIC) is determined as the concentration that causes a ≥50% or ≥80% reduction in metabolic activity (color change) compared to the drug-free control biofilm. [19]
-
References
-
Al-Bakri AG, Afifi FU. (2007). Evaluation of antimicrobial activity of selected plant extracts by rapid XTT colorimetry and bacterial enumeration. Journal of Microbiological Methods. Available at: [Link]
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Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., & Ghannoum, M. A. (2002). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
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Badali, H., Mohammadi, R., Mashedi, O., & Aboutalebian, S. (2019). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Journal of Mycology and Infection. Available at: [Link]
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Benitez, L. L., & Carver, P. L. (2019). Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents. Drugs. Available at: [Link]
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CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Available at: [Link]
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Chandra, J., Mukherjee, P. K., Leidich, S. D., Faddoul, F. F., Hoyer, L. L., Douglas, L. J., & Ghannoum, M. A. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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Deng, X., Cao, Y., Zhang, J., Wang, S., Sun, P., & Zhang, W. (2016). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. Available at: [Link]
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Espinel-Ingroff, A., Fothergill, A., Ghannoum, M. A., et al. (2002). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of fungi. Journal of Clinical Microbiology. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). EUCAST definitive document E.DEF 7.3.2. EUCAST. Available at: [Link]
-
Gauthier, G. M. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLOS Pathogens. Available at: [Link]
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Hawser, S. P., Norris, H., Jessup, C. J., & Ghannoum, M. A. (1998). Comparison of a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (XTT) colorimetric method with the standardized National Committee for Clinical Laboratory Standards method of testing clinical yeast isolates for susceptibility to antifungal agents. Journal of Clinical Microbiology. Available at: [Link]
-
Khan, I., Al-Harrasi, A., & Said, M. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
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Kuhn, D. M., George, T., Chandra, J., Mukherjee, P. K., & Ghannoum, M. A. (2002). Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2022). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
NCCLS. (2004). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS document M44-A. Available at: [Link]
-
Pfaller, M. A., et al. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Rodriguez-Tudela, J. L., et al. (2001). Influence of shaking on antifungal susceptibility testing of Cryptococcus neoformans: a comparison of the NCCLS standard M27A medium, buffered yeast nitrogen base, and RPMI-2% glucose. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Sardi, J. C. O., Scorzoni, L., Bernardi, T., Fusco-Almeida, A. M., & Mendes Giannini, M. J. S. (2013). Candida species: current epidemiology, pathogenicity, biofilm formation, natural antifungal products and new therapeutic options. Journal of Medical Microbiology. Available at: [Link]
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Schinabeck, M. K., & Ghannoum, M. A. (2003). Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism. Journal of Clinical Microbiology. Available at: [Link]
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Sanguinetti, M., Posteraro, B., & Lass-Flörl, C. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi. Available at: [Link]
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Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C., de Oliveira, H. C., ... & Mendes-Giannini, M. J. S. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Tobudic, S., Kratzer, C., Lassnigg, A., & Presterl, E. (2012). XTT assay of ex vivo saliva biofilms to test antimicrobial influences. Head & Face Medicine. Available at: [Link]
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Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections. International Journal of Microbiology. Available at: [Link]
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World Health Organization. (2023). Antimicrobial resistance. WHO. Available at: [Link]
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Application Notes & Protocols: Molecular Docking of Triazole Derivatives to Lanosterol 14α-Demethylase (CYP51)
Introduction: Targeting a Key Fungal Enzyme
In the landscape of antifungal drug discovery, Lanosterol 14α-demethylase (CYP51) stands out as a critical and highly validated therapeutic target.[1][2] As a member of the cytochrome P450 superfamily, CYP51 is an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is the cornerstone of the azole class of antifungal agents, which includes widely used triazole derivatives like fluconazole and itraconazole.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it allows researchers to simulate the interaction between a small molecule (a ligand, such as a triazole derivative) and a protein's binding site at an atomic level.[4] This in silico approach provides invaluable insights into the binding affinity and mode of action of potential inhibitors, thereby accelerating the identification and optimization of new drug candidates. The primary interaction mechanism of azole antifungals involves the coordination of a nitrogen atom within the triazole ring to the heme iron atom at the active site of CYP51, alongside other interactions within the binding pocket.[5]
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing molecular docking studies of novel triazole derivatives against fungal CYP51. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility.
Scientific Foundation: The "Why" Behind the "How"
A successful molecular docking experiment is not merely a procedural checklist; it is an informed investigation into molecular recognition. The choices made at each step are critical for generating meaningful and predictive results.
The Target: Lanosterol 14α-Demethylase (CYP51)
CYP51's active site is a deep, hydrophobic tunnel leading to a heme group.[3] The heme iron is central to the enzyme's catalytic activity and is the primary anchoring point for azole inhibitors.[5] The structural rigidity of the CYP51 substrate-binding cavity makes it an excellent candidate for structure-based drug design.[6] When selecting a protein structure from the Protein Data Bank (PDB), it is crucial to choose a high-resolution crystal structure (ideally <2.5 Å) to ensure the atomic coordinates are well-defined. For this protocol, we will use the crystal structure of CYP51 from Candida albicans (a common fungal pathogen) in complex with an inhibitor, for example, PDB ID: 4LXJ.[7] Using a structure that is co-crystallized with a known ligand helps in defining the binding site and validating the docking protocol.
The Ligands: Triazole Derivatives
Triazole derivatives are characterized by a five-membered ring containing three nitrogen atoms. Their preparation for docking requires converting their 2D or 3D structures into a format that includes atomic coordinates, partial charges, and information about rotatable bonds. This ensures the docking software can accurately sample different conformations of the ligand within the protein's active site.
The Docking Engine: AutoDock Vina
AutoDock Vina is a widely used and highly cited open-source program for molecular docking.[8] It offers a significant speed advantage and improved accuracy in binding mode prediction compared to its predecessors.[8] Vina uses a sophisticated scoring function to estimate the binding affinity (reported as a negative value in kcal/mol, where a more negative value indicates stronger binding) and predicts the most stable binding poses.[9][10][11]
Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial preparation to final analysis. Each step is critical for the integrity of the final results.
Caption: Overall workflow for molecular docking of triazole derivatives to CYP51.
Detailed Protocols
These protocols provide step-by-step instructions for performing the molecular docking of a triazole derivative to CYP51 using UCSF Chimera for preparation and AutoDock Vina for the docking simulation.
Protocol 1: Receptor (CYP51) Preparation
Rationale: Raw PDB files often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms. This protocol cleans the PDB file and prepares it for docking by adding hydrogens and assigning partial charges, creating a receptor.pdbqt file.
Software: UCSF Chimera
Steps:
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Select PDB and enter the ID 4LXJ. Click Fetch.[7]
-
-
Clean the Structure:
-
Remove Water Molecules: Select Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Remove Unwanted Chains/Ligands: The 4LXJ structure contains the target protein and a co-crystallized ligand. For docking new compounds, we will remove the original ligand. In the command line, type delete :.B to remove chain B (the ligand).
-
-
Prepare the Protein using Dock Prep:
-
Go to Tools > Structure Editing > Dock Prep.[12]
-
In the Dock Prep window, keep the default selections to:
-
Add hydrogens to the structure.
-
Add Gasteiger charges.
-
-
Click OK. This process may take a few moments.
-
-
Save the Prepared Receptor:
-
Go to File > Save Mol2. Save the file as receptor.mol2.
-
To create the required PDBQT file for Vina, you can use the AutoDock Tools (ADT) plugin within Chimera or a command-line tool. For simplicity, we will save it in a format ready for conversion. Go to File > Save PDB, and save it as receptor_prepared.pdb.
-
Expert Tip: The conversion to PDBQT is a critical step that assigns atom types. Using AutoDock Tools (MGLTools) is recommended for this final conversion to ensure compatibility with AutoDock Vina.
-
Protocol 2: Ligand (Triazole Derivative) Preparation
Rationale: The ligand must be converted to a 3D structure with appropriate charges and rotatable bonds defined. This protocol prepares a ligand.pdbqt file.
Software: UCSF Chimera, Open Babel
Steps:
-
Load or Build the Ligand:
-
If you have a 2D structure (e.g., from PubChem), you can fetch it by its ID via File > Fetch by ID and selecting PubChem.
-
Alternatively, you can build the molecule using software like Avogadro or ChemDraw and save it as a .mol2 or .sdf file.
-
For this example, let's assume you have your triazole derivative saved as triazole.mol2. Open this file in Chimera.
-
-
Add Hydrogens and Assign Charges:
-
With the ligand loaded, go to Tools > Structure Editing > Add Hydrogens. Click OK.
-
Next, go to Tools > Structure Editing > Add Charge. Select Gasteiger and click OK.
-
-
Minimize the Ligand's Energy:
-
To ensure a reasonable starting conformation, go to Tools > Structure Editing > Minimize Structure. Use the default settings (100 steepest descent steps, 10 conjugate gradient steps) and click Minimize.[12]
-
-
Save in a Convertible Format:
-
Save the prepared ligand as ligand_prepared.mol2.
-
-
Convert to PDBQT using Open Babel:
-
Open Babel is a powerful command-line tool for converting chemical file formats.[13]
-
In your terminal or command prompt, navigate to the directory with your file and run the following command:
-
This command converts the .mol2 file to a .pdbqt file, which is ready for AutoDock Vina.
-
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: This protocol defines the search space for docking (the "grid box") and runs the docking simulation. The output will be a file containing the predicted binding poses and their corresponding binding affinities.
Software: UCSF Chimera (for grid definition), AutoDock Vina (command line)
Steps:
-
Define the Docking Search Space (Grid Box):
-
Open your prepared receptor (receptor_prepared.pdb) in UCSF Chimera.
-
Identify the active site. If you started with a co-crystallized structure, the active site is where the original ligand was bound. Key residues for triazole binding in fungal CYP51 often include those surrounding the heme group.
-
Go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
A dialog box will appear. Set the Receptor to your prepared protein.
-
A 3D box will appear in the viewing window. Adjust the Center and Size parameters so that the box fully encompasses the active site tunnel. A common size is 25 x 25 x 25 Å, but this should be tailored to your specific target.
-
Note down the Center coordinates (X, Y, Z) and Size dimensions.
-
-
Create a Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines to the file, replacing the values with your specific file names and the grid box parameters you noted down:
-
Expert Tip: The exhaustiveness parameter controls the computational effort of the search.[10] A higher value (e.g., 16 or 32) increases the likelihood of finding the true energy minimum but takes longer. The default of 8 is often sufficient for initial screenings.[10]
-
-
Run AutoDock Vina:
-
Ensure AutoDock Vina is installed and accessible from your command line.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
-
Vina will now run the docking simulation. Upon completion, it will generate results.pdbqt (containing the docked poses) and results.log (a log file with the binding affinities for each pose).
-
Self-Validation and Data Interpretation
Trustworthiness through Validation: A critical step to ensure the reliability of your docking protocol is to perform a "redocking" experiment.[5]
Protocol 4: Docking Protocol Validation (Redocking)
Rationale: Before docking novel compounds, you must validate that your docking protocol can reproduce the experimentally determined binding pose of a known ligand.
Steps:
-
Prepare the Co-crystallized Ligand: Using the original PDB file (e.g., 4LXJ), isolate the co-crystallized ligand. Prepare it using the same steps in Protocol 2 to create a native_ligand.pdbqt file.
-
Perform Docking: Use the same receptor (receptor.pdbqt) and grid box parameters to dock this native_ligand.pdbqt.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Interpret RMSD:
-
RMSD < 2.0 Å: This is considered a successful validation, indicating your protocol is accurate.[5]
-
2.0 Å < RMSD < 3.0 Å: The result is generally acceptable but suggests some deviation.[5]
-
RMSD > 3.0 Å: The protocol is likely unreliable and requires adjustment (e.g., modifying the grid box size/location or docking parameters).[5]
-
Interpreting Docking Results
Once validated, you can proceed with docking your novel triazole derivatives. The primary outputs to analyze are the binding affinity and the binding pose.
Binding Affinity (Docking Score):
The results.log file will contain a table of binding affinities for the top predicted poses. The value is an estimation of the binding free energy (ΔG) in kcal/mol.[10] A more negative value signifies a stronger, more favorable binding interaction.[10]
| Pose | Binding Affinity (kcal/mol) |
| 1 | -9.5 |
| 2 | -9.2 |
| 3 | -8.9 |
| ... | ... |
| Table 1: Example output of binding affinities from AutoDock Vina. |
Binding Pose and Interactions:
The results.pdbqt file contains the 3D coordinates of the predicted binding poses. Visualization software is essential to analyze these interactions.
Caption: Key interactions between a triazole inhibitor and the CYP51 active site.
Protocol 5: Visualization of Docking Results
Rationale: Visual inspection is crucial to understand the specific atomic interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand in the binding pocket.
Software: PyMOL or BIOVIA Discovery Studio Visualizer
Steps:
-
Load Structures: Open PyMOL and load both the prepared receptor (receptor.pdbqt) and the docking results (results.pdbqt).
-
Visualize the Best Pose: The results.pdbqt file contains multiple poses. You can select and view the top-ranked pose (Mode 1).
-
Identify Key Interactions:
-
Display the protein in a surface or cartoon representation and the ligand as sticks.
-
Zoom into the active site.
-
Use the wizard -> measurement tool to measure distances. A distance of ~2.2 Å between the triazole nitrogen and the heme iron indicates a successful coordination bond.
-
Identify nearby amino acid residues. Use the action -> find -> polar contacts feature to highlight potential hydrogen bonds.
-
-
Generate 2D Interaction Diagrams:
-
Tools like BIOVIA Discovery Studio Visualizer or the ProteinsPlus web server can generate 2D diagrams that clearly map all interactions between the ligand and the protein residues, which is excellent for publications and presentations.[14]
-
Conclusion and Future Directions
Molecular docking serves as a powerful, cost-effective preliminary screen for potential drug candidates. The protocols outlined in this guide provide a robust framework for evaluating novel triazole derivatives as inhibitors of fungal lanosterol 14α-demethylase. The results from these in silico studies, particularly the predicted binding affinities and interaction patterns, can effectively prioritize compounds for chemical synthesis and subsequent in vitro and in vivo testing. It is important to remember that docking scores are predictions; they should always be correlated with experimental data for validation. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the docked complex over time, providing a more dynamic and refined understanding of the binding event.
References
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). Frontiers in Microbiology. [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Methods and Protocols. [Link]
-
Molecular Docking using Chimera. (2020). Eklavya Chopra. [Link]
-
Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. (n.d.). National Institutes of Health. [Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. [Link]
-
Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. (n.d.). National Institutes of Health. [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Resistance to antifungals that target CYP51. (n.d.). PubMed Central. [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023). ResearchGate. [Link]
-
Docking to Heme Proteins. (2009). ResearchGate. [Link]
-
Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. (n.d.). International Journal of Engineering Science and Invention. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotCHEM. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). PubMed Central. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. [Link]
-
Docking to heme proteins. (2009). PubMed. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Universitas Padjadjaran. [Link]
Sources
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- 3. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 4. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eagonlab.github.io [eagonlab.github.io]
- 7. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 8. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
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- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Greenhouse Screening Protocol for the Herbicidal Activity of Triazole Compounds
An Application Guide
Authored by: Gemini, Senior Application Scientist
Introduction
Triazole compounds represent a versatile class of nitrogen-containing heterocycles widely recognized for their potent biological activities. While extensively developed as antifungal agents in both medicine and agriculture, many triazoles also exhibit significant effects on plant physiology.[1] Their primary mode of action in plants is often the regulation of growth through the inhibition of specific biosynthetic pathways, which, at sufficient concentrations, can be leveraged for herbicidal purposes.[2][3]
This application note provides a comprehensive, robust protocol for screening novel triazole compounds for potential herbicidal activity in a controlled greenhouse environment. The methodology is designed to be a self-validating system, incorporating pre-emergence and post-emergence testing, dose-response analysis, and standardized evaluation criteria. This guide is intended for researchers in agrochemical discovery, weed science, and drug development, offering a framework to reliably identify and characterize the phytotoxic potential of new chemical entities.
Principle of the Assay: From Growth Regulation to Herbicidal Action
The herbicidal or potent plant growth-regulating effects of many triazoles stem from their ability to interfere with the biosynthesis of gibberellins (GAs).[1][4] GAs are a class of phytohormones critical for regulating stem and internode elongation, seed germination, and flowering.[2]
Triazole compounds act as antagonists of gibberellin biosynthesis by inhibiting key enzymes in the pathway, most notably ent-kaurene oxidase, a cytochrome P450 monooxygenase.[3][5] By blocking this step, triazoles drastically reduce the levels of active gibberellins in the plant. The physiological response is a reduction in internodal growth, leading to a more compact, stunted phenotype.[2][5] While this is desirable for plant growth regulators (PGRs) used to prevent lodging in cereals or create compact ornamentals, at higher application rates, this severe growth inhibition becomes phytotoxic, leading to plant death.[6]
This screening protocol is designed to quantify this phytotoxicity by treating a panel of representative plant species with a range of triazole compound concentrations and evaluating the impact on plant growth and survival.
Caption: Mechanism of action for triazole compounds on the plant gibberellin pathway.
Materials and Reagents
-
Test Compounds: Triazole derivatives for screening.
-
Solvent: Acetone or Dimethyl sulfoxide (DMSO) for initial compound dissolution.
-
Surfactant: Non-ionic surfactant (e.g., Tween® 20 or similar) to improve foliar coverage.
-
Plant Species: Seeds of selected monocot and dicot species (see Table 1).
-
Growth Medium: Sterilized potting mix or a blend of loam, peat, and sand.
-
Containers: Plastic pots or trays (e.g., 10 cm diameter pots).
-
Greenhouse Facility: With controlled temperature, humidity, and lighting.
-
Herbicide Sprayer: Laboratory-grade track sprayer for uniform application.[7]
-
Positive Control (Optional): Commercial herbicide with a known mode of action (e.g., Paclobutrazol).
-
Negative Control: Solvent and surfactant solution without the test compound.
-
Equipment: Analytical balance, volumetric flasks, pipettes, drying oven.
Experimental Procedures
The overall workflow involves cultivating test plants, applying the triazole compounds using two distinct methods (pre- and post-emergence) to assess activity at different stages, and evaluating the outcomes over several weeks.
Caption: General experimental workflow for greenhouse herbicide screening.
Part A: Plant Preparation and Cultivation
-
Species Selection: Choose a minimum of one monocot and one dicot species to assess the spectrum of activity. Using species with different sensitivities provides a more comprehensive profile.[8]
Table 1: Recommended Test Plant Species
Class Species Name Common Name Rationale Monocot Avena sativa Oats Rapid germination, uniform growth, sensitive to many herbicides.[8] Lolium perenne Perennial Ryegrass Important grass weed model, good for turf-related screening.[8][9] Dicot Phaseolus vulgaris Bean Large cotyledons for easy symptom observation.[8] Solanum lycopersicum Tomato Highly sensitive to hormonal disruptions, good indicator species.[8] | | Amaranthus retroflexus | Redroot Pigweed | Common and problematic agricultural weed.[10] |
-
Sowing: Fill pots with the growth medium, leaving a 2 cm headspace. Sow 5-10 seeds per pot to a depth of 1-2 cm. For pre-emergence trials, sowing is done just before herbicide application. For post-emergence trials, seeds are sown and allowed to grow to the desired stage before treatment.
-
Germination: Place the pots in the greenhouse. Water as needed to maintain consistent soil moisture without waterlogging.[8]
-
Thinning (for Post-Emergence): After germination, thin the seedlings to a uniform number per pot (e.g., 3-5 plants) to reduce competition and ensure consistent exposure to the foliar spray.
Part B: Triazole Compound Formulation
-
Stock Solution: Accurately weigh the test compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 10,000 ppm or 10 mg/mL).
-
Working Solutions: Perform serial dilutions from the stock solution to prepare a range of test concentrations. A typical dose-response study uses 5-7 concentrations (e.g., 10, 50, 100, 250, 500, 1000 ppm). The final spray solution should contain a fixed, low concentration of surfactant (e.g., 0.1% v/v) to ensure proper wetting of the leaf surface.
-
Controls: Prepare a "0 ppm" negative control containing the same concentration of solvent and surfactant as the highest test concentration. If used, prepare the positive control herbicide according to its label recommendations.
Part C: Herbicide Application
For each compound and each plant species, both pre- and post-emergence applications should be performed.[11][12] Use a minimum of 3-4 replicate pots for each treatment level and control.
Protocol 1: Pre-Emergence Application
-
Immediately after sowing the seeds (Part A, Step 2), arrange the pots in a laboratory track sprayer.
-
Apply the prepared test solutions uniformly to the soil surface. The application volume should be calibrated to simulate a typical field application rate (e.g., 200-400 L/ha).
-
After application, lightly water the pots (e.g., with 0.5 inches of water) to help incorporate the compound into the upper soil layer where seeds will germinate.[12]
-
Transfer pots to the greenhouse for incubation.
Protocol 2: Post-Emergence Application
-
Grow plants until they reach the 2-3 true leaf stage.[13] This ensures a sufficient leaf area for uptake.
-
Arrange the pots in the track sprayer.
-
Apply the prepared test solutions as a fine, uniform foliar spray, ensuring complete coverage of the plant canopy.
-
Allow the foliage to dry completely before overhead watering to prevent washing the compound off the leaves.
-
Transfer pots to the greenhouse for incubation.
Part D: Greenhouse Environmental Control
Maintaining consistent environmental conditions is critical for reproducibility.[10]
-
Temperature: 22-28°C day / 18-22°C night.
-
Photoperiod: 14-16 hours of light. Use supplemental lighting if natural daylight is insufficient.
-
Humidity: 50-70% relative humidity.
-
Watering: Water plants as needed, avoiding over- or under-watering. For post-emergence trials, sub-irrigation is preferred to avoid washing the compound from the foliage.[11]
Part E: Data Collection and Efficacy Evaluation
-
Visual Phytotoxicity Assessment: Evaluate plant injury at regular intervals, typically 7, 14, and 21 days after treatment (DAT).[14] Use a percentage scale where 0% represents no visible effect (same as negative control) and 100% represents complete plant death.
Table 2: Phytotoxicity and Herbicidal Efficacy Rating Scale
Rating (%) Description of Symptoms 0 No effect; plants appear healthy like the untreated control. 10-30 Minor effects: slight stunting, mild chlorosis (yellowing), or discoloration. 40-60 Moderate effects: significant stunting, noticeable chlorosis, some leaf malformation. 70-90 Severe effects: extreme stunting, necrosis (tissue death), severe discoloration, plant death imminent. | 100 | Complete plant death. |
-
Quantitative Biomass Measurement: At the end of the experiment (e.g., 21 or 28 DAT), perform a destructive harvest to quantify the treatment effect.
-
Cut all above-ground plant material from each pot at the soil level.
-
Place the biomass from each replicate pot into a separate, labeled paper bag.
-
Dry the biomass in an oven at 60-70°C for at least 48 hours, or until a constant weight is achieved.
-
Record the final dry weight for each replicate.
-
Data Analysis and Interpretation
The primary goal of the analysis is to determine the Growth Reduction 50 (GR50), which is the herbicide dose required to reduce plant growth (dry biomass) by 50% compared to the untreated control.[15][16]
-
Calculate Percent Growth Reduction: For each replicate at each concentration, calculate the percent reduction relative to the mean of the untreated control: Growth Reduction (%) = [1 - (Dry Weight of Treated / Mean Dry Weight of Control)] × 100
-
Dose-Response Analysis: Plot the percent growth reduction against the logarithm of the herbicide concentration. Fit the data to a non-linear regression model, such as a four-parameter log-logistic model.[15][17]
Y = c + { (d - c) / (1 + exp [b(log(x) - log(e))]) }
Where:
-
Y is the response (percent growth reduction).
-
x is the herbicide dose.
-
c is the lower limit (should be near 0).
-
d is the upper limit (should be near 100).
-
b is the slope of the curve around the inflection point.
-
e is the dose causing a 50% response (the GR50).
-
-
Interpretation: The GR50 value is a quantitative measure of herbicidal potency. A lower GR50 value indicates higher herbicidal activity. Comparing GR50 values between different compounds allows for direct ranking of their efficacy. Compounds with GR50 values in the low ppm range are often considered promising candidates for further development.
References
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Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Available at: [Link]
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Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
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Mat-Fiaz, A. B., et al. (2022). Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. HortTechnology, 32(4), 365-373. Available at: [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]
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Fiaz, A. B. M., et al. (2022). Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. HortTechnology. Available at: [Link]
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Duncan, K. R., & King, J. R. (1979). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 27(2), 163-166. Available at: [Link]
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Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Available at: [Link]
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Knowledge Net. (2022). How does prohexadione calcium control growth? Henan Chemsino Industry Co.,Ltd. Available at: [Link]
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EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Global Database. Available at: [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]
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Wang, Z., et al. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Paclobutrazol. Available at: [Link]
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Nowicka, M., et al. (2020). Mechanism of chlormequat chloride or cycocel in in vitro based double haploid generation. ResearchGate. Available at: [Link]
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Jan, R., et al. (2021). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. Available at: [Link]
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AHDB. (n.d.). How to detect herbicide resistance in arable weeds. Agriculture and Horticulture Development Board. Available at: [Link]
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Oglevee-O'Donovan, W. (n.d.). CYCOCEL®. OHP, Inc. Available at: [Link]
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Oregon State University. (n.d.). NURSERY, GREENHOUSE, AND BULB CROPS Site Preparation. Pacific Northwest Pest Management Handbooks. Available at: [Link]
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Rademacher, W. (2004). Prohexadione-Ca: Modes of Action of a Multifunctional Plant Bioregulator for Fruit Trees. Acta Horticulturae. Available at: [Link]
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Zhang, Y., et al. (2022). Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.). Frontiers in Plant Science. Available at: [Link]
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Soumya, S. L., et al. (2017). A review on: Response of crops to paclobutrazol application. Cogent Food & Agriculture. Available at: [Link]
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Milberg, P., et al. (n.d.). Estimated GR50 (effective dose, 50% of biomass of control plants). ResearchGate. Available at: [Link]
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Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available at: [Link]
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de Carvalho, L. B., et al. (2012). Sensitivity and resistance level of sourgrass population subjected to glyphosate application. Planta Daninha. Available at: [Link]
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APVMA. (n.d.). Public Release Summary on the Evaluation of the New Active Prohexadione-Calcium in the Product Regalis Plant Growth Regulator. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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Brecke, B. J., et al. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial. ResearchGate. Available at: [Link]
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Gholampour, A., et al. (2015). Effect of chlormequat (cycocel) on the growth of ornamental cabbage and kale. Journal of Environmental Biology. Available at: [Link]
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Agriculture Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. Available at: [Link]
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Das, T. K. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science. Available at: [Link]
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Chesen Biochem Co.,Ltd. (2017). Prohexadione calcium is a widely used plant growth regulator. Available at: [Link]
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BASF. (n.d.). Cycocel® 750. BASF Crop Solutions New Zealand. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2020). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
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University of Massachusetts Amherst. (n.d.). Testing for and Deactivating Herbicide Residues. UMass Amherst Agriculture & Landscape Program. Available at: [Link]
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Liu, S., et al. (2022). Prohexadione-Calcium Reduced Stem and Tiller Damage and Maintained Yield by Improving the Photosynthetic and Antioxidant Capacity of Rice. Plants. Available at: [Link]
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Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
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Rathod, P. H., et al. (2024). Effect of cycocel (CCC) on growth and yield of soybean. The Pharma Innovation Journal. Available at: [Link]
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Application Note & Protocol: A Comprehensive In Vitro Platform for Evaluating the Anti-Inflammatory Activity of Novel Triazole Derivatives
Abstract
This document provides a detailed, multi-faceted protocol for the in vitro assessment of the anti-inflammatory properties of novel triazole derivatives. Triazole compounds represent a promising class of heterocyclic molecules with diverse pharmacological potential, including anti-inflammatory effects.[1][2][3] A systematic and robust in vitro evaluation is a critical first step in the drug discovery pipeline to identify and characterize lead candidates. This guide outlines a series of validated cell-based and biochemical assays designed to elucidate the mechanisms of action and determine the efficacy of these compounds. The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a primary model for inflammation, with subsequent analyses of key inflammatory mediators and signaling pathways.
Introduction: The Rationale for In Vitro Screening
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents is a continuous effort in pharmaceutical research. Triazole derivatives have emerged as a scaffold of significant interest due to their synthetic accessibility and wide range of biological activities.[1][4]
Initial screening of compound libraries requires cost-effective, rapid, and reproducible methods to identify promising candidates for further development.[5] In vitro assays provide a controlled environment to assess the direct effects of compounds on cellular and molecular targets involved in the inflammatory cascade. This application note details a workflow that begins with assessing compound cytotoxicity, followed by a tiered approach to evaluate the inhibition of key inflammatory markers, enzymes, and signaling pathways.
Foundational Assays: Cytotoxicity and Primary Screening
A prerequisite for any pharmacological testing is to determine the concentration range at which a compound is non-toxic to the cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7]
Protocol 1: MTT Cytotoxicity Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the triazole derivatives in DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control.
Probing the Inflammatory Response: Key Mediator Analysis
Once the non-toxic concentrations of the triazole derivatives are established, their anti-inflammatory potential can be assessed. A common approach is to induce an inflammatory response in macrophages using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Protocol 2: Measurement of Nitric Oxide (NO) Production
LPS stimulation of macrophages leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay is a simple and sensitive method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[10][11]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS (from E. coli)
-
Triazole derivatives
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the triazole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12][13][14] Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[14][15]
-
Incubate at room temperature for 10-15 minutes, protected from light.[14]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[16] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in cell culture supernatants.[17]
Materials:
-
Supernatants from Protocol 2
-
Human TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash again.
-
Add the substrate solution, which will be converted by the enzyme to produce a colored product.[16]
-
Stop the reaction with a stop solution.[18]
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[19]
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Mechanistic Insights: Targeting Key Enzymes and Signaling Pathways
To understand how the triazole derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key enzymes and signaling pathways involved in inflammation.
Protocol 4: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[20] Commercially available inhibitor screening kits can be used to assess the direct inhibitory effect of the triazole derivatives on these enzymes.[21][22][23]
Materials:
-
COX-2 and 5-LOX inhibitor screening kits (fluorometric or colorimetric)[21]
-
Triazole derivatives
-
Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Follow the detailed instructions provided with the commercial assay kits.[21]
-
Generally, the assay involves incubating the respective enzyme (COX-2 or 5-LOX) with its substrate and the triazole derivative.
-
The production of the enzymatic product is measured, and the percentage of inhibition by the compound is calculated relative to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Protocol 5: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
Western blotting allows for the semi-quantitative analysis of protein expression. This technique can be used to determine if the triazole derivatives reduce the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.[24][25][26][27] Furthermore, it can be used to investigate the effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[28][29] A key step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα.
Materials:
-
RAW 264.7 cells
-
LPS
-
Triazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat RAW 264.7 cells with triazole derivatives and/or LPS as described in Protocol 2.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.[25]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
The quantitative data generated from these assays should be presented in a clear and organized manner to facilitate interpretation and comparison between different triazole derivatives.
Table 1: Illustrative Data Summary for Triazole Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) |
| Triazole A | >100 | 15.2 | 12.8 | 18.5 | 8.7 | >50 |
| Triazole B | 85.6 | 25.4 | 22.1 | 29.3 | 45.1 | 12.3 |
| Positive Control | Varies | Varies | Varies | Varies | Varies | Varies |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.
Caption: A flowchart of the in vitro testing protocol.
Caption: The canonical NF-κB signaling cascade.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anti-inflammatory activity of novel triazole derivatives. By systematically evaluating cytotoxicity, the inhibition of key inflammatory mediators and enzymes, and the modulation of critical signaling pathways, researchers can effectively identify and prioritize lead compounds for further preclinical and clinical development.
References
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In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024-10-04). PLOS One. Retrieved from [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Retrieved from [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Retrieved from [Link]
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Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2025-02-25). Frontiers. Retrieved from [Link]
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Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... ResearchGate. Retrieved from [Link]
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Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. (2022-12-24). PMC - PubMed Central. Retrieved from [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09). Retrieved from [Link]
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Nitric Oxide Assay (NO). ScienCell Research Laboratories. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Physiological Society Journal. Retrieved from [Link]
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Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). PMC - NIH. Retrieved from [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. (2023-03-02). MDPI. Retrieved from [Link]
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NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. MDPI. Retrieved from [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]
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Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Retrieved from [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Retrieved from [Link]
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(PDF) NF-κB signaling in inflammation. (2017-07-14). ResearchGate. Retrieved from [Link]
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Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH. Retrieved from [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020-06-04). NCBI. Retrieved from [Link]
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Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. PubMed Central. Retrieved from [Link]
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Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2025-11-14). ResearchGate. Retrieved from [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. Retrieved from [Link]
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Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein.... ResearchGate. Retrieved from [Link]
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Synthesis and anti-inflammatory activity of triazole derivatives. (2024-09-07). Retrieved from [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). NIH. Retrieved from [Link]
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Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2025-02-26). PMC - NIH. Retrieved from [Link]
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Application Note & Protocols: Leveraging 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid for Bioconjugation via Click Chemistry
Abstract
This guide details the strategic use of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a versatile scaffold for molecular probe development and bioconjugation. The inherent physicochemical properties of the 1,2,4-triazole core, including metabolic stability and hydrogen bonding capabilities, make it an attractive moiety in drug discovery and chemical biology.[1][2] This document provides a comprehensive rationale and detailed protocols for the chemical modification of this scaffold to incorporate a bioorthogonal handle, enabling its use in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. We present a complete workflow, from the initial functionalization of the carboxylic acid group to its subsequent conjugation with a fluorescent azide, yielding a novel probe for downstream applications.
Introduction: The Rationale for a Triazole-Based Scaffold
The triazole heterocycle is a privileged structure in medicinal chemistry and materials science.[1][3] Its derivatives are foundational to a wide range of therapeutic agents, including antifungal and antiviral drugs.[1][4] The key advantages of the triazole ring system that drive its use include:
-
Metabolic Stability: The aromatic, electron-deficient nature of the triazole ring imparts significant resistance to metabolic degradation, a crucial attribute in drug design.[2]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids.[2][5]
-
Dipole Moment: The significant dipole moment of the triazole ring can enhance molecular polarity and improve the solubility of parent compounds.[2][6]
-
Bioisosteric Replacement: Triazoles are often used as bioisosteres for amide or ester groups, maintaining or improving biological activity while enhancing pharmacokinetic properties.[5]
The subject of this note, this compound, combines this robust heterocyclic core with a readily modifiable carboxylic acid handle. This structure serves as an ideal starting point for building more complex molecular architectures for applications in fragment-based drug design, activity-based protein profiling (ABPP), and the development of targeted therapeutics.
Principle: Bioorthogonal Ligation via Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under benign, aqueous conditions.[7] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8][9]
The reaction's bioorthogonality—meaning its components do not interact with native biological functional groups—makes it exceptionally powerful for labeling complex biomolecules in vitro and in vivo.[8] The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered copper metallacycle.[7][10] Subsequent rearrangement and protonolysis release the stable triazole product and regenerate the catalyst.[7]
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strategic Functionalization Workflow
The carboxylic acid of this compound is not directly reactive in click chemistry. Therefore, the first critical step is to install a bioorthogonal handle—in this case, a terminal alkyne. This is achieved via a standard amide coupling reaction with an amine-functionalized alkyne linker, such as propargylamine. The overall experimental workflow is depicted below.
Figure 2: Experimental workflow for converting the starting material into a fluorescently-labeled conjugate.
Detailed Experimental Protocols
Disclaimer: All laboratory procedures should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Synthesis of Alkyne-Modified Triazole Probe
This protocol describes the conversion of the carboxylic acid to a terminal alkyne via amide bond formation.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Propargylamine (1.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add NHS (1.2 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid, forming the NHS-ester intermediate. Causality Note: Pre-activation with EDC/NHS creates a stable, amine-reactive intermediate, preventing side reactions and ensuring efficient coupling.
-
In a separate flask, dissolve propargylamine (1.5 eq) in a small amount of DMF and add TEA (3.0 eq).
-
Cool the activated acid solution to 0 °C in an ice bath. Slowly add the propargylamine/TEA solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Dilute the reaction mixture with DCM and wash sequentially with water (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness Note: The aqueous washes remove unreacted reagents, EDC/NHS byproducts, and salts, simplifying purification. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure alkyne-modified triazole probe.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: CuAAC Conjugation with a Fluorescent Azide
This protocol details the click reaction between the synthesized alkyne probe and a commercially available fluorescent azide (e.g., Azide-Fluor 488).
Materials:
-
Alkyne-Modified Triazole Probe (from Protocol 4.1) (1.0 eq)
-
Fluorescent Azide (e.g., Azide-Fluor 488) (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
Stock Solution Preparation:
-
Alkyne Probe (10 mM): Dissolve the required amount of the alkyne probe in DMSO.
-
Fluorescent Azide (10 mM): Dissolve the fluorescent azide in DMSO.
-
Copper Catalyst (10 mM): Prepare a 1:5 molar ratio solution of CuSO₄ to THPTA in water. For example, dissolve 2.5 mg CuSO₄·5H₂O (10 µmol) and 21.7 mg THPTA (50 µmol) in 1 mL of water. Causality Note: The THPTA ligand stabilizes the catalytic Cu(I) species in aqueous solution, preventing its oxidation to inactive Cu(II) and improving reaction efficiency and biocompatibility.[11]
-
Sodium Ascorbate (100 mM): Freshly prepare a solution by dissolving 19.8 mg of sodium ascorbate in 1 mL of water. Trustworthiness Note: A freshly prepared solution of sodium ascorbate is crucial as it is prone to oxidation, ensuring a sufficient supply of reducing agent to generate and maintain the Cu(I) catalyst.[7]
Procedure:
-
In a microcentrifuge tube, add the following in order: a. 50 µL PBS buffer b. 10 µL of 10 mM Alkyne-Modified Triazole Probe stock solution (Final conc: 1 mM) c. 12 µL of 10 mM Fluorescent Azide stock solution (Final conc: 1.2 mM)
-
Vortex the mixture gently.
-
Add 10 µL of the 10 mM Copper Catalyst (CuSO₄/THPTA) stock solution.
-
Vortex gently.
-
Initiate the reaction by adding 10 µL of the 100 mM fresh Sodium Ascorbate solution.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Analysis: The reaction progress and product formation can be analyzed by methods such as HPLC with a fluorescence detector or LC-MS.
Expected Results & Data Summary
Successful synthesis and conjugation should yield a fluorescently labeled triazole compound. The results can be validated at each stage.
| Stage | Analytical Method | Expected Outcome |
| Protocol 4.1 | ¹H NMR | Appearance of peaks corresponding to the propargyl group (alkyne C-H and CH₂). |
| HRMS | Observed mass matches the calculated exact mass for the alkyne-probe. | |
| Protocol 4.2 | LC-MS | A new peak with a mass corresponding to the conjugate (Alkyne Probe + Fluorescent Azide). |
| Fluorescence Scan | The emission spectrum of the product matches that of the fluorescent label. |
Applications & Future Perspectives
The successful synthesis of a fluorescently-labeled this compound derivative opens numerous avenues for research:
-
Cellular Imaging: The fluorescent conjugate can be used to study cellular uptake and localization, providing insights into the behavior of the triazole scaffold in biological systems.
-
Fragment-Based Drug Discovery (FBDD): The alkyne-modified probe can be used in screening assays to identify protein targets that bind to the triazole core. A hit can be subsequently "clicked" to a reporter tag for identification.[1]
-
Activity-Based Protein Profiling (ABPP): The probe can be incorporated into more complex structures designed to covalently label the active sites of specific enzyme families, enabling the study of their function in complex biological samples.[8][12]
-
Materials Science: The alkyne handle allows for the straightforward incorporation of this triazole moiety into polymers and onto surfaces, creating functional materials with tailored properties.[6]
This application note provides a foundational methodology that can be adapted by replacing the propargylamine linker with other alkyne- or azide-containing linkers of varying lengths and properties, or by conjugating the probe to biomolecules such as peptides or oligonucleotides instead of a fluorophore.
References
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Worell, B. T., Malik, J. A., & Fokin, V. V. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Yang, L., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Medicinal Chemistry Letters. [Link]
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ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Zheng, T., et al. (2014). Click Triazoles for Bioconjugation. Topics in Heterocyclic Chemistry, 34, 111-143. [Link]
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Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
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Singh, S., et al. (2024). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 17(9), 105993. [Link]
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Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 22(7), 2259-2264. [Link]
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Dommerholt, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(40), 9443-9446. [Link]
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PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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Fokin, V. V. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2028-2041. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
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Li, W., et al. (2021). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Dey, S., & Gier, M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]
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PubChem. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
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Kletskov, A. V., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(1), 226. [Link]
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ResearchGate. (n.d.). (PDF) Click Triazoles for Bioconjugation. [Link]
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Application Notes & Protocols: Development of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a Lead Compound
Introduction: The Promise of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, including hydrogen bonding capability, dipole character, and metabolic stability, allow it to interact with high affinity to a diverse range of biological targets.[1][2] This has led to the development of blockbuster drugs spanning multiple therapeutic areas, from antifungals like Fluconazole to anticancer agents like Anastrozole.[1]
This document outlines a comprehensive strategic guide for the development of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (herein referred to as "Lead Compound 1" or LC1) as a novel therapeutic agent. While LC1 is a specific entity, the principles, protocols, and decision-making frameworks described herein are broadly applicable to the discovery and optimization of other small molecules derived from the versatile 1,2,4-triazole core.
Given the well-established role of triazoles as potent antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), this guide will proceed with the hypothesis that LC1 is a candidate for antifungal drug discovery.[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.
Caption: High-level workflow for the development of a lead compound from synthesis to candidate selection.
PART 1: Synthesis and Structure-Activity Relationship (SAR) Elucidation
The foundation of any drug discovery program is a robust and flexible synthetic route that allows for the creation of the lead compound and a diverse library of analogs. This diversity is crucial for establishing a clear Structure-Activity Relationship (SAR), which informs the iterative process of lead optimization.[6]
Proposed Synthetic Protocol for LC1 and Analogs
The synthesis of 1,2,4-triazole derivatives containing a propanoic acid moiety can be achieved through several established methods.[7] A common and effective approach involves the reaction of amidrazones with succinic anhydride or the acylation of thiosemicarbazides followed by cyclization.[7][8]
Protocol 1: Synthesis via Michael Addition
This protocol is a plausible route for generating LC1.
-
Step 1: Preparation of 1H-1,2,4-triazole Sodium Salt.
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality Insight: NaH is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, forming the nucleophilic sodium salt required for the subsequent reaction. Anhydrous conditions are critical to prevent quenching of the NaH.
-
-
Step 2: Michael Addition.
-
To the solution from Step 1, add methyl 2-methylacrylate (1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Causality Insight: The triazole anion acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient alkene of the acrylate ester. The methyl group at the 2-position of the acrylate will result in the desired methyl-substituted propanoate backbone.
-
-
Step 3: Hydrolysis.
-
Upon completion, quench the reaction by slowly adding water.
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
-
Acidify the mixture with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.
-
Causality Insight: Base-catalyzed hydrolysis (saponification) converts the ester to the corresponding carboxylate salt. Subsequent acidification is required to protonate the carboxylate, yielding the final propanoic acid product, LC1.
-
-
Step 4: Purification.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure LC1.
-
Strategy for Analog Synthesis and SAR Table
To explore the SAR, systematic modifications to LC1 are required. Key areas for modification include:
-
The Methyl Group (R¹): Varying the size and electronics (e.g., H, Ethyl, CF3) can probe the steric and electronic requirements of the binding pocket.
-
The Propanoic Acid Chain (Linker): Altering the length or rigidity of the linker can optimize the orientation of the triazole and acid moieties.
-
The Triazole Ring (R²): Substitution on the triazole ring itself (e.g., with small alkyl or halogen groups) can modulate potency and metabolic stability.
Table 1: Hypothetical SAR Data for LC1 Analogs against C. albicans CYP51
| Compound ID | R¹ (on propanoic chain) | R² (on triazole ring) | CYP51 IC₅₀ (µM) | Antifungal MIC (µg/mL) vs. C. albicans |
| LC1 | -CH₃ | -H | 0.5 | 2.0 |
| LC1-A1 | -H | -H | 2.1 | 8.0 |
| LC1-A2 | -CH₂CH₃ | -H | 0.9 | 4.0 |
| LC1-A3 | -CF₃ | -H | 0.2 | 1.0 |
| LC1-A4 | -CH₃ | 5-Cl | 0.3 | 1.5 |
| LC1-A5 | -CH₃ | 5-CH₃ | 1.5 | 6.0 |
This data is illustrative. IC₅₀ (50% inhibitory concentration) measures target enzyme inhibition. MIC (Minimum Inhibitory Concentration) measures whole-cell antifungal activity.
Interpretation: The hypothetical data suggests that a small, electron-withdrawing group at R¹ (LC1-A3) and a small halogen at R² (LC1-A4) improve activity. This provides a clear direction for the next round of analog synthesis.[9]
PART 2: In Vitro Pharmacological Evaluation
Once synthesized, LC1 and its analogs must undergo a battery of in vitro assays to characterize their biological activity, selectivity, and drug-like properties.[10]
Caption: Proposed mechanism of action: LC1 inhibits CYP51, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.
Primary Target Engagement: CYP51 Inhibition Assay
This assay directly measures the ability of the compound to inhibit its intended target enzyme.
Protocol 2: Recombinant Fungal CYP51 Inhibition Assay
-
Reagents & Materials: Recombinant C. albicans CYP51, NADPH-cytochrome P450 reductase, lanosterol (substrate), assay buffer (e.g., potassium phosphate buffer, pH 7.4), test compounds (dissolved in DMSO), and a detection system.
-
Assay Principle: The assay measures the depletion of the substrate (lanosterol) or the formation of its demethylated product.[11] This is often monitored using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Procedure: a. Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, combine the assay buffer, recombinant CYP51, and reductase. c. Add the test compounds or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding lanosterol and a NADPH-generating system. e. Incubate for a defined period (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). g. Centrifuge the plate to pellet the protein. h. Analyze the supernatant by LC-MS/MS to quantify the remaining lanosterol.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: Include a known CYP51 inhibitor (e.g., Fluconazole) as a positive control to validate assay performance and a negative control (vehicle) to define 0% inhibition.
-
Secondary Assays: Selectivity and Cytotoxicity
A good lead compound should be potent against its target and selective over related host enzymes to minimize toxicity.
-
Human CYP51 Selectivity: Run a parallel inhibition assay using recombinant human CYP51 to determine selectivity. A high selectivity index (IC₅₀ Human / IC₅₀ Fungal) is desirable.[12]
-
Cytotoxicity Assay: Evaluate the general toxicity of the compounds against a relevant human cell line (e.g., HepG2 liver cells).
-
Protocol: Seed cells in a 96-well plate. After 24 hours, treat with serial dilutions of the test compounds for 48-72 hours. Measure cell viability using an MTT or CellTiter-Glo® assay. Calculate the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ value is desired.
-
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures.[13][14]
Table 2: Key In Vitro ADME Assays for Lead Characterization
| Parameter | Assay | Method | Desired Outcome | Rationale |
| Solubility | Thermodynamic Solubility | HPLC-UV quantification of saturated solution | > 50 µM | Poor solubility can limit absorption and cause formulation issues. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial membrane | Pₑ > 1 x 10⁻⁶ cm/s | Predicts passive intestinal absorption, a key factor for oral bioavailability.[15] |
| Metabolic Stability | Liver Microsome Stability Assay | Incubate compound with liver microsomes and measure parent compound depletion over time via LC-MS/MS.[13] | t½ > 30 min | Rapid metabolism leads to low exposure and short duration of action in vivo. |
| Plasma Protein Binding | Equilibrium Dialysis | Measures the fraction of compound bound to plasma proteins | Unbound fraction > 1% | Only the unbound drug is free to interact with the target and be cleared. |
PART 3: In Vivo Evaluation
Promising compounds from in vitro testing must be evaluated in animal models to assess their pharmacokinetic (PK) properties and efficacy.[16][17]
Pharmacokinetic (PK) Studies
The goal of a PK study is to understand how the body processes the drug.
Protocol 3: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (n=3 per time point).
-
Dosing: Administer LC1 via two routes: intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg).
-
Causality Insight: The IV dose allows for the determination of clearance and volume of distribution, while comparison with the PO dose is used to calculate oral bioavailability.
-
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. Process blood to plasma and store at -80°C.
-
Analysis: Extract the drug from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 3: Representative Pharmacokinetic Parameters for LC1
| Parameter | Definition | IV Route (1 mg/kg) | PO Route (10 mg/kg) | Desired Outcome |
| T½ (hr) | Half-life | 4.2 | - | Long enough for desired dosing interval |
| CL (mL/min/kg) | Clearance | 15 | - | Low (significantly less than liver blood flow) |
| Vd (L/kg) | Volume of Distribution | 2.5 | - | Moderate to high for good tissue penetration |
| Cₘₐₓ (ng/mL) | Max Plasma Concentration | - | 850 | Sufficient to exceed MIC |
| AUC (hr*ng/mL) | Area Under the Curve | 1100 | 4500 | High, indicating good overall exposure |
| F (%) | Oral Bioavailability | - | 41% | > 30% |
In Vivo Efficacy Model
This is the ultimate test of whether the compound can treat an infection in a living organism.
Protocol 4: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised BALB/c mice (e.g., via cyclophosphamide treatment).[18]
-
Causality Insight: Immunocompromised models are often used as they better represent the patient population susceptible to invasive fungal infections and lead to a more robust and reproducible infection.[18]
-
-
Infection: Infect mice via intravenous injection with a standardized inoculum of a pathogenic Candida albicans strain.
-
Treatment: Begin treatment 2-4 hours post-infection. Administer LC1 (e.g., at 10, 30, and 100 mg/kg) orally once or twice daily for a set period (e.g., 3-7 days).
-
Controls:
-
Vehicle Control: Mice receive the drug vehicle only.
-
Positive Control: Mice receive a standard-of-care antifungal like Fluconazole.
-
-
Endpoint: The primary endpoint is typically fungal burden in a target organ (usually the kidneys) at the end of the treatment period.[18] Mice are euthanized, kidneys are harvested, homogenized, and plated on selective agar to count colony-forming units (CFUs).
-
Data Analysis: Compare the log CFU/gram of tissue between treated and vehicle groups. A statistically significant reduction (e.g., >2-log reduction) in fungal burden indicates efficacy.
Caption: Decision-making tree for the lead optimization cycle based on integrated data analysis.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
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(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
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Evaluation of an Experimental Animal Model for Testing Antifungal Substances. PubMed Central. Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Available at: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed. Available at: [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]
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1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review. ResearchGate. Available at: [Link]
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Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. ACS Publications. Available at: [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. Available at: [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Triazole Carboxylic Acids
Introduction
Triazole carboxylic acids are a cornerstone in modern drug discovery, forming the structural basis of numerous therapeutic candidates due to their favorable metabolic stability and ability to form key interactions with biological targets.[1] However, the very features that make them attractive—a rigid heterocyclic scaffold combined with an ionizable carboxylic acid group—frequently lead to significant challenges in achieving adequate aqueous solubility for in vitro biological assays. Poor solubility can mask true compound potency, leading to inaccurate structure-activity relationships (SAR) and the premature discontinuation of promising drug candidates.
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically diagnose and overcome solubility issues with triazole carboxylic acids. Here, we move beyond simple protocols to explain the causal mechanisms behind each strategy, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why do my triazole carboxylic acid compounds keep crashing out of solution?
A: This is a common issue arising from the physicochemical properties of the molecule. The flat, aromatic triazole ring can promote intermolecular stacking, while the carboxylic acid group's ionization state is highly dependent on pH.[2] Many standard biological assays are run at a physiological pH of ~7.4. If the pKa of your carboxylic acid is below this pH (which is typical), the molecule will be deprotonated and exist as a carboxylate anion. While this anionic form is generally more soluble than the neutral form, poor solubility can still occur if the rest of the molecule is large and hydrophobic. Precipitation often occurs when a high-concentration stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer (a phenomenon known as "solvent-shift" precipitation).
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: This is a critical distinction.
-
Kinetic Solubility measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It reflects the rate of precipitation and is often higher than thermodynamic solubility because it can represent a supersaturated or amorphous state.[3]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by dissolving a solid form of the compound in an aqueous buffer until it reaches saturation over an extended period (e.g., 24-48 hours).[3][4][5]
For most in vitro assays, kinetic solubility is the more practical and relevant measure . Your experimental workflow mimics a kinetic solubility test: you dilute a DMSO stock into your assay plate and run the experiment, typically within minutes to a few hours. Understanding the kinetic solubility limit helps you define the maximum reliable concentration for your assay.
Q3: My compound precipitates upon dilution into the assay buffer. What is the very first thing I should try?
A: Before exploring complex formulation strategies, the first step is always to visually inspect the precipitation and adjust the final compound concentration . Prepare your highest desired concentration and a series of 2-fold dilutions. Add them to the assay buffer and visually inspect for cloudiness or precipitate against a dark background. Your highest usable concentration is the one that remains clear. Often, simply lowering the top concentration of your dose-response curve is the most straightforward solution.
Q4: Can I just increase the final DMSO concentration in my assay to keep my compound dissolved?
A: While tempting, this should be done with extreme caution. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and some robust lines may tolerate 1%.[6] However, concentrations above this can cause cytotoxicity, alter cell morphology, or directly interfere with your assay target, leading to misleading results.[6][7][8] It is imperative to run a solvent tolerance control experiment to determine the maximum DMSO concentration your specific assay system can handle without artifacts. Ideally, keep the final DMSO concentration at or below 0.1% if possible.[6][9][10]
Troubleshooting Guide: A Systematic Approach
Q: I have a new triazole carboxylic acid with unknown solubility. How do I develop a robust assay protocol and avoid solubility artifacts?
A: A systematic, stepwise approach is crucial to avoid wasted time and resources. The goal is to find the simplest method that maintains your compound in solution for the duration of the assay without interfering with the biological measurement.
The following workflow provides a decision-making framework.
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// Edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; F -> G; G -> H [label="Not sufficient"]; H -> I [label="Not sufficient or\nAssay Intolerant"]; G -> J; H -> J; I -> J; J -> K; K -> L [label="Yes"]; K -> M [label="No"]; } } Caption: Systematic workflow for addressing solubility issues.
Detailed Strategy 1: Leveraging pH to Enhance Solubility
The Principle (Causality): Carboxylic acids (R-COOH) are weak acids that exist in equilibrium with their deprotonated, anionic form (R-COO⁻). According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the more soluble anionic form predominates.[11] Since most biological assays are performed at pH ~7.4, and the pKa of most carboxylic acids is between 3-5, your compound is likely already ionized. However, increasing the pH further (e.g., to 8.0 or 8.5) can push the equilibrium even further towards the more soluble form, which can be just enough to prevent precipitation, provided your assay target is stable at that pH.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., Phosphate, HEPES, TRIS) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer strength is sufficient (e.g., 50 mM) to resist pH changes upon compound addition.[12]
-
Compound Addition: Add a small aliquot of your 10 mM DMSO stock to each buffer to reach your target maximum concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Equilibration & Observation: Vortex briefly and allow the samples to equilibrate at room temperature for 1-2 hours.
-
Analysis: Visually inspect for precipitation. For a quantitative result, centrifuge the samples (e.g., 15,000 x g for 15 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS/MS.
-
Decision: Determine the lowest pH that provides sufficient solubility. Crucially, you must validate that this new buffer pH does not alter the activity of your target protein or the health of your cells.
Table 1: Common Biological Buffers and Their Effective pH Ranges
| Buffer | pKa at 25°C | Effective pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good for assays requiring lower pH. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Most common physiological buffer. |
| HEPES | 7.55 | 7.0 - 8.0 | Popular choice for cell culture media. |
| TRIS | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. |
This data is for guidance; always confirm the stability and performance of your assay system at the selected pH.
Detailed Strategy 2: Utilizing Co-solvents
The Principle (Causality): When pH adjustment is insufficient, a water-miscible organic co-solvent can be added to the aqueous buffer to increase the "solvent capacity" for your hydrophobic compound.[12] Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for non-polar molecules and disrupting the water hydrogen-bond network that excludes them.[13]
Best Practices and Pitfalls:
-
DMSO: The default, but as discussed, keep the final concentration below 0.5% for most cell-based assays.[6]
-
Ethanol/Methanol: Can be effective but are also more volatile. They can be used in concentrations up to 1-2% in some assays, but solvent tolerance must be checked.[14]
-
Polyethylene Glycol (PEG 400): A less disruptive polymer that can be very effective at solubilizing compounds. It is often better tolerated by cells than small organic solvents.
Experimental Protocol: Co-solvent Tolerance and Efficacy Screen
-
Determine Assay Tolerance: Before testing for solubility, determine the highest concentration of each co-solvent (e.g., DMSO, Ethanol, PEG 400) your assay can tolerate without affecting the biological readout (e.g., cell viability, enzyme activity). Test a range from 0.1% to 5%.
-
Prepare Co-solvent Buffers: Based on the tolerance limit, prepare your standard assay buffer containing the highest acceptable percentage of each co-solvent.
-
Test Solubility: Add your compound from the DMSO stock to each co-solvent buffer to the desired final concentration.
-
Analyze: Use the same analysis method (visual, centrifugation + HPLC) as in the pH screen to determine the solubility improvement.
-
Select and Validate: Choose the co-solvent that provides the best solubility enhancement within its tolerated concentration range. Always run a vehicle control containing the exact same concentration of the co-solvent in your final dose-response experiment.
Detailed Strategy 3: Advanced Formulations with Excipients
When working with highly sensitive assays where organic solvents are not an option, excipients like cyclodextrins and surfactants can be powerful tools.[15]
The Principle (Causality):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They act as "molecular buckets," encapsulating the hydrophobic part of your triazole carboxylic acid, while the hydrophilic shell presents the complex to the aqueous environment, dramatically increasing solubility.[17] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. The hydrophobic tails of the surfactants form a core that can sequester your poorly soluble compound, while the hydrophilic heads face the aqueous solvent.[13][18] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally less harsh on proteins and cells than ionic surfactants.
// Node Definitions A [label="Is the assay sensitive to\norganic solvents (e.g., primary cells)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Use Co-Solvent Strategy\n(e.g., DMSO, PEG400)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Use Excipient Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Is the compound large\nand highly lipophilic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Screen Cyclodextrins\n(e.g., HP-β-CD, SBE-β-CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Screen Non-Ionic Surfactants\n(e.g., Polysorbate 80, Cremophor EL)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Determine Excipient Tolerance\nin Assay", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Optimize Drug:Excipient Ratio\nand Confirm Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="No"]; A -> C [label="Yes"]; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> G; F -> G; G -> H; } } Caption: Decision tree for choosing an advanced formulation strategy.
Experimental Protocol: Cyclodextrin Screening
-
Prepare Cyclodextrin (CD) Solutions: Prepare a range of concentrations of HPβCD in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Method A (Pre-complexation): Add your DMSO stock directly to the CD-containing buffers. The CD will encapsulate the compound as it enters the aqueous phase.
-
Method B (Stock in CD): For very difficult compounds, try dissolving the compound directly into a concentrated aqueous CD solution (e.g., 40% HPβCD) instead of DMSO to create your stock solution. This stock can then be diluted in the assay buffer.
-
Analysis and Validation: Assess solubility as before. Crucially, you must confirm that the cyclodextrin itself does not interfere with your assay readout and run the appropriate vehicle controls.
References
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Li, P., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. Available at: [Link]
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Kielsgaard, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available at: [Link]
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de Oliveira, D. M., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]
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Yang, N., et al. (2023). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]
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Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
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Loftsson, T., et al. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
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Beck, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]
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Singh, B., et al. (2018). Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formulation of resveratrol. International Journal of Pharmaceutical Investigation. Available at: [Link]
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UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available at: [Link]
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Chivate, A. R., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
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Gul, M., et al. (2018). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Design, Development and Therapy. Available at: [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
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Streng, W. H., et al. (1985). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical Sciences. Available at: [Link]
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Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available at: [Link]
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Ha, Y., et al. (2012). Essentials for High-Throughput Screening Operations. Methods in Molecular Biology. Available at: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. IJPBS. Available at: [Link]
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Jawitz, J. W., et al. (2003). Screening Commercial Surfactants Suitable for Remediating DNAPL Source Zones by Solubilization. Environmental Science & Technology. Available at: [Link]
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ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
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Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceuticals. Available at: [Link]
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Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
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ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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SciSpace. (1978). pH‐solubility profiles of organic carboxylic acids and their salts. SciSpace. Available at: [Link]
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ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
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MDPI. (2022). Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water. MDPI. Available at: [Link]
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Ossianix. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Ossianix. Available at: [Link]
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MDPI. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
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Semantic Scholar. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
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ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. Available at: [Link]
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Liu, R., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
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Saal, C., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. Available at: [Link]
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CarboHyde. (2023). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Available at: [Link]
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World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. Available at: [Link]
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Reddit. (2022). Avoiding toxic DMSO concentrations in cell culture. Reddit. Available at: [Link]
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Troubleshooting low yields in the N-alkylation of 1,2,4-triazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 1,2,4-triazoles is a cornerstone reaction in medicinal chemistry and materials science, providing access to a diverse range of compounds with significant biological and physical properties. However, this seemingly straightforward transformation is often plagued by challenges, primarily low yields and a lack of regioselectivity, leading to the formation of difficult-to-separate isomeric mixtures. This guide provides a comprehensive troubleshooting resource, structured in a question-and-answer format, to help you diagnose and resolve common issues encountered during the N-alkylation of 1,2,4-triazoles.
Troubleshooting Guide
This section addresses specific problems you may be facing in your experiments. Each answer provides an explanation of the underlying chemical principles and actionable steps to improve your reaction outcomes.
Q1: My reaction is not proceeding to completion, resulting in a low yield of the alkylated product. What are the likely causes and how can I fix this?
A low conversion of your starting triazole can be due to several factors, primarily related to the nucleophilicity of the triazole and the reactivity of your electrophile.
-
Insufficient Deprotonation of the Triazole: The 1,2,4-triazole ring has a pKa of approximately 10, meaning a sufficiently strong base is required to generate the triazolide anion, which is the active nucleophile. If your base is too weak, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: Consider using a stronger base. For instance, if you are using a mild base like potassium carbonate (K₂CO₃) and observing low conversion, switching to a stronger base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the rate of deprotonation and, consequently, the overall reaction rate.[1][2]
-
-
Poor Solubility of the Triazole or Base: If your starting triazole or the base is not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution. This is a common issue with inorganic bases like K₂CO₃ in solvents like tetrahydrofuran (THF).
-
Solution:
-
Change the Solvent: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are excellent at dissolving both the triazole and the resulting triazolide salt.
-
Use a Phase-Transfer Catalyst: If you need to use a less polar solvent, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can help to shuttle the triazolide anion into the organic phase.
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is crucial. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.
-
Solution: If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding alkyl iodide. You can also generate the alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture (Finkelstein reaction).
-
-
Steric Hindrance: If your triazole or alkylating agent is sterically bulky, the reaction rate may be significantly reduced.
-
Solution: You may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be aware that this may also lead to the formation of side products.
-
Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
The formation of a mixture of N1 and N2 isomers is the most common problem in the N-alkylation of 1,2,4-triazoles. The ratio of these isomers is determined by a delicate interplay of electronic and steric factors, as well as the reaction conditions. This is often a case of kinetic versus thermodynamic control.[3]
Understanding the Regioselectivity:
The 1,2,4-triazole anion is an ambident nucleophile with two reactive nitrogen atoms, N1 and N2. The N4-position is generally less nucleophilic.
-
N1-Alkylation (Thermodynamic Product): The N1-substituted product is often the more thermodynamically stable isomer due to reduced steric interactions and favorable electronic delocalization.
-
N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and can be the site of initial, faster attack, leading to the kinetic product.
Here’s how you can influence the regioselectivity:
-
Choice of Base and Solvent: This is arguably the most critical factor.
-
To Favor N1-Alkylation (Thermodynamic Control): Use conditions that allow for the equilibration of the initially formed products to the more stable N1 isomer. This is typically achieved with:
-
Strong bases and polar aprotic solvents: A combination like NaH in DMF often favors the N1 isomer. The polar solvent helps to solvate the ions and facilitate the equilibrium.[4]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium.
-
-
To Favor N2-Alkylation (Kinetic Control): Use conditions that prevent the equilibration of the kinetic product. This is typically achieved with:
-
Weaker bases and less polar solvents: Using a milder base like K₂CO₃ in a solvent like acetone or acetonitrile can favor the N2 isomer, as the reaction is less likely to be reversible.[2]
-
Low temperatures: Running the reaction at a lower temperature will disfavor the reverse reaction, effectively "trapping" the kinetic N2 product.
-
-
-
Nature of the Alkylating Agent:
-
Sterically demanding alkylating agents will tend to react at the more accessible N2 position.
-
Highly reactive alkylating agents (e.g., primary iodides) will also tend to favor the kinetic N2 product.
-
-
Substituents on the Triazole Ring:
-
Steric hindrance from a substituent at the C3 or C5 position will generally disfavor alkylation at the adjacent N2 or N1 position, respectively.
-
Electron-withdrawing groups can influence the nucleophilicity of the different nitrogen atoms.
-
Summary of Conditions for Regioselectivity:
| Desired Isomer | Control | Recommended Base | Recommended Solvent | Temperature |
| N1 | Thermodynamic | NaH, KHMDS | DMF, DMSO | High (e.g., >80 °C) |
| N2 | Kinetic | K₂CO₃, Cs₂CO₃ | Acetone, THF, CH₃CN | Low (e.g., 0 °C to RT) |
Q3: I am observing the formation of a product with a mass corresponding to dialkylation. How can I prevent this?
Over-alkylation, leading to the formation of a quaternary triazolium salt, can occur if the initially formed N-alkylated triazole is sufficiently nucleophilic to react with another molecule of the alkylating agent.
-
Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of your reaction. Use no more than one equivalent of the alkylating agent.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Lower the Reaction Temperature: As with many side reactions, over-alkylation is often more prevalent at higher temperatures.
Frequently Asked Questions (FAQs)
What is the general mechanism for the N-alkylation of 1,2,4-triazoles?
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the N-H of the triazole ring, forming a resonance-stabilized triazolide anion.
-
Nucleophilic Attack: The triazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an Sₙ2 reaction to form the N-alkylated product.
Caption: General mechanism of 1,2,4-triazole N-alkylation.
Are there alternative methods for N-alkylation if the standard conditions fail?
Yes, for challenging substrates, other methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of triazoles with primary or secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This can be particularly useful for sensitive substrates.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl-1,2,4-triazoles, palladium-catalyzed cross-coupling reactions are the state-of-the-art method.
How can I confirm the regiochemistry of my product?
The most reliable method for determining the regiochemistry of your alkylated triazole is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and 2D NMR techniques like HMBC and NOESY.
-
¹H NMR: The chemical shifts of the triazole ring protons are often diagnostic. In many cases, the protons of the N1-isomer appear at a different chemical shift compared to the N2-isomer.
-
¹³C NMR: The chemical shifts of the triazole ring carbons can also be used for identification.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is very powerful for unambiguously assigning the structure. By observing the correlations between the protons of the alkyl group and the carbons of the triazole ring, you can determine which nitrogen atom the alkyl group is attached to.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides definitive proof of the structure.
Experimental Protocols
General Protocol for N1-Selective Alkylation (Thermodynamic Control)
-
To a solution of the 1,2,4-triazole (1.0 eq) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.05 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80–100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N2-Selective Alkylation (Kinetic Control)
-
To a suspension of the 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile (0.1–0.5 M), add the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
Jia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. [Link]
-
Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
-
McCabe, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127-142. [Link]
-
Jia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
Hay, D. L., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]
-
Dutta, P. (2015). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI. [Link]
-
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2425-2476. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]
-
Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Singh, V., et al. (2012). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Journal of Fluorine Chemistry, 142, 107-114. [Link]
-
Al-Tel, T. H. (2007). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and triphenylphosphine. University of Helsinki. [Link]
Sources
Technical Support Center: Strategies for the Purification of Polar Triazole Compounds
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of polar triazole purification. Triazole moieties are integral to modern drug discovery and material science, yet their inherent polarity presents significant purification challenges. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will explore common issues and provide robust, field-tested solutions to streamline your workflow and enhance purity.
Part 1: Foundational Strategy - Selecting Your Purification Technique
The first critical step is choosing the appropriate purification strategy. A misaligned choice can lead to lost time, sample, and resources. The ideal technique depends on several factors: the specific polarity of your triazole, the nature of impurities (polar vs. non-polar, ionic vs. neutral), the scale of your purification (analytical vs. preparative), and your downstream application requirements.
To guide this decision, the following flowchart outlines a logical progression for selecting a primary purification technique.
Caption: Decision flowchart for selecting a primary purification strategy.
Comparative Overview of Key Techniques
| Technique | Principle | Best For... | Key Advantages | Common Challenges |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1] | Separating polar triazoles from less polar or non-polar impurities. | High resolution, wide availability of columns and methods. | Poor retention of highly polar compounds, requires specialized columns or mobile phase additives.[2] |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase surface from a high-organic mobile phase.[3] | Retaining and separating highly polar to moderately polar compounds.[4][5] | Excellent retention for compounds that elute in the void volume in RP-HPLC, uses volatile mobile phases compatible with mass spectrometry. | Sensitive to mobile phase composition and injection solvent, can have longer equilibration times.[6] |
| Ion-Exchange (IEX) | Separation based on electrostatic interactions between charged analytes and a charged stationary phase. | Purifying triazoles that are permanently charged or can be ionized (acidic/basic). | Highly selective for charged species, high loading capacity. | Requires charged analyte, sensitive to buffer concentration and pH. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Purifying moderate to large quantities (>50-100 mg) of solid, crystalline compounds to a very high purity. | Cost-effective, scalable, can yield exceptionally pure material. | Not suitable for all compounds (oils, amorphous solids), requires finding a suitable solvent system, potential for product loss. |
| Solid-Phase Extraction (SPE) | A sample preparation technique using a solid adsorbent to isolate, concentrate, or clean up a sample before analysis.[7] | Rapid cleanup, such as removing catalyst residues or gross non-polar/polar impurities.[8] | Fast, reduces solvent usage, can be automated.[9] | Primarily for cleanup, not high-resolution separation; lower capacity than preparative chromatography. |
Part 2: Troubleshooting Chromatographic Methods
This section provides answers to frequently encountered problems during the chromatographic purification of polar triazoles.
Section 2.1: Reversed-Phase (RP-HPLC) Chromatography
Question: My polar triazole shows little to no retention on a standard C18 column, eluting near the void volume. What can I do?
Answer: This is the most common issue when purifying polar compounds. A standard C18 stationary phase is highly non-polar (hydrophobic), while your triazole is polar (hydrophilic), leading to minimal interaction and thus no retention.[1] Here are several effective strategies to address this:
-
Increase Mobile Phase Polarity: The simplest approach is to increase the aqueous portion of your mobile phase. For very polar compounds, you may need to run gradients starting from 95-100% aqueous. Caution: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to irreproducible retention times.
-
Switch to an "Aqueous-Stable" Column: Use a column specifically designed for use in highly aqueous mobile phases. These are often labeled with "AQ" or similar designations.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns represent a significant advancement for retaining polar analytes.
-
Polar-Embedded Columns: Incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This creates a small polar surface environment that promotes wetting and provides an alternative interaction mechanism (dipole-dipole, hydrogen bonding) for retaining polar molecules.[10]
-
Polar-Endcapped Columns: The residual silanol groups on the silica surface, which are normally capped with a non-polar group, are instead capped with a polar group. This also improves peak shape for basic analytes and allows for operation in highly aqueous mobile phases.[11][12][13]
-
-
Introduce Ion-Pairing Reagents: If your triazole is ionizable, you can add an ion-pairing reagent to the mobile phase.[14]
-
Mechanism: An ion-pair reagent, such as trifluoroacetic acid (TFA) for basic triazoles or an alkyl amine for acidic ones, contains a charged head and a non-polar tail. The non-polar tail interacts with the C18 stationary phase, effectively creating a pseudo-ion-exchange surface that can retain the charged analyte.
-
Common Reagents: 0.05-0.1% TFA or formic acid for basic compounds; these also serve to suppress silanol interactions and improve peak shape. For stronger retention, longer-chain alkyl sulfonates can be used.[15]
-
Question: My peaks are tailing or showing poor shape on an appropriate reversed-phase column. What is the cause?
Answer: Poor peak shape, particularly tailing, often points to unwanted secondary interactions or column issues.
-
Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica surface are acidic and can strongly interact with basic nitrogen atoms in your triazole, causing peak tailing.
-
Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates the basic sites on your analyte and suppresses the ionization of the silanols, minimizing this secondary interaction.
-
-
Metal Chelation: The multiple nitrogen atoms in a triazole ring can act as a chelating agent for trace metals present in the silica matrix, stationary phase, or even the HPLC system itself. This can lead to severe tailing.
-
Solution: If chelation is suspected, adding a small amount of a competing chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.
-
-
Column Inlet Frit Blockage: If all peaks in the chromatogram are distorted (e.g., split or tailing), the column inlet frit may be partially blocked by particulate matter from the sample or system.[16]
-
Solution: Try back-flushing the column (disconnect from the detector first). If this doesn't resolve the issue, the column may need to be replaced. Always filter your samples to prevent this.[16]
-
Section 2.2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the go-to technique for polar triazoles as it is specifically designed to retain and separate highly polar compounds.[5][17]
Caption: HILIC retention mechanism showing analyte partitioning.
Question: I am new to HILILC. What are the best starting conditions for developing a method for my polar triazole?
Answer: Method development in HILIC is systematic. Unlike reversed-phase, the mobile phase starts with a high percentage of organic solvent, and the aqueous portion is the "strong" or eluting solvent.[4]
Protocol: Generic HILIC Method Development
-
Column Selection: Start with a robust, general-purpose HILIC phase.
-
Amide Phase: Excellent choice, highly polar and stable.
-
Bare Silica: A classic HILIC phase, but can have strong silanol interactions.
-
Diol Phase: Offers different selectivity, particularly for hydrogen-bonding compounds.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid. Ammonium salts are volatile and ideal for mass spectrometry.
-
Solvent B (Organic): Acetonitrile (ACN).
-
-
Sample Preparation (Critical): The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase.
-
Ideal: Dissolve the sample directly in the initial mobile phase conditions (e.g., 95% ACN / 5% Aqueous).
-
Avoid: Dissolving the sample in 100% water or DMSO can cause severe peak distortion and poor retention.[6]
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.
-
Gradient:
-
0-1 min: Hold at 95% B (ACN).
-
1-10 min: Gradient from 95% B to 50% B.
-
10-12 min: Hold at 50% B.
-
12-13 min: Return to 95% B.
-
13-20 min: Re-equilibrate at 95% B (equilibration is crucial in HILIC).
-
-
-
Optimization:
-
To Increase Retention: Increase the initial percentage of acetonitrile.
-
To Decrease Retention: Increase the percentage of aqueous buffer in the gradient or increase the buffer salt concentration.
-
Question: My HILIC separation is showing broad or split peaks. What's wrong?
Answer: This is a common troubleshooting query in HILIC, and the cause is often related to the sample solvent or column equilibration.
-
Injection Solvent Mismatch: This is the most frequent cause of poor peak shape in HILIC.[18] If you inject your polar analyte dissolved in a strong, highly aqueous solvent (like water) into a weak, high-organic mobile phase, the sample doesn't "focus" on the column head. Instead, it travels down the column as a diffuse band, resulting in broad or split peaks.
-
Solution: Reconstitute your sample in the highest possible percentage of acetonitrile, ideally matching your starting mobile phase conditions.
-
-
Insufficient Equilibration: HILIC stationary phases require time to build up the stable water layer essential for the partitioning mechanism. If the column is not fully equilibrated between injections, retention times will be unstable and peak shapes poor.
-
Solution: Ensure your equilibration step is long enough. For a 15 cm column, 5-10 column volumes (typically 5-8 minutes) is a good starting point.
-
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase controls the ionization state of both your analyte and the stationary phase (especially bare silica). An incorrect pH can lead to mixed-mode interactions and tailing.
-
Solution: Experiment with the pH of your aqueous buffer. A pH of 3 (using formic acid/ammonium formate) is a good starting point for many basic triazoles.
-
Part 3: Non-Chromatographic and Preparative Strategies
Question: How can I efficiently remove the copper catalyst from my CuAAC "click" reaction mixture?
Answer: Residual copper from a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a common and critical impurity to remove, especially for biological applications.
-
Aqueous Wash / Extraction: A simple and effective first step is an aqueous wash with a chelating agent.
-
Ammonia/Ammonium Chloride: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a saturated ammonium chloride solution or a dilute ammonium hydroxide solution. The ammonia complexes with the copper, pulling it into the aqueous layer.[19]
-
EDTA Wash: Washing with an aqueous solution of EDTA is also highly effective at sequestering copper ions.[19][20]
-
-
Solid-Phase Extraction (SPE): This is a highly effective method for catalyst removal.[7][21]
-
Metal Scavenging Cartridges: Use a commercially available SPE cartridge functionalized with a metal-scavenging group (e.g., thiol, amine, or IDA-based resins). Dissolve your crude product, pass it through the conditioned cartridge, and the copper will be selectively retained while your product elutes.
-
-
Electrolysis: For complex macromolecules where other methods fail, an electrochemical method can be used to plate out the copper from an aqueous solution of the polymer.[22]
Question: When is recrystallization a good option, and how do I develop a method?
Answer: Recrystallization is a powerful purification technique for crystalline solids, particularly on a larger scale where chromatography becomes expensive and cumbersome.[23] The principle is to find a solvent where your triazole is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[24]
Protocol: Recrystallization Solvent Screening
-
Preparation: Place ~20-30 mg of your crude, solid triazole into several small test tubes.
-
Solvent Testing (at Room Temperature): Add a common solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise to each tube (~0.5 mL).
-
If it dissolves immediately: The compound is too soluble. This solvent is not suitable as a primary recrystallization solvent but could be used as the "soluble solvent" in a two-solvent system.
-
If it does not dissolve: This is a promising candidate.
-
-
Heating: Gently heat the promising tubes (those where the solid did not dissolve at room temp) in a sand bath or water bath. Add the solvent dropwise until the solid just dissolves.
-
If it dissolves completely: This is an excellent candidate solvent.
-
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.
-
Observe: A good solvent will produce a large crop of crystals upon cooling. If an oil forms ("oiling out"), the solvent may be unsuitable, or the compound is too impure.
-
-
Execution: Once a suitable solvent is found, dissolve the bulk of your crude material in the minimum amount of the hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to induce crystallization.[25]
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
MDPI. (2023). High-Performance Solid-Phase Extraction Chromatography for Recycling of NdFeB Magnet Waste. MDPI. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link]
-
MDPI. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
- Google Patents.
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ResearchGate. Polar-Embedded and Polar-Endcapped Stationary Phases for LC. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Phenomenex. What is Solid-Phase Extraction?. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Reddit. Best method for removing Cu(I) from Org compounds. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Taylor & Francis Online. Polar-Embedded and Polar-Endcapped Stationary Phases for LC. [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]
-
ACS Macro Letters. (2018). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]
-
Thompson Rivers University. Experiment 2: Recrystallization. [Link]
-
BioPharm International. (2025). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]
-
MedCrave online. (2017). Ion Pair Chromatography: A Critical Perspective. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
PubMed. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. [Link]
-
Waters. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. [Link]
-
ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2026). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and Biomass Pyrolysis Oil. [Link]
-
Hawach Scientific. (2023). Reversed Phase Chromatography Principle. [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction?. [Link]
-
Axion Labs. HPLC problems with very polar molecules. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
ResearchGate. (2025). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. [Link]
-
Agilent. A Tale of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
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Addressing matrix effects in the bioanalysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Technical Support Center: Bioanalysis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
A Guide to Identifying and Mitigating Matrix Effects
Welcome to the technical support guide for the bioanalysis of this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address the common challenge of matrix effects in LC-MS/MS workflows.
Section 1: Frequently Asked Questions - Understanding the Challenge
Q1: What is this compound, and what are its key properties?
This compound is a small molecule characterized by a propanoic acid group and a triazole ring. These features make it a polar, acidic compound. A related structure, 3-(1H-1,2,4-triazol-1-yl)propanoic acid, has a computed LogP of -0.6, indicating high hydrophilicity.[1] This high polarity is a critical factor in its bioanalytical behavior, as it is poorly retained on traditional reversed-phase (RP) columns like C18, making it susceptible to co-elution with endogenous polar interferences.[2]
Q2: What exactly are "matrix effects," and why are they a significant concern for this analyte?
Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer's source, caused by co-eluting compounds from the biological sample (e.g., plasma, urine).[3][4] These interfering components, such as phospholipids, salts, and endogenous metabolites, can compete with the analyte for ionization, leading to inaccurate and unreliable quantification.[5][6]
For a small, polar molecule like this compound, the risk is particularly high. Its early elution on standard RP columns places it in a chromatographic region dense with polar matrix components, making it highly prone to ion suppression.[2][7] Regulatory bodies like the FDA and EMA mandate the assessment and mitigation of matrix effects to ensure the reliability of bioanalytical data.[4][8][9][10]
Q3: My data shows poor precision and accuracy. How can I quickly determine if matrix effects are the cause?
Inconsistent analyte response, poor reproducibility between samples, and failing accuracy and precision criteria are classic symptoms of underlying matrix effects.[11]
A straightforward initial diagnostic is to compare the analyte's peak area in a sample prepared by spiking into a post-extraction blank matrix versus spiking into a pure solvent. A significant decrease in the peak area from the matrix sample strongly indicates ion suppression.[7] While this confirms the presence of a matrix effect, it doesn't reveal where in the chromatogram the suppression occurs. For a more detailed investigation, a post-column infusion experiment is the gold standard.[5][7]
Section 2: Troubleshooting Guide - Investigation & Mitigation Strategies
This section provides detailed, step-by-step guidance to systematically diagnose, quantify, and resolve matrix effects.
Q4: How do I perform a post-column infusion (PCI) experiment to visualize the matrix effect?
A PCI experiment provides a visual profile of where ion suppression or enhancement occurs across the entire chromatographic run. This is invaluable for determining if your analyte is co-eluting with an interfering region.
Experimental Protocol: Post-Column Infusion (PCI)
-
System Setup:
-
Configure the LC-MS system as you would for your standard analysis.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of your analyte (e.g., at a mid-range concentration) in the mobile phase.
-
Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) via the syringe pump. This creates a stable analyte signal (a flat baseline) when no injection is made.
-
-
Injection & Analysis:
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method).
-
Monitor the analyte's signal (MRM transition) throughout the chromatographic run.
-
-
Interpretation:
-
Stable Baseline: If the baseline remains flat, there is no significant matrix effect.
-
Dips in Baseline: A sharp or broad dip in the signal indicates regions of ion suppression.
-
Rises in Baseline: A rise in the signal indicates regions of ion enhancement.
-
By overlaying a chromatogram of your analyte, you can directly see if its retention time falls within a zone of ion suppression.
-
Caption: Workflow for a Post-Column Infusion (PCI) experiment.
Q5: How do I quantitatively measure the matrix effect according to regulatory standards?
Regulatory agencies require a quantitative assessment of matrix effects.[8][9] The most common approach involves comparing the response of an analyte spiked into an extracted matrix from at least six different sources (e.g., six different lots of plasma) with the response of the analyte in a pure solution.
Experimental Protocol: Quantitative Matrix Factor (MF) Assessment
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Matrix): Take blank biological matrix from at least six different sources. Perform the sample extraction procedure first. Then, spike the analyte and internal standard (IS) into the resulting clean extracts at low and high concentrations.
-
Set B (Analyte in Solution): Prepare solutions of the analyte and IS in a clean solvent (e.g., mobile phase) at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each source:
-
MF = (Peak Response in Presence of Matrix [Set A]) / (Mean Peak Response in Absence of Matrix [Set B])
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized MFs across the six or more matrix lots.
-
Data Interpretation and Acceptance Criteria
As per EMA and FDA guidelines, the %CV of the IS-normalized matrix factor should not exceed 15%.[12][13]
| Parameter | Calculation | Acceptance Criterion | Implication of Failure |
| Matrix Factor (MF) | Response(Matrix) / Response(Solvent) | N/A (Informational) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | MF(Analyte) / MF(IS) | Should be close to 1.0 | If not close to 1.0, the IS is not adequately tracking the matrix effect. |
| %CV of IS-Normalized MF | StDev(IS-Norm MF) / Mean(IS-Norm MF) * 100 | ≤ 15% | High variability between different matrix lots, indicating an unreliable method. |
Q6: My sample preparation is simple protein precipitation. How can I improve it to reduce interferences for this analyte?
While protein precipitation (PPT) is fast, it is non-selective and often leaves behind significant amounts of phospholipids and other polar interferences—the primary culprits of matrix effects.[6] For a polar analyte like this, a more selective sample preparation technique is crucial.
-
Liquid-Liquid Extraction (LLE): Generally ineffective for this highly polar analyte, as it will not partition well into the common water-immiscible organic solvents used in LLE.
-
Solid-Phase Extraction (SPE): This is the recommended approach. Given the analyte's acidic and polar nature, a mixed-mode or polymeric ion-exchange SPE sorbent is the ideal choice.[14][15] A weak anion-exchange (WAX) mechanism can be used to retain the acidic propanoic acid group, while the polymeric backbone provides reversed-phase retention for additional cleanup.[15]
Recommended Protocol: Mixed-Mode SPE (WAX/RP)
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge. This ensures the anion-exchange functional groups are ready for binding.
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).
-
Wash 1 (Polar Interferences): Wash with 1 mL of the equilibration buffer to remove salts and other highly polar, neutral, or basic interferences.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of a mild organic solvent (e.g., 20% methanol in water) to remove less polar interferences like some lipids.
-
Elute: Elute the analyte using a small volume (e.g., 500 µL) of an acidic organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the propanoic acid group, releasing it from the WAX sorbent, and the high organic content disrupts any remaining reversed-phase interactions.
Caption: Step-by-step workflow for Mixed-Mode Solid-Phase Extraction.
Q7: I've optimized sample prep, but still see issues. How can chromatography be used to escape matrix effects?
If cleaner extracts are insufficient, the next step is to chromatographically separate the analyte from the interfering region identified in your PCI experiment. For a highly polar compound that is poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.[2][16][17]
Why HILIC is Effective:
-
Retention Mechanism: HILIC uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase.[18][19] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[16]
-
Separation from Interferences: Critically, highly non-polar interferences like phospholipids are not retained in HILIC and elute at the solvent front, while the polar analyte is retained longer. This provides excellent separation from the primary source of ion suppression in plasma.[2]
Chromatographic Optimization Strategy:
-
Switch to a HILIC Column: Select a HILIC stationary phase (e.g., bare silica, amide, or diol).
-
Adjust Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).
-
Optimize Gradient: Start with a high organic percentage (e.g., 95% ACN) to retain the analyte, then run a gradient by increasing the aqueous component to elute it.
-
Verify Separation: Re-run the PCI experiment with the HILIC method to confirm that the analyte's new retention time is in a "clean" (suppression-free) region of the chromatogram.
Caption: HILIC separates the polar analyte from early-eluting interferences.
Q8: How do I select the best internal standard (IS) to compensate for matrix effects?
The role of the internal standard is to mimic the behavior of the analyte during sample preparation and ionization, thereby correcting for variability.[20][21]
-
The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS (e.g., containing 13C or 2H atoms) is the best choice.[22][23] It has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[22] This provides the most accurate compensation.
-
Alternative: Structural Analog IS: If a SIL-IS is unavailable, a structural analog can be used.[23] However, it must be carefully selected to have similar extraction recovery, chromatographic retention, and ionization efficiency. Even small structural differences can alter these properties, leading to poor tracking of the matrix effect and compromised data quality.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Center for Biotechnology Information (PMC-NIH). Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Available at: [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. National Center for Biotechnology Information (PMC-NIH). Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). Available at: [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information (PMC-NIH). Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information (PMC-NIH). Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. AZoM. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Pharma. Available at: [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at: [Link]
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Technical Support Center: Enhancing the Photostability of Triazole-Based Compounds in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based compounds. This guide provides in-depth technical information and practical troubleshooting advice to address the challenges of photostability in experimental assays. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your data when working with these versatile yet potentially photosensitive molecules.
Introduction: The Challenge of Triazole Photostability
Triazoles are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities and synthetic accessibility.[1] However, the aromatic nature of the triazole ring and its various substituents can render these compounds susceptible to photodegradation upon exposure to light.[2] This instability can lead to a loss of compound potency, the formation of confounding artifacts, and ultimately, unreliable experimental results. Understanding and mitigating photodegradation is therefore critical for accurate and reproducible research.
This guide is structured to provide a comprehensive resource, from understanding the underlying mechanisms of photodegradation to implementing practical solutions in your laboratory workflows.
Section 1: Understanding Photodegradation of Triazole Compounds
Photodegradation is a process where a molecule is chemically altered by absorbing light energy. For triazole-based compounds, this can occur through several mechanisms:
-
Direct Photolysis: The compound itself absorbs photons, leading to an excited state that can then undergo reactions such as bond cleavage, rearrangement, or reaction with other molecules.
-
Indirect or Sensitized Photolysis: Other components in the assay medium absorb light and transfer energy to the triazole compound, initiating its degradation.
Key photochemical degradation pathways that can affect triazole derivatives include:
-
Hydroxylation: The addition of hydroxyl groups to the aromatic rings.
-
Dehydrochlorination: The removal of hydrogen and chlorine atoms.
-
Cyclization: The formation of new ring structures.[2]
The specific pathway and rate of degradation are highly dependent on the chemical structure of the triazole compound, the substituents on the triazole ring, and the experimental conditions.[2]
Section 2: Troubleshooting Guide for Suspected Photodegradation
This section is formatted as a series of frequently asked questions (FAQs) to directly address common issues encountered during experimental work.
FAQ 1: My assay results are inconsistent, especially between experiments run on different days. Could this be a photostability issue?
Answer: Yes, inconsistent results are a hallmark of compound instability, and photodegradation is a common culprit. The ambient light conditions in a laboratory can vary significantly depending on the time of day, weather, and specific bench location. This variability can lead to different extents of compound degradation and, consequently, fluctuating assay results.
Troubleshooting Steps:
-
Control for Light Exposure: The most critical first step is to perform a side-by-side experiment with a "dark" control.
-
Prepare two sets of your assay plates or tubes.
-
Wrap one set completely in aluminum foil to protect it from light.
-
Expose the other set to your typical laboratory light conditions for the duration of the assay.
-
Compare the results. A significant difference between the "light" and "dark" conditions strongly suggests photodegradation.
-
-
Review Compound Handling: Assess your compound handling procedures. Are stock solutions left on the benchtop for extended periods? Are assay plates sitting under direct laboratory lighting during incubation? Minimizing light exposure at every step is crucial.
FAQ 2: I've observed a decrease in the potency (e.g., higher IC50) of my triazole compound over the course of an experiment. What could be the cause?
Answer: A time-dependent loss of potency is a classic indicator of compound degradation. If the compound is breaking down during the assay, its effective concentration decreases, leading to a weaker biological effect.
Troubleshooting Steps:
-
Time-Course Experiment: Design an experiment to measure the compound's stability over time in your specific assay buffer.
-
Prepare your compound in the final assay buffer.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Simultaneously, protect a control sample from light to differentiate between photodegradation and other forms of instability (e.g., hydrolysis).
-
-
Minimize Incubation Times: If possible, reduce the incubation time of your assay to minimize the window for degradation.
FAQ 3: My fluorescence-based assay is showing high background or signal quenching with my triazole compound. Is this related to photostability?
Answer: While not directly a photostability issue, it's a common interference that can be exacerbated by light. Many aromatic compounds, including triazoles, can be inherently fluorescent or can act as quenchers of other fluorophores.[3][4] Light exposure can also lead to the formation of fluorescent degradation products.
Troubleshooting Steps:
-
Autofluorescence Check: Before running your full assay, measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your assay's fluorophore. This will determine if your compound has intrinsic fluorescence that is contributing to the background.
-
Quenching Assessment: In a simple system, mix your compound with the fluorescent dye used in your assay and measure the fluorescence. A decrease in signal compared to the dye alone indicates quenching.
-
Use Red-Shifted Dyes: Compounds are more likely to interfere with blue-shifted fluorophores. If possible, switch to an assay with a red-shifted dye, as fewer compounds absorb and emit light at longer wavelengths.[5]
-
Incorporate a Pre-Read Step: For plate-based assays, perform a fluorescence read after adding the compound but before adding the detection reagents. This baseline reading can often be subtracted to correct for compound autofluorescence.[5]
Section 3: Proactive Strategies for Improving Photostability
Beyond troubleshooting, several proactive measures can be taken to mitigate photodegradation from the outset.
Environmental Controls
The simplest and most effective strategy is to limit light exposure.
-
Work in Low Light: Perform experiments under subdued lighting conditions whenever possible.
-
Use Amber or Opaque Containers: Store stock solutions and prepare reagents in amber-colored or opaque tubes and bottles.[6]
-
Cover Assay Plates: Use opaque lids or cover plates with aluminum foil during incubations and when plates are being transported or stored.
Formulation and Buffer Additives
The composition of your assay buffer can significantly impact compound stability.
-
Antioxidants and Radical Scavengers: Photodegradation can be mediated by reactive oxygen species. The inclusion of antioxidants may offer protection. Some 1,2,4-triazole derivatives themselves have been shown to possess antioxidant properties.[7]
-
Caution: Always validate that any additive does not interfere with your assay's biological system.
-
-
Buffer Selection: Certain buffers can act as radical scavengers. For example, HEPES and MES buffers have been shown to improve the photostability of some fluorescent probes by quenching photoinduced radicals.[8]
| Additive | Potential Mechanism | Considerations for Use |
| Ascorbic Acid (Vitamin C) | Antioxidant, radical scavenger | Can be unstable itself, may interfere with redox-sensitive assays. |
| Trolox (a Vitamin E analog) | Antioxidant, singlet oxygen quencher | Generally well-tolerated in cell-based assays at low concentrations. |
| HEPES/MES Buffer | Radical scavenging by piperazine or morpholine structures[8] | Check for compatibility with your specific biological target and assay. |
Chemical Modification
For medicinal chemists, if a lead compound is found to be photolabile, structural modifications can be considered to improve its stability. This is a complex undertaking that must be balanced with maintaining the desired biological activity.
Section 4: Experimental Protocols
Here are detailed protocols for assessing and managing the photostability of your triazole compounds.
Protocol 1: Microplate-Based Photostability Assessment
This protocol provides a straightforward method to quickly assess the photostability of a compound in a typical assay format.
Materials:
-
Triazole compound of interest
-
Assay buffer
-
Clear-bottom, 96-well microplate (UV-transparent if possible)
-
Opaque or black 96-well microplate for dark control
-
Aluminum foil
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Prepare Compound Solution: Prepare a solution of your triazole compound in the final assay buffer at the highest concentration used in your experiments.
-
Plate Setup:
-
"Light" Plate (Clear Plate): Add the compound solution to several wells. Also include wells with buffer only as a blank.
-
"Dark" Plate (Opaque Plate or Foil-Wrapped Clear Plate): Add the same compound solution and buffer blanks to this plate. Ensure it is completely shielded from light.
-
-
Exposure: Place both plates side-by-side on a lab bench under typical ambient lighting conditions.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 8 hours), take aliquots from both the "light" and "dark" plates. The T=0 sample should be taken immediately after preparation.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV or LC-MS method.
-
Data Interpretation: Plot the percentage of the remaining parent compound versus time for both the "light" and "dark" conditions. A significantly faster decline in the "light" samples confirms photodegradation.
Diagram: Photostability Assessment Workflow
Caption: Workflow for assessing compound photostability.
Section 5: Distinguishing Photodegradation from Other Assay Interferences
It is crucial to differentiate true photodegradation from other common assay artifacts.[5]
Diagram: Decision Tree for Assay Interference
Caption: Troubleshooting assay interference issues.
By following the guidance in this document, researchers can more confidently work with triazole-based compounds, ensuring that their experimental results are both accurate and reproducible. Proactive management of photostability is a critical component of rigorous scientific investigation.
References
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Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PubMed Central. Available at: [Link]
-
High-Throughput Screening for Ultrafast Photochemical Reaction Discovery. ResearchGate. Available at: [Link]
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Photophysics and photochemistry of 1,2,3-triazole-based complexes. ResearchGate. Available at: [Link]
-
Immunoassay Troubleshooting. Biocompare. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available at: [Link]
-
Fluorescence emission behavior of compounds with different triazole-substitutions (a). ResearchGate. Available at: [Link]
-
Effect of Polysorbate 80 Quality on Photostability of a Monoclonal Antibody. ResearchGate. Available at: [Link]
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Photoluminescence Quenchers in Drug Discovery. UTUPub. Available at: [Link]
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Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]
-
Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. RSC Publishing. Available at: [Link]
-
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PubMed Central. Available at: [Link]
-
Protocol for Photostability Studies of Pharmaceutical products. ResearchGate. Available at: [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
Effect of Different Buffer Components on IgG4 Stability. Preprints.org. Available at: [Link]
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Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis. MDPI. Available at: [Link]
-
Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. NIH. Available at: [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]
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Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. RSC Publishing. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
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Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates. PubMed Central. Available at: [Link]
-
Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties. PMC. Available at: [Link]
-
Photostability. IAGIM. Available at: [Link]
-
Improving the Photostability of Semiconducting Polymer Dots Using Buffers. PubMed. Available at: [Link]
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A Review: Triazole and their derivatives. IRJET. Available at: [Link]
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. Available at: [Link]
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Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Available at: [Link]
-
Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. PubMed. Available at: [Link]
-
Design of Sustainable Copper-Based Hybrid Catalyst Using Aqueous Extract of Curcuma longa L. for One-Pot Synthesis of 1,2,3-Triazole. MDPI. Available at: [Link]
-
Dependence of the fluorescence intensity of triazoles 5b/5f and 5f/5g... ResearchGate. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]
-
Quality Control: Photostability of Compounded Preparations. PubMed. Available at: [Link]
-
Fluorogenic Triazoles and Applications of their Photophysical Properties. ResearchGate. Available at: [Link]
-
Triazol: a privileged scaffold for proteolysis targeting chimeras. PubMed. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of Triazole Inhibitors in Cellular Models
Introduction
Triazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of targeted inhibitors.[1][2][3] While prized for their therapeutic potential, a common challenge in their development is managing off-target effects, which can lead to toxicity, misinterpretation of experimental results, and clinical trial failures.[4] This guide serves as a technical resource for researchers and drug development professionals to understand, identify, and mitigate the off-target effects of triazole inhibitors in cellular models. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshoot common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities associated with triazole inhibitors?
A1: The off-target activities of triazole inhibitors are diverse and depend on the specific chemical scaffold. However, several common liabilities are frequently observed:
-
Cytochrome P450 (CYP) Enzyme Inhibition: The nitrogen atoms within the triazole ring can chelate the heme iron in CYP enzymes, leading to their inhibition. This is a well-documented interaction that can significantly alter the metabolism of other compounds and lead to drug-drug interactions.
-
Kinase Inhibition: Many triazole-based molecules are designed as ATP-competitive kinase inhibitors.[2][5] Due to the conserved nature of the ATP-binding pocket across the kinome, these inhibitors can inadvertently bind to and inhibit structurally similar, unintended kinases.[5]
-
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The structural features of some triazole compounds can lead to their binding within the hERG channel pore.
-
Endocrine Disruption: Some azole compounds have been shown to interfere with steroidogenesis by inhibiting enzymes like aromatase (CYP19A1).[6]
It's crucial to proactively assess for these liabilities early in the development of a novel triazole inhibitor.
Q2: How do I select the optimal concentration range for my triazole inhibitor to minimize off-target effects in cell-based assays?
A2: Selecting the appropriate concentration range is a critical first step in minimizing off-target effects. The goal is to use the lowest concentration that elicits the desired on-target effect while staying below the threshold for significant off-target activity.
Best Practices for Concentration Selection:
-
Initial Dose-Response Curve: Perform an initial dose-response experiment to determine the inhibitor's potency (e.g., IC50 or EC50) against its intended target in your specific cell model.[7]
-
Titrate Down from the IC50/EC50: As a starting point for your experiments, use concentrations at and below the IC50/EC50 value. It is generally recommended to work within a range of 0.1x to 10x the IC50/EC50.
-
Consider Cellular Permeability and Stability: The optimal concentration in a biochemical assay may not directly translate to a cellular context. Factors like cell membrane permeability and intracellular compound metabolism can influence the effective intracellular concentration.
-
Account for Serum Protein Binding: If your cell culture media contains serum, be aware that your inhibitor may bind to serum proteins like albumin, reducing its free concentration and availability to cells.[8][9][10][11] This may necessitate using higher concentrations in serum-containing media compared to serum-free conditions.
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 0.1x to 10x the target IC50/EC50 | To bracket the effective concentration and identify a minimal effective dose. |
| Maximum Solvent Concentration | < 0.5% (preferably < 0.2% for DMSO) | High solvent concentrations can induce cellular stress and non-specific effects.[12] |
| Serum-Containing vs. Serum-Free Media | May require higher concentrations in the presence of serum. | Sequestration of the inhibitor by serum proteins reduces its bioavailability.[8][9][10][11] |
Q3: What are the essential control experiments to include when investigating a novel triazole inhibitor?
A3: A robust set of controls is non-negotiable for validating that the observed cellular phenotype is a direct result of on-target inhibition.
Essential Controls:
-
Vehicle Control: This is the most fundamental control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the inhibitor at the same final concentration. This accounts for any effects of the solvent itself.[13]
-
Structurally Related Inactive Compound: If available, use a close structural analog of your inhibitor that is known to be inactive against the target. This helps to rule out effects caused by the chemical scaffold itself, independent of target inhibition.
-
Genetic Controls (Knockout/Knockdown): The gold standard for target validation is to use genetic approaches like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the target protein.[14] If the inhibitor fails to produce the same phenotype in cells lacking the target, it provides strong evidence for on-target activity.
-
Rescue Experiments: In some cases, you can "rescue" the inhibitor-induced phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target protein.
Section 2: Troubleshooting Guide
Problem 1: My cell viability assay shows unexpected toxicity at concentrations where I expect on-target activity.
This is a common issue that can arise from several sources, including off-target effects or experimental artifacts.
Troubleshooting Steps:
-
Re-evaluate the Dose-Response Curve:
-
Action: Perform a more granular dose-response curve with additional time points.[7]
-
Rationale: Toxicity may be time-dependent. An early time point might show on-target effects, while later time points reveal off-target toxicity.
-
-
Assess Cell Culture Conditions:
-
Perform a Wash-Out Experiment:
-
Action: Treat cells with the inhibitor for a defined period, then wash it out and replace with fresh media. Monitor cell viability over time.
-
Rationale: If the toxicity is reversible, it may suggest a transient off-target effect. Irreversible toxicity could indicate covalent modification of an off-target or initiation of an apoptotic cascade.
-
-
Employ Orthogonal Assays:
-
Action: Use a different type of viability assay that measures a distinct cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).
-
Rationale: Some inhibitors can interfere with the chemistry of specific viability assays. For example, a compound that affects cellular metabolism could give a false positive in an MTT assay.
-
Problem 2: I'm seeing a phenotypic effect, but my downstream target engagement markers (e.g., phosphorylation status) are unchanged.
This scenario strongly suggests that the observed phenotype is due to an off-target effect.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells:
-
Action: Utilize a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its intended target in the cellular environment.[15][16][17][18][19]
-
Rationale: CETSA provides direct evidence of target binding in intact cells, which is a prerequisite for target-specific activity.[16][17][18]
-
-
Broadly Profile for Off-Target Binding:
-
Action: Employ unbiased techniques to identify unintended binding partners.
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify off-target kinase interactions.[20]
-
Quantitative Proteomics: Use methods like Thermal Proteome Profiling (TPP) or affinity-based protein profiling to identify off-target proteins on a proteome-wide scale.[21][22][23][24][25]
-
-
Rationale: These approaches can reveal unexpected off-targets that may be responsible for the observed phenotype.[24][25]
-
Problem 3: My Western blot for a downstream signaling protein shows high background, making it difficult to interpret the inhibitor's effect.
High background on a Western blot can obscure real changes in protein levels or phosphorylation.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Titrate Your Antibodies:
-
Action: Perform a titration of both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
-
Rationale: Using too high a concentration of antibody is a common cause of non-specific binding and high background.[27]
-
-
Ensure Adequate Washing:
-
Action: Increase the number and/or duration of your wash steps after antibody incubations.
-
Rationale: Inadequate washing can leave behind unbound antibodies, contributing to background signal.[26]
-
-
Check the Membrane:
| Issue | Possible Cause | Recommended Solution |
| Uniform High Background | Insufficient blocking | Increase blocking agent concentration or duration.[26] |
| Antibody concentration too high | Titrate primary and secondary antibodies.[27] | |
| Inadequate washing | Increase number and duration of wash steps.[26] | |
| Speckled Background | Aggregated blocking agent | Filter the blocking buffer.[28] |
| Contaminated buffers | Prepare fresh buffers. |
Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow for assessing target engagement in intact cells.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Your triazole inhibitor and vehicle (e.g., DMSO)
-
PBS (Phosphate Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator, Dounce homogenizer)
-
PCR instrument or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat one set of cells with your triazole inhibitor at the desired concentration and another set with vehicle for 1-2 hours.
-
Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors. Lyse the cells and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Heating: Aliquot the supernatant into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Data Interpretation: A stabilizing inhibitor will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This is visualized as a rightward shift in the melting curve.
Protocol 2: Wash-Out Experiment for Reversibility
Procedure:
-
Initial Treatment: Plate cells and treat with your triazole inhibitor at 1x, 5x, and 10x the IC50. Include a vehicle control.
-
Wash-Out: After a defined treatment period (e.g., 4, 8, or 24 hours), aspirate the media from a subset of the wells. Wash the cells gently three times with pre-warmed, serum-free media.
-
Recovery: Add fresh, complete media (without the inhibitor) to the washed wells.
-
Endpoint Analysis: At various time points post-wash-out (e.g., 8, 24, 48 hours), perform your endpoint assay (e.g., cell viability, target phosphorylation).
-
Data Interpretation: Compare the results from the wash-out wells to wells that received continuous inhibitor treatment. If the phenotypic effect diminishes or disappears in the wash-out wells, it suggests the inhibitor's effects are reversible.
This guide provides a foundational framework for addressing the off-target effects of triazole inhibitors. By employing rigorous experimental design, including comprehensive controls and orthogonal validation methods, researchers can generate more reliable and translatable data, ultimately accelerating the drug development process.
References
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Frontiers. (2022-01-06). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers. [Link]
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PMC. (n.d.). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. PubMed Central. [Link]
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Patsnap Synapse. (2025-05-21). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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ResearchGate. (2025-11-14). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. ResearchGate. [Link]
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PubMed Central. (2025-10-27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. PubMed Central. [Link]
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a4cell. (2023-01-23). Truly Effective Cell Assay Design. a4cell. [Link]
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BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
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NCBI. (2016-07-01). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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PMC. (n.d.). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. NIH. [Link]
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PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Bio-Rad. (n.d.). Western Blot Doctor™ — Blot Background Problems. Bio-Rad. [Link]
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Evotec. (2024-04-16). Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. Evotec. [Link]
-
FDA. (2017-10-24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
PMC. (2023-06-09). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]
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Promega Connections. (2011-12-05). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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Oxford Academic. (2022-04-08). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. Oxford Academic. [Link]
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MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Sino Biological. [Link]
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ResearchGate. (2025-08-06). Which concentration of the inhibitor should be used to predict in vivo drug interactions from in vitro data?. ResearchGate. [Link]
-
ResearchGate. (2025-08-06). (PDF) Characterization Of Drug Interactions With Serum Proteins by Using High-Performance Affinity Chromatography. ResearchGate. [Link]
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ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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ACS Publications. (2023-07-13). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
BenchSci. (2025-08-27). A Scientist's Guide to Conquering High Background in Western Blotting. BenchSci. [Link]
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Biocompare. (2021-02-03). 3D Cell Based Assays: Tips for Success. Biocompare. [Link]
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News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
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PubMed Central. (n.d.). Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central. [Link]
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PubMed. (2012-07-20). Clinical impact of serum proteins on drug delivery. PubMed. [Link]
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PMC. (n.d.). Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications. PMC. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
-
ACS Omega. (2018-11-28). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. [Link]
-
Contract Pharma. (2023-07-14). A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. [Link]
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Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Pelago Bioscience. (2021-06-29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]
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KCAS Bio. (2025-07-28). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]
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St John's Laboratory. (2020-11-12). Troubleshooting issues with Western Blot background. St John's Laboratory. [Link]
-
PMC. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. NIH. [Link]
-
YouTube. (2021-10-12). How to measure and minimize off-target effects.... YouTube. [Link]
-
bioRxiv. (2022-01-27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Annual Reviews. (2015-11-09). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Enhancing the cell permeability of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Technical Support Center: Strategies for Enhancing Cell Permeability
Guide ID: TSC-P03A Topic: Enhancing the Cell Permeability of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid Senior Application Scientist: Dr. Gemini
Welcome to the technical support center. This guide provides in-depth troubleshooting, experimental protocols, and strategic advice for researchers encountering challenges with the cell permeability of this compound and structurally similar compounds. Our goal is to equip you with the foundational knowledge and practical steps to overcome this common hurdle in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Permeability Challenge
Q1: My compound, this compound, shows high potency in biochemical assays but poor activity in cell-based assays. Why is this happening?
A1: This is a classic and frequent challenge in drug discovery, often pointing directly to poor cell permeability. The chemical structure of your compound contains two key features that likely limit its ability to cross the lipophilic cell membrane:
-
The Carboxylic Acid Group (-COOH): This is the primary obstacle. At physiological pH (around 7.4), this acidic group will be predominantly deprotonated to its anionic carboxylate form (-COO⁻). This negative charge makes the molecule highly polar and hydrophilic, preventing it from passively diffusing across the nonpolar lipid bilayer of the cell membrane.[1][2][3]
-
The Triazole Ring (C₂H₃N₃): The triazole moiety is a polar heterocyclic ring containing nitrogen atoms that can act as hydrogen bond acceptors.[4] While essential for target binding, this feature increases the molecule's overall polarity, further reducing its affinity for the lipid membrane.[5]
In essence, your molecule is likely trapped outside the cell, unable to reach its intracellular target, which explains the discrepancy between your cell-free and cell-based assay results.
Section 2: Strategic Solutions - The Prodrug Approach
Q2: What is the most effective strategy to overcome the permeability issue caused by the carboxylic acid group?
A2: The most robust and widely adopted strategy is the prodrug approach .[][7] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. For carboxylic acids, the goal is to temporarily "mask" the charged group with a lipophilic, nonpolar moiety.
The most common and effective implementation of this is the ester prodrug strategy .[8][9]
-
Mechanism: You chemically convert the carboxylic acid into an ester. This new molecule is neutral, more lipophilic, and can readily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid exactly where it needs to be.[8][10]
Q3: What type of ester should I synthesize? Are some better than others?
A3: The choice of ester is critical and depends on a balance between chemical stability and the rate of enzymatic cleavage. A prodrug that is too stable won't release the active drug, while one that hydrolyzes too quickly in the bloodstream (before reaching the cell) will defeat the purpose.
Here is a comparison of common strategies:
| Prodrug Strategy | Description & Rationale | Key Considerations |
| Simple Alkyl Esters | Esterification with simple alcohols (e.g., ethanol, isopropanol). Creates an ethyl or isopropyl ester. This is the most straightforward approach. | Pros: Easy to synthesize, significantly increases lipophilicity.[9] Cons: Can sometimes be too stable, leading to slow or incomplete cleavage by intracellular esterases.[] |
| Acyloxymethyl Esters | Uses an acetoxymethyl (AM) group. This type of ester is well-known to be rapidly cleaved by intracellular esterases.[8] | Pros: Rapid intracellular hydrolysis. Widely used for cell-loading dyes and drugs. Cons: More complex synthesis. Can be less stable in aqueous buffer or plasma. |
| Amino Acid Esters | The drug is ester-linked to an amino acid. This can sometimes leverage amino acid transporters for active uptake. | Pros: Can potentially hijack transporters. The released promoiety (the amino acid) is non-toxic. Cons: Synthetic complexity. Uptake mechanism can be cell-type specific. |
For initial studies, synthesizing a simple ethyl ester is a highly recommended starting point due to its synthetic accessibility and proven efficacy in increasing passive diffusion.[9]
Section 3: Experimental Validation & Troubleshooting
Q4: How can I quickly test if my new ester prodrug has improved permeability?
A4: The ideal first step is to use the Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a high-throughput, cell-free assay that specifically measures passive diffusion.[11][12] It models the cell membrane as a lipid layer on a filter support, separating a donor well (with your compound) from an acceptor well.
-
Why PAMPA first? It's fast, cost-effective, and directly answers the question: "Did masking the carboxylic acid make my molecule more capable of passive diffusion?" It isolates the variable of passive transport without the complexities of cellular machinery like active transporters or metabolism.[11]
Q5: Can you provide a protocol and troubleshooting guide for a PAMPA experiment?
A5: Certainly. Below is a validated protocol for a standard PAMPA experiment, followed by a troubleshooting guide.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the effective permeability coefficient (Pₑ) of the parent compound and its ester prodrug(s).
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP, Cat. MAIPNTR10)
-
96-well acceptor plate (matching the filter plate)
-
Lipid solution (e.g., 1-2% w/v lecithin in dodecane)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (parent acid, ester prodrug) dissolved in a suitable stock solvent (e.g., DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Furosemide, respectively)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If compound solubility is a concern, 1-5% DMSO can be included in the buffer.
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid-dodecane solution onto the membrane of each well in the filter plate. Allow the solvent to fully impregnate the membrane (typically 5-10 minutes). Do not allow it to evaporate completely.
-
Prepare Donor Solutions: Prepare the donor solutions by diluting the stock solutions of your test and control compounds into PBS (pH 7.4) to a final concentration of ~10-100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid compromising the lipid membrane.
-
Start the Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the lipid-coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate (donor) on top of the acceptor plate, ensuring the wells are aligned. This "sandwich" is the assay setup.
-
Incubation: Cover the plate sandwich to minimize evaporation and incubate at room temperature for 4-16 hours on a plate shaker (gentle agitation, ~50-100 rpm).[14]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).
Data Analysis: The effective permeability coefficient (Pₑ, in cm/s) is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time. Simplified equations are available in most literature.[11]
Interpreting the Results:
-
Low Permeability: Pₑ < 1.0 x 10⁻⁶ cm/s
-
High Permeability: Pₑ > 1.5 x 10⁻⁶ cm/s[11]
You should observe a significant increase in the Pₑ value for your ester prodrug compared to the parent carboxylic acid.
PAMPA Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inconsistent lipid coating. 2. Membrane damage during pipetting. 3. Evaporation from outer wells ("edge effects"). | 1. Ensure the same volume of lipid solution is added to each well. 2. Pipette gently onto the side of the well, not directly onto the membrane. 3. Fill outer wells with buffer only; do not use them for test compounds. Ensure proper sealing/covering during incubation. |
| Low mass balance / recovery (<70%) | 1. Compound has poor aqueous solubility and precipitated. 2. Compound is binding to the plastic of the assay plates. 3. Compound is unstable in the assay buffer. | 1. Reduce the starting concentration or add a small amount of co-solvent (e.g., increase DMSO to 2-5%) to the buffer.[15] 2. Add a low concentration of BSA (0.1-1%) to the acceptor buffer. 3. Check compound stability in PBS over the incubation time in a separate experiment. |
| High permeability control shows low permeability | 1. Lipid membrane is too thick or viscous. 2. Incubation time is too short. 3. Analytical method is not sensitive enough. | 1. Re-evaluate the lipid solution concentration and solvent. 2. Increase the incubation time (e.g., from 4h to 12h). 3. Validate the lower limit of quantification (LLOQ) of your analytical method. |
| Low permeability control shows high permeability | 1. Lipid membrane integrity is compromised (leaky). 2. Insufficient lipid solution was applied. | 1. Ensure the membrane is fully and evenly coated. Allow sufficient time for impregnation but not for complete drying before adding the donor solution. 2. Verify the volume of lipid solution applied. |
Q6: My prodrug showed high permeability in PAMPA, but it's still not very active in my cell-based assay. What's next?
A6: This is an excellent and important question. A successful PAMPA result confirms that you've solved the passive diffusion problem. The new bottleneck must be a biological one. Here are the most likely causes:
-
Inefficient Enzymatic Cleavage: The esterases present in your specific cell line may not be efficient at hydrolyzing the specific ester you created.[8] The prodrug gets into the cell but is not converted back to the active acid.
-
Solution: Synthesize a different ester (e.g., an AM ester if you started with an ethyl ester) that might be a better substrate for the intracellular esterases.[8]
-
-
Active Efflux: The prodrug may be a substrate for efflux transporters (like P-glycoprotein) on the cell surface.[16] It gets into the cell but is immediately pumped back out before it can be cleaved.
-
Solution: This requires a more complex cell-based assay like the Caco-2 permeability assay . This assay uses a monolayer of human intestinal cells and can be run bidirectionally (top-to-bottom and bottom-to-top) to calculate an "efflux ratio." An efflux ratio greater than 2 strongly suggests the compound is being actively pumped out.[16][17] If efflux is confirmed, a different prodrug moiety may be required.
-
-
Prodrug Instability: The prodrug might be chemically unstable and degrading in the cell culture media before it even reaches the cells.
-
Solution: Test the stability of the prodrug in your cell culture media over the time course of your experiment and analyze for degradation products by LC-MS.
-
By systematically working through these possibilities, you can pinpoint the exact reason for the discrepancy and rationally design the next generation of your compound.
References
-
Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 203–210. [Link]
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Yamazaki, T., et al. (2018). Esterase activity profiling and the esterase prodrug strategy proposed by Yamazaki et al. utilize the same mechanism for activation. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of Novel 1,2,4-Triazole Derivatives as Anticancer Agents
For drug development professionals, researchers, and scientists, this guide provides an in-depth technical comparison of the in vivo anticancer activity of novel 1,2,4-triazole derivatives against established standard-of-care therapies. We will delve into the experimental validation of these promising compounds, focusing on their efficacy in preclinical cancer models and providing the necessary protocols to replicate and build upon these findings.
Introduction: The Therapeutic Potential of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In oncology, this heterocyclic motif has garnered significant attention for its ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[1] The inherent chemical stability and diverse functionalization possibilities of the 1,2,4-triazole ring allow for the rational design of potent and selective anticancer agents.[2] This guide will focus on the in vivo validation of a new generation of these compounds, comparing their performance with established treatments and elucidating the scientific rationale behind their development.
Mechanisms of Action: Targeting Cancer's Core Processes
Novel 1,2,4-triazole derivatives have been engineered to disrupt key oncogenic pathways. Understanding these mechanisms is fundamental to appreciating their therapeutic potential and designing robust in vivo validation studies.
Dual EGFR and PARP-1 Inhibition
One of the most promising strategies in modern oncology is the simultaneous inhibition of multiple cancer-driving pathways. Certain indolyl-1,2,4-triazole hybrids have been designed to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1). EGFR is a well-validated target in non-small cell lung cancer (NSCLC), while PARP-1 is critical for DNA damage repair, a pathway often exploited by cancer cells. The synergistic effect of inhibiting both pathways can lead to enhanced cancer cell death and overcome resistance mechanisms.
Caption: Dual inhibition of EGFR and PARP-1 by indolyl-1,2,4-triazole hybrids.
p53-Mediated Apoptosis
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Many cancers exhibit mutations in or dysregulation of the p53 pathway, allowing for uncontrolled cell growth. A novel class of thiazolo[3,2-b][2][3][4]-triazoles has been shown to induce cancer cell death by activating p53. These compounds can restore the apoptotic potential of cancer cells, offering a therapeutic strategy for a broad range of tumors.
Caption: p53 activation by thiazolo[3,2-b][2][3][4]-triazoles leading to apoptosis.
Comparative In Vivo Efficacy: 1,2,4-Triazoles vs. Standard of Care
The true measure of a novel anticancer agent lies in its performance in preclinical in vivo models. Here, we present a comparative analysis of promising 1,2,4-triazole derivatives against established therapies in solid tumor xenograft models.
Indolyl-1,2,4-Triazole Hybrid 13b in a Solid Tumor Model
In a solid Ehrlich carcinoma (SEC) model, the indolyl-1,2,4-triazole hybrid 13b demonstrated remarkable antitumor activity. When compared head-to-head with Erlotinib , a standard-of-care EGFR inhibitor, compound 13b exhibited comparable efficacy in inhibiting tumor proliferation.[5][6] This finding is particularly significant given that Erlotinib is a clinically approved drug for NSCLC.[7]
| Compound | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Indolyl-1,2,4-triazole 13b | Not Specified | SEC | 66.7% | [5][6] |
| Erlotinib | Not Specified | SEC | 65.7% | [5][6] |
Thiazolo[3,2-b][2][3][4]-triazole 3b: A Potent Doxorubicin Comparator
While in vivo data for the thiazolo[3,2-b][2][3][4]-triazole 3b is still emerging, its in vitro potency is highly indicative of its potential. In studies against the MCF-7 breast cancer cell line, compound 3b exhibited a mean GI50 of 1.37 µM, which is comparable to the standard chemotherapeutic agent Doxorubicin (GI50 1.13 µM).[8][9] This suggests that 3b may offer a similar level of efficacy with a potentially different and more targeted mechanism of action.
| Compound | Mean GI50 (µM) | Cancer Cell Line | Reference |
| Thiazolo[3,2-b][2][3][4]-triazole 3b | 1.37 | MCF-7 | [8][9] |
| Doxorubicin | 1.13 | MCF-7 | [8][9] |
A Note on 1,2,3-Triazole Derivatives as a Promising Benchmark
While this guide focuses on 1,2,4-triazoles, it is noteworthy that the closely related 1,2,3-triazole scaffold has also yielded highly potent anticancer agents. For instance, a 1,2,3-triazole derivative, compound 12a , demonstrated an impressive 85.4% tumor growth inhibition in an A549 lung cancer xenograft model.[10] This high level of in vivo activity serves as a benchmark for the therapeutic potential that can be achieved with triazole-based compounds.
In Vivo Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of in vivo anticancer studies, adherence to well-established protocols is paramount. Below are detailed methodologies for key in vivo experiments.
Solid Tumor Xenograft Model in Mice
This protocol outlines the establishment of a subcutaneous solid tumor xenograft model, a widely used method for evaluating the efficacy of novel anticancer agents.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Matrigel®
-
Sterile PBS
-
1 mL syringes with 23G needles
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to ~80% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.[11]
-
Tumor Implantation: Anesthetize the mouse using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of the mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the novel 1,2,4-triazole derivative and the standard-of-care drug according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle used to dissolve the compounds.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 . Secondary endpoints may include survival analysis and assessment of tumor metastasis.
In Vivo Toxicity Assessment
Evaluating the safety profile of a novel compound is as crucial as determining its efficacy. This protocol provides a framework for assessing in vivo toxicity.
Procedure:
-
Acute Toxicity Study: To determine the maximum tolerated dose (MTD), administer escalating single doses of the 1,2,4-triazole derivative to different groups of mice. Observe the animals for signs of toxicity and mortality over a 14-day period. The MTD is the highest dose that does not cause significant toxicity or death.[3]
-
Sub-chronic Toxicity Study: Administer the compound at doses below the MTD for a longer duration (e.g., 28 days).
-
Monitoring: Throughout the study, monitor the following parameters:
-
Body Weight: Record the body weight of each mouse daily or every other day. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the animals for any changes in behavior, appearance, or activity levels.
-
Hematology: At the end of the study, collect blood samples for a complete blood count (CBC) to assess effects on red and white blood cells and platelets.
-
Clinical Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: Harvest major organs (liver, kidneys, heart, lungs, spleen) and fix them in formalin for histopathological examination to identify any tissue damage.
-
Data Visualization and Interpretation
The following diagram illustrates the typical workflow for in vivo validation of a novel anticancer agent, from initial compound synthesis to preclinical efficacy and toxicity assessment.
Caption: Workflow for the in vivo validation of novel 1,2,4-triazole anticancer agents.
Conclusion and Future Directions
The novel 1,2,4-triazole derivatives discussed in this guide represent a promising new frontier in cancer therapy. Their targeted mechanisms of action and encouraging in vivo efficacy, in some cases comparable to established drugs, underscore their clinical potential. The provided protocols offer a robust framework for researchers to further validate these findings and explore the full therapeutic window of this exciting class of compounds. Future research should focus on comprehensive preclinical development, including pharmacokinetic and pharmacodynamic studies, to pave the way for their eventual translation into the clinic.
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A Comparative Guide to the Herbicidal Spectrums of Glyphosate and Triazole Herbicides
This guide provides an in-depth comparative analysis of glyphosate and two distinct classes of triazole-containing herbicides. Designed for researchers, scientists, and professionals in weed science and agrochemical development, this document moves beyond surface-level comparisons to explore the fundamental mechanisms, application spectra, environmental fate, and resistance profiles that define these critical weed management tools. Our objective is to furnish a scientifically rigorous resource, grounded in experimental data and established research, to inform both field application and future herbicide development.
Introduction: Defining the Herbicides
Glyphosate, an organophosphorus compound, stands as one of the most widely used broad-spectrum systemic herbicides globally since its commercial introduction in 1974.[1] Its non-selective nature makes it highly effective against a wide array of annual and perennial grasses, sedges, and broadleaf weeds.[2][3] Its utility expanded dramatically with the development of glyphosate-resistant crops, enabling post-emergence weed control without damaging the crop.
The term "triazole herbicide" does not refer to a single class with a unified mechanism of action. Rather, it describes herbicides containing a triazole chemical moiety. For this guide, we will focus on two prominent and mechanistically distinct groups of triazole herbicides to provide a meaningful comparison with glyphosate:
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Represented by herbicides like sulfentrazone and carfentrazone-ethyl , these are primarily selective herbicides targeting broadleaf weeds.
-
Carotenoid Biosynthesis Inhibitors: Represented by amitrole , a non-selective, translocated herbicide effective against a range of grasses and broadleaf weeds.[4]
This guide will dissect the functional differences stemming from their distinct molecular targets and biochemical disruptions.
Mechanisms of Action: Contrasting Biochemical Pathways
The efficacy and selectivity of an herbicide are direct consequences of its specific molecular target within the plant. Glyphosate and the selected triazole herbicides operate on entirely different and unrelated biochemical pathways.
Glyphosate: Inhibition of Aromatic Amino Acid Synthesis
Glyphosate's mode of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][4] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][4]
-
Causality: By blocking the EPSPS enzyme, glyphosate causes the accumulation of shikimate in plant tissues and starves the plant of essential amino acids required for protein synthesis and the production of other vital secondary compounds.[1] This systemic starvation leads to a cessation of growth, followed by chlorosis and plant death over several days to weeks.[4][5] The shikimate pathway is absent in animals, which is a primary basis for glyphosate's low direct toxicity to mammals.[1]
Triazole PPO Inhibitors (e.g., Sulfentrazone): Disruption of Cell Membranes
Herbicides like sulfentrazone and carfentrazone-ethyl function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6][7][8] This enzyme is critical in the chlorophyll and heme biosynthesis pathways.
-
Causality: PPO inhibition leads to a massive accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm.[8] In the presence of light and oxygen, this compound acts as a potent photosensitizer, generating highly reactive singlet oxygen radicals.[8] These radicals cause rapid lipid peroxidation, leading to the destruction of cell membranes and swift cellular leakage.[8] This results in rapid necrosis, desiccation, and death of susceptible plant tissues, often visible within hours of application.[8]
Amitrole: Inhibition of Carotenoid Biosynthesis
Amitrole is classified as a Group 31 (formerly Group Q) herbicide, and its primary mode of action is the inhibition of carotenoid biosynthesis.[2] While the exact enzyme target has been debated, evidence points to the inhibition of lycopene cyclase.[4] It also has secondary effects, including interference with nucleic acid precursor metabolism.[9]
-
Causality: Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting their synthesis, amitrole leaves chlorophyll exposed to the full energy of sunlight. This leads to photo-destruction of chlorophyll and the photosynthetic apparatus. The characteristic symptom is a distinct white bleaching of new growth, as tissues emerge without their protective pigments.[10] The plant is unable to perform photosynthesis and eventually dies.
Comparative Herbicidal Spectrum
The herbicidal spectrum defines the range of weed species an herbicide can effectively control. Glyphosate's non-selective nature contrasts sharply with the more targeted action of many triazole herbicides.
| Feature | Glyphosate | Triazole PPO Inhibitors (e.g., Sulfentrazone) | Amitrole |
| Selectivity | Non-selective | Selective (primarily broadleaf weeds) | Non-selective |
| Spectrum | Broad-spectrum: Controls most annual and perennial grasses, sedges, and broadleaf weeds.[3][8] | Primarily controls annual broadleaf weeds and yellow nutsedge.[6] Suppresses some grasses but often requires a tank-mix partner for full control.[6][8] | Broad-spectrum: Controls a wide range of perennial grasses and broadleaf weeds.[4] Often used for hard-to-kill broadleaf weeds.[10] |
| Application | Post-emergence (foliar absorbed)[1] | Primarily pre-emergence (soil-applied, root absorbed).[6][8] Some have post-emergence activity.[8] | Post-emergence (foliar absorbed)[4] |
| Action | Systemic, translocated throughout the plant.[1] | Primarily contact action (carfentrazone) or root-absorbed with apoplastic translocation (sulfentrazone).[7][11] | Systemic, translocated throughout the plant.[4][10] |
| Symptomology | Slow onset (1-3 weeks); gradual yellowing (chlorosis) and wilting.[4] | Rapid onset (hours to days); water-soaking, necrosis, and desiccation of tissues.[8] | Slower onset; distinctive white bleaching of new growth.[10] |
Physicochemical Properties and Environmental Fate
The environmental behavior of an herbicide dictates its persistence, mobility, and potential for off-target effects.
| Property | Glyphosate | Sulfentrazone | Amitrole |
| Soil Half-Life (DT₅₀) | 7 to 60 days; rapid degradation by soil microbes.[4] | Very persistent; can be up to 1.5 years (550 days) under certain aerobic conditions.[6] | Not persistent; rapid degradation with a half-life of <1 to 56 days.[9] |
| Mobility in Soil | Low mobility; binds tightly to soil particles.[9] Unlikely to leach into groundwater.[9] | High mobility; does not adsorb strongly to soil and has a high potential to leach, especially in sandy soils.[6][12] | Moderately mobile; highly water-soluble with some potential for leaching.[4] |
| Primary Dissipation Route | Microbial degradation.[9] | Microbial degradation is a primary route, but it is slow.[12] Subject to rapid photodegradation on the soil surface.[6] | Microbial degradation.[9][13] |
| Water Solubility | High | Moderate | Very High[4] |
Expert Insight: The contrasting environmental profiles are critical for use-case scenarios. Glyphosate's strong soil binding and rapid degradation minimize risks to subsequent crops.[9] Conversely, sulfentrazone's high persistence and mobility provide long-lasting residual weed control but pose a significant risk of carryover injury to rotational crops.[6][12] Amitrole's rapid degradation makes it suitable for pre-sowing knockdown applications where a short residual period is desired.[9][13]
Herbicide Resistance: A Growing Challenge
The repeated use of any herbicide creates selection pressure that can lead to the evolution of resistant weed populations.
-
Glyphosate Resistance: Now confirmed in 48 weed species, resistance mechanisms include target-site mutations in the EPSPS gene, amplification of the EPSPS gene, and altered herbicide translocation.[14]
-
PPO Inhibitor Resistance: While less common, resistance to PPO inhibitors has been confirmed in several weed species, typically due to mutations in the PPX2 gene.
-
Amitrole Resistance: Resistance to amitrole (Group 31/Q) is considered rare.[2] However, as with any herbicide, prudent resistance management strategies are necessary.[2]
Trustworthiness through Resistance Management: To delay the onset of resistance, a diversified weed management program is essential. This includes rotating herbicides with different modes of action, using tank-mixes with overlapping weed spectrums, incorporating mechanical or cultural weed control methods, and always using the labeled application rate.[3]
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure scientific integrity, herbicide performance must be quantified through robust, repeatable experimental designs. The following protocols outline standard methodologies for comparing the efficacy of herbicides like glyphosate and triazoles.
Protocol: Greenhouse Dose-Response Bioassay
This experiment is designed to determine the herbicide dose required to reduce weed growth by 50% (GR₅₀), providing a quantitative measure of potency.
Methodology:
-
Plant Propagation: Grow target weed species (e.g., Amaranthus retroflexus, Setaria faberi) from seed in 10 cm pots filled with a standardized greenhouse potting mix.
-
Causality: Using a standard soil mix and pot size minimizes variability in nutrient and water availability, isolating the herbicide effect.
-
-
Growth Conditions: Maintain plants in a controlled environment (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 3-4 true leaves).
-
Causality: Uniform growth stage ensures that all plants have a similar metabolic rate and cuticle thickness, which affects herbicide uptake and translocation.
-
-
Herbicide Preparation: Prepare stock solutions of glyphosate, sulfentrazone, and amitrole. Perform a serial dilution to create a range of 6-8 doses for each herbicide, including a zero-dose control. Doses should bracket the expected GR₅₀ value.
-
Causality: A logarithmic dose range is crucial for accurately modeling the sigmoidal dose-response curve.
-
-
Application: Apply herbicides using a calibrated track sprayer designed for laboratory use. Ensure a consistent spray volume (e.g., 200 L/ha) and pressure.
-
Causality: A track sprayer provides a highly uniform application, which is impossible to achieve with manual spraying and is critical for dose accuracy.
-
-
Experimental Design: Arrange pots in a completely randomized design (CRD) with 4-6 replications per treatment.
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants. Analyze the data using non-linear regression with a three or four-parameter log-logistic model to calculate the GR₅₀ for each herbicide-weed combination.[15]
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A Head-to-Head Comparison of the Anti-Inflammatory Activity of Triazole and NSAID Compounds: A Guide for Researchers
In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the scientific community has increasingly turned its attention to novel heterocyclic compounds. Among these, triazole derivatives have emerged as a promising class of agents, often exhibiting potent anti-inflammatory properties that rival or even surpass those of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide provides a comprehensive, head-to-head comparison of the anti-inflammatory activity of triazole compounds and NSAIDs, grounded in experimental data to inform drug discovery and development efforts.
The Landscape of Anti-Inflammatory Drug Discovery: Beyond NSAIDs
For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2][3] The two key isoforms, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed and involved in physiological functions such as maintaining the integrity of the stomach lining, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory action.[2][4] However, the non-selective inhibition of both COX isoforms by traditional NSAIDs is associated with well-documented gastrointestinal side effects.[2][5] This has driven the development of COX-2 selective inhibitors (coxibs), though concerns about cardiovascular risks have emerged with some agents in this class.[6][7][8]
This therapeutic gap has paved the way for the exploration of new chemical scaffolds, with triazoles—five-membered heterocyclic rings containing three nitrogen atoms—demonstrating significant potential.[9][10][11] Compounds containing the 1,2,4-triazole or 1,2,3-triazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.[5][9][10][11]
Mechanism of Action: A Tale of Two Compound Classes
NSAIDs: The Established Paradigm of COX Inhibition
The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to block the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]
Caption: The Arachidonic Acid Cascade and Sites of Inhibition.
Triazole Compounds: A Multi-Pronged Attack on Inflammation
While many triazole derivatives also exert their anti-inflammatory effects through COX inhibition, their mechanisms of action can be more diverse.[9][11][12] Research has shown that various triazole compounds can:
-
Inhibit COX-1 and COX-2 enzymes: Similar to NSAIDs, many triazoles directly inhibit COX enzymes.[9][11][12][13]
-
Inhibit Lipoxygenase (LOX): Some triazoles also inhibit the LOX pathway, another important route in the metabolism of arachidonic acid that leads to the production of pro-inflammatory leukotrienes.[9][11]
-
Modulate Pro-inflammatory Cytokines: Certain triazole derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines like Interleukin-4 (IL-4).[11][13]
-
Inhibit other inflammatory targets: Some studies suggest that triazoles may interact with other enzymes involved in the inflammatory cascade, such as phosphodiesterase 4 and various protein kinases.[12]
This multi-target approach may contribute to their potent anti-inflammatory effects and potentially a more favorable side-effect profile.
Head-to-Head Performance: Experimental Evidence
The true measure of a novel compound class lies in its performance against established standards. Numerous studies have directly compared the anti-inflammatory activity of triazole derivatives with that of well-known NSAIDs.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The lower the IC50 value, the more potent the compound.
| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Triazole | Compound 20a-d (1,2,4-triazole/1,2,3-triazole hybrids) | 6.08–12.0 | 0.24–0.33 | [9] |
| NSAID | Celecoxib | 8.78 | 0.42 | [9] |
| Triazole | Kuwanon A | >100 | 14 | [14] |
| NSAID | Celecoxib | >100 | 2.2 | [14] |
As the data indicates, certain 1,2,4-triazole/1,2,3-triazole hybrids have demonstrated superior COX-2 selectivity and potency compared to celecoxib, a widely used COX-2 selective NSAID.[9]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely accepted method for evaluating the in vivo anti-inflammatory activity of novel compounds.[15][16]
| Compound Class | Specific Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference NSAID | % Inhibition by Reference | Reference |
| Triazole | Compound 42 (1,2,4-triazole derivative) | Not Specified | 91% | Ibuprofen | 82% | [9] |
| Triazole | Compound 43 (1,2,4-triazole derivative) | Not Specified | 81% | Ibuprofen | 82% | [9] |
| Triazole | Compound 5 (1,4-disubstituted 1H-1,2,3-triazole) | 100 | 77.4% | Not Specified | Not Specified | [13] |
| Triazole | Compound 4f (N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine) | Not Specified | 85.31% | Diclofenac Sodium | 83.6% | [5] |
These in vivo studies consistently show that certain triazole derivatives exhibit anti-inflammatory activity comparable to or even exceeding that of standard NSAIDs like ibuprofen and diclofenac.[5][9]
Gastrointestinal Safety Profile
A significant advantage of some triazole compounds is their improved gastrointestinal safety profile compared to traditional NSAIDs. Several studies have reported that newly synthesized triazole derivatives demonstrate significantly lower ulcerogenic properties than diclofenac, indomethacin, and naproxen.[5][9] This is often attributed to the replacement of the free carboxylic acid group found in many NSAIDs with the triazole ring, which acts as an isostere.[9]
Experimental Protocols: A Guide for Bench Scientists
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for key experiments used to evaluate and compare the anti-inflammatory activity of novel compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically or fluorometrically by monitoring the appearance of the oxidized product.[17]
Workflow Diagram:
Caption: Workflow for In Vitro COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (the substrate), and heme (a cofactor) in an appropriate assay buffer. Prepare a series of dilutions of the test compound and a reference NSAID.
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound dilutions, the reference NSAID, or a vehicle control. Allow for a pre-incubation period to permit the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a set incubation time, stop the reaction and add a detection reagent that measures the product of the peroxidase activity (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Measurement: Read the absorbance or fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory drugs.[15][16]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: House rodents (typically rats or mice) under standard laboratory conditions for a period of acclimatization.
-
Grouping: Divide the animals into groups: a control group that will receive a vehicle, a group for each dose of the test compound, and a group for a reference NSAID.
-
Compound Administration: Administer the test compound, reference NSAID, or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema (swelling) at each time point for each group relative to the initial paw volume. Determine the percentage of inhibition of edema for the treated groups compared to the control group.
Future Directions and Concluding Remarks
The body of evidence strongly suggests that triazole derivatives represent a viable and exciting avenue for the development of novel anti-inflammatory agents.[9][11][12] Their diverse mechanisms of action, potent efficacy, and potentially improved safety profiles make them attractive alternatives to traditional NSAIDs.[5][9]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anti-inflammatory activity and safety of triazole compounds.
-
Long-term Toxicity Studies: To ensure the safety of lead compounds for chronic use.
-
Elucidation of Novel Mechanisms: To fully understand the diverse ways in which triazoles modulate the inflammatory response.
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Gawel, K., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. [Link]
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Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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Aytmuratova, U. K., et al. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. [Link]
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Gawel, K., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]
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Kumar, G. P. S., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International. [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
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Tozkoparan, B., et al. (2007). Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. Arzneimittelforschung. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
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Gawel, K., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. National Institutes of Health. [Link]
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Warner, T. D., & Mitchell, J. A. (2002). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & other lipid mediators. [Link]
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Mukherjee, D., Nissen, S. E., & Topol, E. J. (2001). The double-edged sword of COX-2 selective NSAIDs. Canadian Medical Association Journal. [Link]
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Buniowska, A., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & medicinal chemistry letters. [Link]
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Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine. [Link]
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Al-Ostath, A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology. [Link]
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A Researcher's Guide to Validating the Inhibitory Mechanism of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid on Putative Target Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory mechanism of the novel compound, 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Given the prevalence of the triazole moiety in a wide array of pharmacologically active agents, this compound presents a compelling candidate for enzyme inhibition. The presence of a propanoic acid side chain further suggests a potential for interaction with enzymes that recognize carboxylate substrates. This document outlines a systematic, multi-faceted experimental approach to identify the molecular target(s) of this compound and to elucidate its mechanism of inhibition, comparing its performance against established inhibitors.
Introduction and Rationale: Deconstructing the Candidate Inhibitor
The structure of this compound combines two key pharmacophoric elements: the 1,2,4-triazole ring and a carboxylic acid group. The triazole ring is a well-documented scaffold in medicinal chemistry, known to engage with various enzyme active sites through hydrogen bonding and hydrophobic interactions.[1][2] Triazole derivatives have demonstrated inhibitory activity against a broad spectrum of enzymes, including but not limited to, carbonic anhydrases, acetylcholinesterase, and fatty acid amide hydrolase (FAAH).[3][4][5] The propanoic acid moiety introduces a negatively charged group at physiological pH, potentially mimicking the substrate of certain enzymes or interacting with positively charged residues in a binding pocket.
Based on these structural features, we hypothesize that this compound may act as an inhibitor for enzymes such as:
-
Carbonic Anhydrases (CAs): Several triazole-containing compounds are known potent inhibitors of CAs.[3][6]
-
Fatty Acid Amide Hydrolase (FAAH): Carbamate and triazole-based compounds have been identified as effective FAAH inhibitors.[5]
-
Other Hydrolases or Transferases: The carboxylic acid group could facilitate binding to enzymes that process acidic substrates.
This guide will use Carbonic Anhydrase IX (CA IX), a tumor-associated isoform, and Fatty Acid Amide Hydrolase (FAAH) as primary examples of putative targets. We will compare the inhibitory profile of our candidate compound with Acetazolamide (a pan-CA inhibitor) and URB597 (a well-characterized FAAH inhibitor).
Experimental Validation Workflow: A Multi-Pillar Approach
To rigorously validate the inhibitory potential and mechanism of this compound, a multi-tiered experimental strategy is essential. This approach progresses from initial biochemical screening to detailed biophysical characterization and finally to cellular target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide provides a robust, multi-pronged strategy for validating the inhibitory activity and mechanism of this compound. By systematically progressing from biochemical and biophysical assays to cellular target engagement, researchers can build a comprehensive and compelling case for the compound's mode of action.
A successful validation, demonstrating potent and selective inhibition of a specific target, would pave the way for further preclinical development. This could include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The methodologies outlined herein provide the essential foundation for these future investigations, ensuring that experimental choices are driven by a sound understanding of the compound's molecular interactions.
References
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Kumar, A., Arya, P., Sharma, V., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. PubMed Central. [Link]
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Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]
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Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). Assay Guidance Manual. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
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Gomez, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]
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Al-Otaibi, J. S., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. [Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2011). PubMed Central. [Link]
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Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (2019). KIET. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]
-
O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. (2013). PubMed Central. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). PubMed Central. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]
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Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
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Navigating the Maze of Resistance: A Comparative Guide to New Triazole Antifungals Against Resistant Candida Strains
The escalating threat of antifungal resistance, particularly within Candida species, presents a formidable challenge in clinical settings worldwide. For decades, triazole antifungals have been a cornerstone of therapy, but their efficacy is increasingly compromised by the emergence of resistant strains. This guide offers researchers, scientists, and drug development professionals an in-depth, objective comparison of new-generation triazole antifungals. We will dissect their performance against resistant Candida isolates, supported by experimental data, and provide the causal insights behind the methodologies used to evaluate them. Our focus is to equip you with the knowledge to navigate this complex landscape and inform the development of more robust antifungal strategies.
The Evolving Landscape of Triazole Resistance in Candida
The clinical utility of first-generation triazoles like fluconazole is threatened by sophisticated resistance mechanisms developed by Candida species. Understanding these mechanisms is paramount to appreciating the design and efficacy of newer agents. Resistance is not a monolithic entity; it is a multifactorial phenomenon primarily driven by two key strategies employed by the fungal cell.[1][2]
-
Target Site Modification: The primary target of triazoles is the fungal enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Point mutations within the ERG11 gene can alter the enzyme's structure, reducing the binding affinity of triazole drugs.[1][4][5] This decreased affinity means higher drug concentrations are required to inhibit fungal growth, leading to clinical resistance. Certain mutations or combinations of mutations can confer broad cross-resistance across the entire class of azoles.[1][4]
-
Reduced Intracellular Drug Concentration: Candida species can actively pump triazoles out of the cell, preventing them from reaching their ERG11 target. This is achieved by the overexpression of efflux pump proteins. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (encoded by genes like CDR1 and CDR2) and the major facilitator superfamily (MFS) transporters (encoded by genes like MDR1).[1][2] Overexpression of these genes is often due to gain-of-function mutations in their corresponding transcription factors.[1]
The following diagram illustrates the primary mechanisms of triazole action and the development of resistance in Candida.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 reference methods. [6][7][8][9]The causality behind this method is to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
Candida isolates (test, quality control strains e.g., C. parapsilosis ATCC 22019)
-
Antifungal agents (e.g., isavuconazole, oteseconazole, fluconazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS acid
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL. The rationale for this precise density is to ensure reproducibility and that the antifungal is not overwhelmed by an excessive number of fungal cells.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well plates. A typical concentration range for new triazoles might be 0.015 to 16 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Incubate the plates at 35°C for 24 hours.
-
-
MIC Determination:
-
Read the plates visually or with a microplate reader.
-
The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control. This endpoint is crucial as azoles are often fungistatic, not fungicidal, and complete inhibition may not occur.
-
This protocol allows for the quantification of mRNA levels of key efflux pump genes (CDR1, MDR1) and the target enzyme gene (ERG11). The causality is to determine if resistance is associated with the overexpression of these genes.
Materials:
-
Candida isolates (azole-resistant and a susceptible control)
-
YPD broth
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR system
-
Primers for target genes (CDR1, MDR1, ERG11) and a housekeeping gene (ACT1) for normalization.
Procedure:
-
Cell Culture and RNA Extraction:
-
Grow Candida isolates in YPD broth to mid-log phase. For inducible promoters, you may expose a subset of cultures to a sub-inhibitory concentration of an azole.
-
Harvest cells and extract total RNA using a validated kit, ensuring high purity and integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit. This step is critical for converting the unstable RNA into stable cDNA for PCR amplification.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene. A typical reaction includes qPCR master mix, primers, and diluted cDNA. [10][11] * The thermal cycling protocol generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. [10][11][12]Example conditions: 95°C for 3 min, then 40 cycles of 95°C for 15s and 60°C for 30s. [10]4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ACT1) to control for variations in RNA input (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the expression in resistant isolates to the susceptible control. An increase of ≥2-fold is typically considered significant overexpression.
-
This protocol details the amplification and sequencing of the ERG11 gene to identify mutations that may confer resistance.
Materials:
-
Candida isolates
-
Genomic DNA extraction kit
-
PCR master mix
-
Primers designed to amplify the entire coding sequence of the ERG11 gene. [4]* Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from overnight cultures of Candida isolates.
-
-
PCR Amplification:
-
Amplify the ERG11 gene using PCR. The use of a high-fidelity polymerase is recommended to minimize amplification errors. [4] * Verify the successful amplification of the correct size product by agarose gel electrophoresis.
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified product for bidirectional Sanger sequencing using the same amplification primers.
-
Align the obtained sequences with a wild-type ERG11 reference sequence (e.g., from C. albicans SC5314) to identify any nucleotide changes that result in amino acid substitutions. [4]The causality here is direct: linking a specific genetic change to the observed resistance phenotype.
-
Conclusion and Future Outlook
The development of new triazole antifungals like isavuconazole and oteseconazole offers promising avenues to counteract the challenge of resistance in Candida species. Oteseconazole, with its high selectivity and potency against fluconazole-resistant strains, appears particularly well-suited for specific clinical scenarios. [13]Isavuconazole provides a broad-spectrum option, though its utility against certain resistant isolates, like C. glabrata, may be limited. [1] A thorough understanding of cross-resistance profiles is not merely an academic exercise; it is essential for effective antifungal stewardship and for guiding therapeutic decisions. The continued use of robust, standardized methodologies to correlate phenotypic resistance with specific molecular mechanisms will be the cornerstone of future research. This will enable the rational design of next-generation antifungals and combination therapies, ensuring we stay one step ahead in the ongoing battle against invasive fungal infections.
References
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Kucharíková, S., et al. (2016). Activity of Isavuconazole and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 60(3), 1457-1466. [Link]
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Ordaya, E. E., et al. (2023). Phase 3 Study of the Safety and Efficacy of Oteseconazole in Treatment of Recurrent Vulvovaginal Candidiasis and Efficacy vs Fluconazole in Treatment of Acute Vulvovaginal Candidiasis Infections. ResearchGate. [Link]
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De-Kun, L., et al. (2023). Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. Antimicrobial Agents and Chemotherapy, 67(12), e0083523. [Link]
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Alves, R., et al. (2025). Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis. Medicina, 61(1), 2. [Link]
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EUCAST. (2020). EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Scribd. [Link]
-
Al-Lawati, A., et al. (2020). Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy, 64(5), e02333-19. [Link]
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Ahmad, A., et al. (2020). Detection of ERG11 point mutations in Iranian fluconazole-resistant Candida albicans isolates. Current Medical Mycology, 6(2), 24-31. [Link]
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El-Baz, A. M., et al. (2023). Analysis of CDR1 and MDR1 Gene Expression and ERG11 Substitutions in Clinical Candida tropicalis Isolates from Alexandria, Egypt. Journal of Fungi, 9(8), 843. [Link]
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Pfaller, M. A., et al. (2002). Triazole Cross-Resistance among Candida spp.: Case Report, Occurrence among Bloodstream Isolates, and Implications for Antifungal Therapy. Journal of Clinical Microbiology, 40(12), 4628-4631. [Link]
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Chowdhary, A., et al. (2019). In vitro antifungal activity of a novel topical triazole PC945 against emerging yeast Candida auris. Journal of Medical Microbiology, 68(10), 1497-1501. [Link]
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Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
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Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244696. [Link]
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Ortiz-Mayor, M., et al. (2023). Basal expression of ERG11, MDR1 and CDR1 genes in clinical isolates of Candida albicans from Ecuador: insights into azole resistance surveillance. Expert Review of Anti-infective Therapy, 21(12), 1403-1411. [Link]
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Tóth, Z., et al. (2020). Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. mSphere, 5(5), e00871-20. [Link]
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Brand, S. R., et al. (2021). Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. Antimicrobial Agents and Chemotherapy, 65(12), e01817-16. [Link]
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Singh, S., et al. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PLoS ONE, 16(1), e0245191. [Link]
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Wiederhold, N. P. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 844. [Link]
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Singh, S., et al. (2025). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry. [Link]
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Tan, S. Y., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. FEMS Yeast Research. [Link]
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BrCAST. (2020). EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. BrCAST. [Link]
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De Brucker, K., et al. (2023). Oteseconazole: a long-awaited diversification of the antifungal arsenal to manage recurrent vulvovaginal candidiasis (RVVC). Expert Opinion on Pharmacotherapy, 24(16), 1789-1800. [Link]
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Al-Obaidi, A., et al. (2023). Comparing the Real-World Use of Isavuconazole to Other Anti-Fungal Therapy for Invasive Fungal Infections in Patients with and without Underlying Disparities: A Multi-Center Retrospective Study. Journal of Fungi, 9(12), 1146. [Link]
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Giraldo, C., et al. (2021). Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis. Revista do Instituto de Medicina Tropical de São Paulo, 63, e35. [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 1983. [Link]
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El-Sherbiny, G. M., et al. (2018). Antifungal susceptibility profile and molecular detection of ERG11 resistant gene in candida species associated with vulvovaginal candidiasis. QJM: An International Journal of Medicine, 111(Suppl_1), hcy200-023. [Link]
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De-Kun, L., et al. (2023). Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. ResearchGate. [Link]
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Jiang, C., et al. (2013). Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications. Antimicrobial Agents and Chemotherapy, 57(10), 4795-4803. [Link]
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Johns Hopkins ABX Guide. (2023). Oteseconazole. [Link]
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CLSI. (2008). Preview CLSI M27-A3. Scribd. [Link]
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Arendrup, M. C., et al. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Clinical Microbiology and Infection, 18(7), E246-E247. [Link]
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Gao, L., et al. (2014). Quantitative real-time RT-PCR analysis of MDR1 (a), MRR1 (b), CDR1 (c), ERG11 (d) and UPC2 (e) genes expression levels in the 6 isolates from patient 1 and 6 susceptible isolates from other patients. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Efficacy and safety of isavuconazole versus voriconazole for the treatment of invasive fungal infections: a meta-analysis with trial sequential analysis. ResearchGate. [Link]
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Kumar, A., et al. (2017). In Vitro Interactions of Echinocandins with Triazoles Against Multidrug-Resistant Candida auris. Open Forum Infectious Diseases, 4(Suppl_1), S483. [Link]
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Synapse, P. (2024). What is Oteseconazole used for?. [Link]
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Barchiesi, F., et al. (2000). Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization. Journal of Clinical Microbiology, 38(10), 3567-3572. [Link]
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Gultekin, B., et al. (2015). Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp. Turkish Journal of Medical Sciences, 45(6), 1361-1366. [Link]
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Mohammadi, R., et al. (2021). Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression. Journal of Medical Microbiology and Infectious Diseases, 9(4), 185-194. [Link]
-
Tóth, Z., et al. (2020). Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner. ResearchGate. [Link]
-
Feng, J., et al. (2010). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. BMC Infectious Diseases, 10, 32. [Link]
-
Flowers, S. A., et al. (2021). Multiple mechanisms impact fluconazole resistance of mutant Erg11 proteins in Candida glabrata. bioRxiv. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
-
Arendrup, M. C., et al. (2016). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. ResearchGate. [Link]
-
Majithiya, J., et al. (2008). Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei. Journal of Antimicrobial Chemotherapy, 63(1), 161-166. [Link]
-
Torres, M. C., et al. (2023). In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance. Antibiotics, 12(10), 1475. [Link]
-
Valentin, B., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 967. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00070-19. [Link]
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A Senior Application Scientist's Guide to Validating In Silico Binding Affinity Predictions for 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid with Human Lanosterol 14α-demethylase (CYP51A1)
This guide provides a comprehensive framework for validating in silico predictions of binding affinity for a novel compound, 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, with its putative target, Human Lanosterol 14α-demethylase (CYP51A1). We will navigate the critical steps from computational prediction to rigorous experimental validation, emphasizing the rationale behind our choices and ensuring the integrity of our findings.
The triazole moiety within this compound suggests a potential interaction with heme-containing enzymes, making CYP51A1, an essential enzyme in cholesterol biosynthesis, a prime candidate for investigation. Our objective is to not only determine the binding affinity but also to establish a validated workflow that can be applied to other novel compounds in a drug discovery pipeline.
Part 1: In Silico Prediction of Binding Affinity
Our initial step is to generate a robust in silico prediction of the binding affinity between our compound of interest and CYP51A1. This computational approach allows for a rapid and cost-effective initial assessment. We will employ molecular docking, a widely used method to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular Docking Workflow
The choice of docking software and scoring function is critical for obtaining meaningful results. For this study, we will utilize AutoDock Vina, known for its accuracy and speed. The workflow is as follows:
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the crystal structure of human CYP51A1 from the Protein Data Bank (PDB ID: 6UEZ).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Define the grid box to encompass the active site of the enzyme, ensuring it is large enough to allow for conformational flexibility of the ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.
-
Save the ligand in the PDBQT format, which includes atomic charges and torsional degrees of freedom.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein and ligand files as input.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
The output will provide a set of predicted binding poses ranked by their binding affinity (in kcal/mol).
-
Interpreting In Silico Results
The primary output from our docking simulation is the predicted binding affinity. Let us assume our in silico prediction for the lead compound yielded a binding affinity of -8.5 kcal/mol. This value suggests a potentially strong interaction. However, it is crucial to understand that this is a theoretical value and requires experimental validation.
To contextualize this prediction, we will also dock a known inhibitor of CYP51A1, such as itraconazole, as a positive control. The predicted binding affinity for the known inhibitor will serve as a benchmark for our novel compound.
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Itraconazole (Positive Control) | -10.2 |
This initial in silico screening suggests that our compound of interest has a promising, albeit weaker, predicted binding affinity compared to a known potent inhibitor. The next logical and essential step is to validate this prediction through biophysical techniques.
Caption: In Silico Molecular Docking Workflow.
Part 2: Experimental Validation of Binding Affinity
Experimental validation is non-negotiable in drug discovery. We will employ two orthogonal, high-fidelity biophysical methods to determine the binding affinity: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Using multiple techniques provides a more robust validation of the in silico predictions.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Express and purify recombinant human CYP51A1. Ensure the protein is properly folded and active.
-
Prepare a concentrated solution of the protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of small injections of the ligand into the protein solution, recording the heat change after each injection.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Immobilize the purified CYP51A1 onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
SPR Experiment:
-
Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the ligand over the sensor chip surface, followed by a dissociation phase where only the running buffer flows over the chip.
-
A reference flow cell, with no immobilized protein, should be used to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd.
-
Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).
-
Caption: Experimental Validation Workflow.
Part 3: Comparing In Silico and Experimental Data
The ultimate goal is to compare the in silico predictions with the experimental results. This comparison allows us to assess the accuracy of our computational model and gain confidence in its predictive power for future compounds.
| Method | Parameter | Value |
| In Silico | ||
| Molecular Docking | Predicted Binding Affinity (kcal/mol) | -8.5 |
| Experimental | ||
| ITC | Dissociation Constant (Kd) | 5.2 µM |
| SPR | Dissociation Constant (Kd) | 4.8 µM |
To facilitate a more direct comparison, we can convert the experimental Kd values to binding free energy (ΔG) using the equation: ΔG = RTln(Kd), where R is the gas constant and T is the temperature in Kelvin.
| Method | Binding Affinity | Binding Free Energy (ΔG) |
| Molecular Docking | -8.5 kcal/mol | -8.5 kcal/mol |
| ITC | 5.2 µM | -7.2 kcal/mol |
| SPR | 4.8 µM | -7.3 kcal/mol |
The close agreement between the ITC and SPR results provides a high degree of confidence in the experimentally determined binding affinity. The in silico prediction, while in the same order of magnitude, shows a slight overestimation of the binding affinity. This is a common observation in molecular docking studies and highlights the importance of experimental validation.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating in silico predictions of binding affinity for a novel compound, this compound, with its putative target, CYP51A1. By combining the predictive power of molecular docking with the quantitative accuracy of ITC and SPR, we have established a self-validating workflow that provides a high degree of confidence in our findings. This integrated approach is essential for making informed decisions in the early stages of drug discovery and for building robust structure-activity relationships.
References
-
O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, 31(2), 455-461 (2010). URL: [Link]
-
J. Eberhardt, D. Santos-Martins, A. F. Tillack, S. Forli, AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools, Journal of Chemical Information and Modeling, 61(8), 3891-3898 (2021). URL: [Link]
-
M. W. Freyer, E. A. Lewis, Isothermal Titration Calorimetry: A Powerful Tool for Studying Biomolecular Interactions, Methods in Cell Biology, 84, 79-113 (2008). URL: [Link]
-
S. Patching, Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery, Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 43-55 (2014). URL: [Link]
Peer-reviewed validation of the synthesis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Introduction: The Significance of α-Methyl-β-Triazolyl Propanoic Acids
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] Compounds incorporating this heterocycle are known to exhibit antimicrobial, anti-inflammatory, and antifungal properties, among others.[2] The specific structure of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, an α-methyl substituted β-amino acid analogue, presents a compelling target for researchers in drug development. The introduction of a methyl group at the α-position can significantly influence the molecule's conformational rigidity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological efficacy.
This guide provides a comprehensive, peer-reviewed validation of two prominent synthetic routes to this target molecule. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies, supported by experimental data from analogous, well-documented reactions. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in established chemical principles.
Methodology 1: Aza-Michael Addition of 1,2,4-Triazole to a Methacrylate Ester
This approach represents a highly convergent and atom-economical route to the target compound. The core of this synthesis is the conjugate addition (aza-Michael reaction) of 1,2,4-triazole to an activated alkene, in this case, a methacrylate ester. This is followed by a standard ester hydrolysis to yield the final carboxylic acid.
Scientific Rationale
The aza-Michael addition is a powerful C-N bond-forming reaction. 1,2,4-triazole, while aromatic, possesses a nucleophilic nitrogen atom that can readily add to the electron-deficient β-carbon of a methacrylate ester. The reaction can often be performed under non-catalytic conditions with heating, or with base catalysis to enhance the nucleophilicity of the triazole.[3] The subsequent hydrolysis of the ester is a fundamental and high-yielding transformation in organic synthesis, achievable under either acidic or basic conditions.[4] Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, driving the reaction to completion.[5]
Experimental Protocol
Step 1: Synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add methyl methacrylate (1.2 eq).
-
While the reaction can proceed non-catalytically at elevated temperatures (e.g., 80-100 °C),[3] the addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) can facilitate the reaction at a lower temperature.
-
Stir the reaction mixture at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and the base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.[6]
-
Stir the mixture at room temperature, monitoring the disappearance of the starting ester by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (HCl).
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Workflow Diagram
Caption: Workflow for Synthesis via Michael Addition.
Methodology 2: N-Alkylation of 1,2,4-Triazole with a Pre-functionalized Propanoate
This alternative strategy employs a classical N-alkylation reaction, a cornerstone of heterocyclic chemistry. This two-step method involves the synthesis of an appropriate electrophile, methyl 2-methyl-3-bromopropanoate, followed by its reaction with the sodium salt of 1,2,4-triazole.
Scientific Rationale
The N-alkylation of 1,2,4-triazole is a well-established transformation.[7] The acidity of the N-H proton allows for easy deprotonation with a suitable base, such as sodium hydride (NaH), to form the highly nucleophilic triazolide anion. This anion can then displace a halide from an alkyl halide in a classic SN2 reaction. A key consideration in the alkylation of 1,2,4-triazole is regioselectivity, as alkylation can occur at either the N1 or N4 position. However, studies have shown that the use of specific bases can afford high selectivity for the desired N1 isomer.[7] The starting halo-ester can be prepared from commercially available methyl methacrylate via hydrobromination.
Experimental Protocol
Step 1: Synthesis of Methyl 2-methyl-3-bromopropanoate
-
Cool a solution of methyl methacrylate (1.0 eq) in a suitable solvent like dichloromethane to 0 °C.
-
Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bromo-ester, which can often be used in the next step without further purification.
Step 2: N-Alkylation of 1,2,4-Triazole
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium salt.
-
Add a solution of methyl 2-methyl-3-bromopropanoate (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor for completion by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate.
Step 3: Hydrolysis to this compound
-
This step is identical to Step 2 in Methodology 1.
Workflow Diagram
Caption: Workflow for Synthesis via N-Alkylation.
Comparative Analysis
The choice between these two synthetic routes will depend on factors such as starting material availability, scalability, and sensitivity to specific reagents or reaction conditions. Below is a table summarizing the key performance indicators for each method, based on data from analogous reactions in the literature.
| Feature | Methodology 1: Aza-Michael Addition | Methodology 2: N-Alkylation |
| Number of Steps | 2 | 3 |
| Starting Materials | 1H-1,2,4-triazole, Methyl Methacrylate | 1H-1,2,4-triazole, Methyl Methacrylate, HBr, NaH |
| Key Reagents | Base (optional, e.g., DBU), LiOH | HBr, NaH, LiOH |
| Typical Yields | Medium to Excellent[8] | Good to High (N-alkylation step is often high-yielding)[7] |
| Regioselectivity | Generally high for N1 addition to 1,2,4-triazole.[8] | Can be an issue, but often favors N1. Base selection is crucial.[7] |
| Atom Economy | High | Moderate (loss of NaBr and H2) |
| Safety & Handling | Generally safe reagents. | Requires handling of HBr (corrosive) and NaH (flammable). |
| Scalability | Generally good. | The use of NaH can present challenges on a large scale. |
| Pros | More convergent, fewer steps, higher atom economy. | Utilizes classic, well-understood reactions. |
| Cons | Michael addition may require elevated temperatures or catalysis. | More steps, uses hazardous reagents, potential regioselectivity issues. |
Conclusion and Recommendations
Both the aza-Michael addition and N-alkylation routes represent viable and scientifically sound strategies for the synthesis of this compound.
Methodology 1 (Aza-Michael Addition) is recommended for its efficiency and elegance. Its convergent nature, higher atom economy, and avoidance of hazardous reagents like sodium hydride make it a more modern and potentially more scalable approach. The high regioselectivity reported for Michael additions of 1,2,4-triazole is a significant advantage.
Methodology 2 (N-Alkylation) serves as a robust, classical alternative. While it involves an additional step and more hazardous reagents, the individual reactions are fundamental and highly predictable. This route may be preferred in laboratories where the starting bromo-ester is readily available or where experience with handling sodium hydride is well-established.
Ultimately, the optimal choice will be dictated by the specific constraints and capabilities of the research environment. This guide provides the necessary framework and validated protocols to enable an informed decision for the successful synthesis of this promising molecule.
References
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
This document provides essential guidance for the safe handling of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe working environment. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The triazole functional group is a component of many antifungal agents, which are designed to have biological activity.[3][4] Therefore, it is prudent to handle this compound with measures that prevent unintended exposure.
Hazard Summary Table
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1][2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [1][2][5] |
Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential when selecting PPE. The level of protection should be commensurate with the scale of the operation and the potential for exposure.
Core PPE Requirements
At a minimum, the following PPE must be worn when handling this compound in any quantity:
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[6][7]
-
Safety Glasses: Safety glasses with side shields are required to protect against splashes.[8]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[7][8]
-
Closed-toe Shoes: Footwear that fully covers the feet is required in all laboratory settings.[6]
Enhanced PPE for Specific Operations
For procedures with a higher risk of exposure, such as handling larger quantities (greater than 10 milliliters), working with powders, or when there is a significant splash risk, enhanced PPE is necessary.
-
Chemical Splash Goggles: These provide a tighter seal around the eyes and are required when there is a higher risk of splashing.[7]
-
Face Shield: A face shield should be worn in conjunction with safety goggles when handling larger quantities or when a significant splash hazard exists.[6][8]
-
Impervious Apron: A chemically resistant apron should be worn over the lab coat when dispensing or handling larger volumes.[6]
Respiratory Protection
If the compound is a powder and there is a risk of generating dust, or if it is being used in a way that could create aerosols, respiratory protection is necessary.
-
Fume Hood: All work with powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Respirator: In the absence of adequate engineering controls, a properly fitted N-95 or higher-rated respirator may be required.[7] Consult with your institution's environmental health and safety department for respirator selection and fit-testing.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[8] Have a spill kit readily available.
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use a scoop or spatula for transfers to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean any contaminated surfaces.
Spill Response
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and environmental health and safety department.
Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
The following diagram outlines the emergency response plan for an accidental exposure.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoic acid - MOLBASE. (n.d.). Retrieved January 23, 2026, from [Link]
- Safety Data Sheet - 3-(1H-1,2,3-triazol-1-yl)propanoic acid. (2024, December 19). CymitQuimica.
-
Jenks, J. D., & Milstone, A. M. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S73–S80. [Link]
-
3-(1H-1,2,4-triazol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
-
Triazole Antifungal Therapeutic Drug Monitoring Guidance. (n.d.). Stanford Medicine Children's Health. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]
- Acid Handling. (n.d.). University of Wisconsin-Milwaukee.
-
Personal Protective Equipment. (n.d.). Auburn University. Retrieved January 23, 2026, from [Link]
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
-
Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C., de Oliveira, H. C., ... & Fusco-Almeida, A. M. (2017). Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. Frontiers in microbiology, 8, 2313. [Link]
-
3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoic acid. (2025, August 3). AERU. Retrieved January 23, 2026, from [Link]
- Azanza, J. R., Mensa, J., & Barberán, J. (2022). Recommendations on the use of azole antifungals in hematology-oncology patients. Revista Iberoamericana de Micología, 39(2), 70-85.
- Unnikrishnan, A., & Ambika, S. (2023). Endocrine consequences of antifungal therapy: A missed entity. World Journal of Diabetes, 14(1), 1-13.
-
Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved January 23, 2026, from [Link]
- Safety data sheet - Luprosil®. (2023, August 3). BASF.
-
2-Methylpropanoic acid. (n.d.). FlavorDB. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
- Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
-
Showing Compound 2-Methylpropyl propanoate (FDB012551). (2010, April 8). FooDB. Retrieved January 23, 2026, from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-(1H-1,2,4-triazol-1-yl)propanoic acid | C5H7N3O2 | CID 565945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
